d-Ala-Gln
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDXDYPOUFDY-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427208 | |
| Record name | D-ALANYL-L-GLUTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205252-36-4 | |
| Record name | D-ALANYL-L-GLUTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of d-Ala-Gln
An In-depth Technical Guide to D-Alanyl-L-Glutamine
For Researchers, Scientists, and Drug Development Professionals
D-Alanyl-L-glutamine (d-Ala-Gln) is a dipeptide composed of the amino acids D-alanine and L-glutamine. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis methodologies, and its role in biological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.
Chemical Structure and Properties
D-Alanyl-L-glutamine is a dipeptide with the D-enantiomer of alanine (B10760859) linked to the L-enantiomer of glutamine via a peptide bond.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 5-amino-2-(2-aminopropanamido)-5-oxopentanoic acid | [1] |
| CAS Number | 205252-36-4 | [1][2][3][4] |
| Molecular Formula | C8H15N3O4 | [1][2] |
| Molecular Weight | 217.23 g/mol | [1] |
| SMILES | OC(--INVALID-LINK--N)=O">C@@HCCC(N)=O)=O | [3] |
Physicochemical Properties of the Related L-Alanyl-L-Glutamine
While specific experimental data for D-Alanyl-L-Glutamine is limited, the properties of its diastereomer, L-Alanyl-L-Glutamine, provide valuable insights. L-Alanyl-L-Glutamine is noted for its high solubility and stability in aqueous solutions compared to L-glutamine alone, making it a preferred choice for supplementation in clinical and research settings.[5]
| Property | Value | Source |
| Solubility in Water | ~586 g/L at room temperature | [5] |
| Appearance | White to off-white powder | [6] |
Synthesis of Alanyl-Glutamine Dipeptides
The synthesis of alanyl-glutamine dipeptides, including D-Alanyl-L-glutamine, can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of protecting groups to prevent unwanted side reactions and racemization.
Chemical Synthesis
A general approach to the chemical synthesis of alanyl-glutamine involves the following steps:
-
Protection of Amino Groups : The amino group of the N-terminal amino acid (alanine) is protected, for example, with a carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) group.
-
Activation of the Carboxyl Group : The carboxyl group of the protected alanine is activated to facilitate the formation of the peptide bond. This can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an active ester.[7]
-
Peptide Bond Formation : The activated protected alanine is reacted with glutamine (with its carboxyl group potentially protected as an ester) to form the protected dipeptide.
-
Deprotection : The protecting groups are removed to yield the final dipeptide.[8]
One patented method for the preparation of L-Alanyl-L-glutamine involves reacting D-α-chloropropionyl chloride with L-glutamine in a toluene-water solution with an inorganic base to control the pH. The resulting N(2)-D-α-chloropropionyl-L-glutamine is then treated with ammonia (B1221849) to yield L-Alanyl-L-glutamine.[7] It is plausible that a similar strategy could be adapted to synthesize D-Alanyl-L-glutamine by using the appropriate stereoisomers of the starting materials.
Enzymatic Synthesis
Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. L-amino acid α-ligase (Lal) from Bacillus subtilis has been shown to catalyze the formation of various dipeptides from unprotected amino acids in an ATP-dependent manner.[9] This enzyme is highly specific and does not react with D-amino acids, thus preventing the formation of undesired diastereomers like D-alanyl-glutamine when L-alanyl-L-glutamine is the target product.[9] A metabolically engineered Escherichia coli strain expressing this ligase has been developed for the fermentative production of L-Alanyl-L-glutamine.[9]
Biological Activity and Signaling Pathways
The biological effects of alanyl-glutamine are primarily attributed to its role as a stable source of glutamine, which is a crucial nutrient for rapidly dividing cells, including enterocytes and immune cells.[10]
mTOR Signaling Pathway
Glutamine and its dipeptide forms, such as alanyl-glutamine, are known to play a significant role in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.
Activation of the mTOR pathway by alanyl-glutamine involves the following key steps:
-
Cellular Uptake : Alanyl-glutamine is transported into the cell.
-
Hydrolysis : The dipeptide is hydrolyzed to release free L-glutamine and D-alanine.
-
mTORC1 Activation : Intracellular glutamine, in concert with other amino acids like leucine, activates the mTORC1 complex.[6][14]
-
Downstream Signaling : Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[11][13]
Other Biological Effects
-
Gut Health : Alanyl-glutamine supplementation has been shown to protect the gastrointestinal tract by reducing bacterial translocation and improving gut barrier function.[5]
-
Anti-inflammatory and Antioxidant Effects : Studies have indicated that alanyl-glutamine can alleviate oxidative stress and inhibit inflammation.[15] In a model of lipopolysaccharide-induced liver injury, alanyl-glutamine treatment reduced levels of inflammatory cytokines and suppressed oxidative stress.[15]
-
Immune Modulation : As a precursor to glutamine, this compound can support immune cell function, as glutamine is a key fuel for lymphocytes and macrophages.[10]
Experimental Protocols
In Vivo Study of L-Alanyl-L-Glutamine in Diabetic Rats
This protocol is adapted from a study investigating the effects of L-glutamine and L-alanyl-L-glutamine in diabetic Wistar rats.[16]
-
Animals : Male Wistar rats.
-
Induction of Diabetes : A single intravenous injection of streptozotocin (B1681764) (60 mg/kg body mass) in citrate (B86180) buffer (pH 4.5).
-
Treatment Groups :
-
Control (non-diabetic) + Saline
-
Diabetic + Saline
-
Control + L-Alanyl-L-Glutamine (400 mg/kg)
-
Diabetic + L-Alanyl-L-Glutamine (400 mg/kg)
-
-
Administration : Oral gavage daily for 30 days.
-
Parameters Measured : Body mass, food and water intake, urine volume, blood glucose, and fructosamine (B8680336) levels. At the end of the study, tissues such as the jejunum can be collected for morphophysiological and immunohistochemical analysis.[16]
In Vivo Study of L-Alanyl-L-Glutamine during Hydration Stress in Endurance Exercise
This protocol is based on a study examining the efficacy of acute L-alanyl-L-glutamine ingestion during exercise.[17]
-
Subjects : Physically active males.
-
Protocol :
-
Baseline Measurement : Subjects report in a euhydrated state for baseline blood draw and a maximal exercise test.
-
Dehydration : In subsequent trials, subjects dehydrate to -2.5% of their baseline body mass.
-
Rehydration : Subjects rehydrate to -1.5% of their baseline body mass with either water (placebo) or different doses of L-alanyl-L-glutamine (e.g., 0.05 g/kg and 0.2 g/kg).
-
Exercise Protocol : Subjects exercise on a cycle ergometer at a workload eliciting 75% of their VO2 max until exhaustion.
-
-
Blood Sampling : Blood is drawn at baseline, after dehydration, after rehydration, and immediately post-exercise.
-
Analytes : Plasma glutamine, electrolytes, hormones (aldosterone, vasopressin), and markers of inflammation (C-reactive protein, IL-6), oxidative stress, and muscle damage (creatine kinase).[17]
Conclusion
D-Alanyl-L-glutamine is a specific diastereomer of the more commonly studied L-Alanyl-L-glutamine. Its chemical structure is well-defined, and while specific data on its physicochemical properties and biological activity are less abundant than for its L,L-counterpart, its role as a stable glutamine source suggests significant potential in research and therapeutic applications. The involvement of alanyl-glutamine in key cellular signaling pathways like mTOR highlights its importance in cellular metabolism and growth. Further research is warranted to fully elucidate the unique biological effects of the D-Ala-L-Gln diastereomer.
References
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. D-Alanyl-L-glutamine : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 6. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101463075A - Preparation of N(2)-L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 8. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]
- 9. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Examination of the efficacy of acute L-alanyl-L-glutamine ingestion during hydration stress in endurance exercise - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of D-Alanyl-L-Glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide D-alanyl-L-glutamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and analytical aspects of this compound. This document details common synthesis methodologies, purification techniques, and in-depth characterization protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized to facilitate understanding.
Introduction
D-alanyl-L-glutamine is a dipeptide composed of D-alanine and L-glutamine. As a stereoisomer of the more common L-alanyl-L-glutamine, it is of significant interest in various fields, including parenteral nutrition, cell culture technology, and pharmaceutical development. The use of dipeptides as a delivery form for amino acids such as glutamine offers advantages in terms of stability and solubility. This guide outlines the key procedures for the successful synthesis and rigorous characterization of D-alanyl-L-glutamine.
Synthesis of D-Alanyl-L-Glutamine
The synthesis of D-alanyl-L-glutamine can be achieved through several chemical routes. The primary challenge lies in the stereospecific formation of the peptide bond. Common methods involve the use of protected amino acids and coupling agents to ensure the desired stereochemistry and to minimize side reactions.
Synthesis via D-α-chloropropionyl chloride
A prevalent method for the synthesis of D-alanyl-L-glutamine involves the reaction of L-glutamine with D-α-chloropropionyl chloride, followed by ammonolysis. This method is often employed in industrial-scale production.[1]
Active Ester Method
Another common approach is the active ester method, where the N-protected D-alanine is activated, for example, with triphenylphosphine (B44618) and hexachloroethane, and subsequently reacted with L-glutamine.[2] This is followed by the deprotection of the amino group.
N-Carboxyanhydride (NCA) Method
The N-carboxyanhydride (NCA) method involves the reaction of L-alanine NCA with L-glutamine. This method can be efficient but requires careful control of reaction conditions to avoid polymerization.
Table 1: Comparison of Synthesis Methods for Alanyl-Glutamine
| Synthesis Method | Key Reagents | Typical Yield | Diastereomeric Excess (d.e.) | Reference |
| D-α-chloropropionyl chloride | D-α-chloropropionyl chloride, L-glutamine, Ammonia (B1221849) | 60-70% | >95% | [1] |
| Active Ester (Z-D-Ala) | Z-D-alanine, Triphenylphosphine, Hexachloroethane, L-glutamine | 40-65% | Not specified | [2][3] |
| Pyruvoyl-L-glutamate | Pyruvoyl chloride, L-glutamine, O-benzylhydroxylamine, H2/Pd-C | ~76% | >95% | [4] |
Purification
Purification of the crude D-alanyl-L-glutamine product is crucial to remove unreacted starting materials, byproducts, and any undesired stereoisomers.
Recrystallization
Recrystallization from a suitable solvent system, such as an alcohol-water mixture, is a common and effective method for purifying the final product.[4]
Ion-Exchange Chromatography
For removal of inorganic salts and other charged impurities, ion-exchange chromatography can be employed. Anion-exchange resins in the OH- form are effective for removing acidic byproducts.[5]
Ceramic Membrane Filtration
For enzymatic synthesis routes, ceramic membrane filtration can be used to remove the enzyme from the reaction mixture.[6]
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized D-alanyl-L-glutamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of D-alanyl-L-glutamine and for separating it from its stereoisomers. Chiral HPLC is specifically required to determine the diastereomeric excess.
Table 2: HPLC and UPLC Methods for Alanyl-Glutamine Analysis
| Parameter | Method 1: UPLC | Method 2: Chiral HPLC |
| Column | AccQ-Tag Ultra C18 (2.1 x 100 mm, 1.7 µm) | Chiralpak AD-H (4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:0.05 M Phosphate buffer pH 4 (70:30) | n-Hexane (0.1% acetic acid):Ethanol (75:25)[7] |
| Flow Rate | 0.25 mL/min | 0.6 mL/min[7] |
| Detection | UV at 215 nm | MS (ESI-)[7] |
| Retention Time | L-Alanyl-L-glutamine: 0.77 min | Acetyl-L-glutamine: 8.47 min, Acetyl-D-glutamine: 10.83 min[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the synthesized dipeptide. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.
Table 3: NMR Spectral Data for Alanyl-Glutamine
| Nucleus | Atom | Chemical Shift (ppm) - L-Alanyl-L-Glutamine in D₂O |
| ¹H | α-H (Ala) | 4.12-4.18 |
| α-H (Gln) | 4.12-4.18 | |
| β-H (Ala) | 1.56 | |
| β-H (Gln) | 1.98, 2.13 | |
| γ-H (Gln) | 2.34 | |
| ¹³C | C=O (Ala) | ~175 |
| C=O (Gln, amide) | ~178 | |
| C=O (Gln, acid) | ~174 | |
| α-C (Ala) | ~51 | |
| α-C (Gln) | ~54 | |
| β-C (Ala) | ~17 | |
| β-C (Gln) | ~27 | |
| γ-C (Gln) | ~31 |
Note: Chemical shifts for D-alanyl-L-glutamine are expected to be very similar to those of L-alanyl-L-glutamine. Small differences may be observed depending on the solvent and experimental conditions. The ¹³C NMR data is estimated based on known values for L-alanyl-L-glutamine and its constituent amino acids.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of D-alanyl-L-glutamine and to study its fragmentation pattern, which further confirms its structure. The expected monoisotopic mass is approximately 217.1063 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at m/z 218.1. A common fragment ion corresponds to the loss of the glutamine side chain amide group and subsequent fragmentation, resulting in an ion at m/z 147.1.[8]
Experimental Protocols
Synthesis of D-Alanyl-L-Glutamine via D-α-chloropropionyl chloride
-
Dissolve L-glutamine in a mixture of toluene (B28343) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of D-α-chloropropionyl chloride in toluene to the L-glutamine solution while maintaining the pH between 9.5 and 10.5 by the dropwise addition of an inorganic base (e.g., 5N NaOH).
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Stop stirring and allow the layers to separate. Remove the toluene layer.
-
To the aqueous layer, add sodium chloride and adjust the pH to 1 with hydrochloric acid.
-
Stir for 10 minutes, then cool to 0-10 °C to precipitate N-(D-α-chloropropionyl)-L-glutamine.
-
Filter and dry the intermediate product.
-
Add the intermediate to a concentrated ammonia solution and heat to carry out the ammonolysis.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Add methanol (B129727) to the concentrated solution to crystallize the crude D-alanyl-L-glutamine.
-
Filter and dry the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]
Chiral HPLC Analysis
-
Prepare the mobile phase as specified in Table 2.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the synthesized D-alanyl-L-glutamine in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Run the analysis according to the specified conditions and record the chromatogram.
-
Identify the peaks corresponding to the D-alanyl-L-glutamine and any other stereoisomers by comparing with reference standards if available.
Biological Signaling
D-alanyl-L-glutamine, as a source of glutamine, is implicated in the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine availability is known to be a critical factor for mTORC1 activation.
Caption: mTOR signaling pathway activated by D-alanyl-L-glutamine.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of D-alanyl-L-glutamine. The presented methodologies and analytical techniques offer a robust framework for researchers and professionals working with this dipeptide. The quantitative data and experimental protocols serve as a practical resource for laboratory work, while the visualization of the synthesis workflow and the mTOR signaling pathway provides a conceptual understanding of the chemical and biological context of D-alanyl-L-glutamine.
Workflow Diagram
Caption: General workflow for the synthesis and characterization.
References
- 1. CN101463075A - Preparation of N(2)-L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 2. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]
- 3. CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 4. CN103360462B - Refining method of alanyl-glutamine crude drug - Google Patents [patents.google.com]
- 5. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]
- 6. CN104163849A - Separation and purification method of N(2)-L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 7. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
The Enigmatic Dipeptide: A Technical Examination of D-Alanine and D-Glutamine in Bacterial Physiology and the Quest for D-Alanyl-Glutamine
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the critical roles of D-amino acids in bacterial physiology, with a specific focus on D-Alanine (D-Ala) and D-Glutamine (D-Gln). This whitepaper, targeted at researchers, scientists, and drug development professionals, meticulously outlines their synthesis, incorporation into the bacterial cell wall, and their significance as antimicrobial targets. The report also addresses the current scarcity of scientific literature on the specific dipeptide, D-Alanyl-Glutamine (D-Ala-Gln), highlighting a potential area for future research.
The Central Role of D-Alanine in Bacterial Cell Wall Architecture
D-Alanine is a cornerstone of bacterial survival, primarily due to its indispensable role in the synthesis of peptidoglycan (PG), the major structural component of the bacterial cell wall.[1][2][3][4][5][6] The rigidity of the peptidoglycan sacculus is essential for maintaining cell shape and protecting the bacterium from osmotic lysis.
The synthesis of D-Ala and its incorporation into peptidoglycan precursors is a multi-step enzymatic process occurring in the cytoplasm:
-
Synthesis of D-Alanine: The journey begins with the conversion of L-Alanine, the common proteinogenic amino acid, to its enantiomer, D-Alanine. This reaction is catalyzed by the enzyme Alanine (B10760859) Racemase (Alr) .[5][6] In some bacteria, a D-amino acid transaminase (Dat) can also synthesize D-Ala from pyruvate.[6]
-
Formation of D-Alanyl-D-Alanine: Subsequently, two molecules of D-Alanine are ligated together to form the dipeptide D-Alanyl-D-Alanine (D-Ala-D-Ala) . This ATP-dependent reaction is catalyzed by D-Ala-D-Ala ligase (Ddl) .[5][6][7][8][9][10][11] The D-Ala-D-Ala dipeptide is a crucial component of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.[6][7]
-
Incorporation into Peptidoglycan Precursor: The D-Ala-D-Ala dipeptide is then added to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-meso-diaminopimelic acid/L-Lys) by the enzyme MurF , completing the synthesis of the pentapeptide precursor.[5][6] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.
The terminal D-Alanine of the pentapeptide is critical for the transpeptidation reaction that cross-links adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][6] This cross-linking provides the structural integrity of the cell wall. The D-Ala-D-Ala terminus is the target of glycopeptide antibiotics like vancomycin, which binds to it and sterically hinders the transpeptidation process.[7][11] Furthermore, the enzymes Alr and Ddl are the targets of the antibiotic D-cycloserine.[8]
Quantitative Data on D-Alanine Metabolism
| Parameter | Enzyme | Organism | Value | Reference |
| Km for D-Alanine | D-Ala aminotransferase (TraA) | Pseudoalteromonas sp. CF6-2 | 0.422 mM | [10] |
| Km for D-Alanine | High-affinity transport system | Bacillus subtilis | 1 µM | [12] |
| Km for D-Alanine | Low-affinity transport system | Bacillus subtilis | 20 µM | [12] |
| Vmax for D-Alanine | High-affinity transport system | Bacillus subtilis | 0.6-0.8 nmol/min/mg protein | [12] |
| Vmax for D-Alanine | Low-affinity transport system | Bacillus subtilis | 5-12 nmol/min/mg protein | [12] |
Experimental Protocols for Studying D-Alanine Incorporation
A common method to study the incorporation of D-Alanine into the bacterial cell wall involves metabolic labeling with functionalized D-Alanine analogs.
Protocol: Metabolic Labeling of Peptidoglycan with D-Alanine Analogs
-
Synthesis of D-Alanine Analogs: Synthesize D-Alanine analogs containing bioorthogonal functional groups, such as an azide (B81097) (R-2-amino-3-azidopropanoic acid, azDala) or an alkyne (R-propargylglycine, alkDala).[4]
-
Bacterial Culture and Labeling: Grow the bacterial species of interest in a suitable culture medium. For one or more generations, supplement the medium with the D-Alanine analog (e.g., alkDala or azDala).[4]
-
Click Chemistry Detection: After incubation, harvest and wash the bacterial cells. Detect the incorporated D-Alanine analog by performing a "click chemistry" reaction. For example, azide-functionalized D-Alanine can be detected by reaction with a fluorescently tagged alkyne probe, and vice versa.[4]
-
Visualization: Visualize the labeled bacterial cell walls using fluorescence microscopy. This allows for the spatial and temporal resolution of peptidoglycan synthesis.[4]
Signaling Pathways and Workflows
Figure 1: Simplified pathway of D-Alanine metabolism and incorporation into peptidoglycan.
The Role of D-Glutamine in Bacterial Physiology
While less ubiquitous than D-Alanine in peptidoglycan, D-Glutamine (or its related metabolite, D-Glutamate) is also a key component of the cell wall in many bacterial species. In some bacteria, the second position of the peptidoglycan pentapeptide is occupied by D-Glutamine instead of D-Glutamate.[1][2] For instance, in Staphylococcus aureus, the pentapeptide consists of L-alanine, D-glutamine, L-lysine, and two D-alanines.[1]
The synthesis of D-Glutamine is closely linked to D-Glutamate metabolism. Bacteria possess glutamate (B1630785) racemases that can interconvert L-Glutamate and D-Glutamate. D-Glutamine can then be synthesized from D-Glutamate.
The Search for D-Alanyl-Glutamine (this compound): An Uncharted Territory
Despite the well-documented individual roles of D-Alanine and D-Glutamine in bacterial cell wall biosynthesis, there is a notable absence of scientific literature describing a biological function for the dipeptide D-Alanyl-Glutamine (this compound) in bacteria. Extensive searches of scientific databases did not yield significant evidence for its natural occurrence, synthesis, or specific role in bacterial metabolism or signaling.
This lack of evidence suggests several possibilities:
-
Stereospecificity of Ligases: The enzymes responsible for dipeptide synthesis in bacteria may exhibit strict stereospecificity. For example, L-amino acid α-ligase (Lal) from Bacillus subtilis, which can synthesize L-Alanyl-L-Glutamine, has been shown to be specific for L-amino acids and does not produce dipeptides containing D-amino acids.[13] While some D-Ala-D-Ala ligases (Ddl) exhibit broader substrate specificity for the second amino acid, glutamine has not been reported as a common substrate.[9]
-
Lack of a Specific Biological Role: It is possible that the this compound dipeptide does not have a specific, essential function in most bacteria, and therefore, a dedicated biosynthetic pathway has not evolved.
-
A Niche Existence: The this compound dipeptide may be produced in specific, yet-to-be-studied bacterial species or under particular environmental conditions. Its presence may have been overlooked in broader metabolic studies.
Figure 2: Logical relationship of D-Ala, D-Gln, and this compound in bacterial biology.
Future Directions and Implications for Drug Development
The established pathways for D-Alanine and D-Glutamine synthesis and incorporation into the cell wall remain attractive targets for the development of novel antimicrobial agents. The enzymes involved, such as Alanine Racemase and D-Ala-D-Ala ligase, are essential for bacterial viability and are absent in humans, making them highly specific targets.
The absence of information on this compound presents an opportunity for new avenues of research. Investigating the potential for its synthesis by promiscuous ligases or its presence in the metabolome of diverse bacterial species could uncover novel metabolic pathways or signaling molecules. Such a discovery could, in turn, reveal new targets for antimicrobial intervention.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]
- 3. researchgate.net [researchgate.net]
- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active transport of D-alanine and related amino acids by whole cells of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Potential role of d-Ala-Gln in neuroscience
An In-depth Technical Guide on the Potential Role of D-Ala-Gln in Neuroscience For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide D-alanyl-L-glutamine (this compound) is a stable and highly soluble form of L-glutamine, an amino acid critical to a multitude of physiological processes. While extensively utilized in clinical nutrition to support patients in hypercatabolic states, emerging evidence has illuminated its potential therapeutic applications within the field of neuroscience. Glutamine is the most abundant free amino acid in the central nervous system (CNS), where it serves as a primary precursor for the principal excitatory and inhibitory neurotransmitters, glutamate (B1630785) and GABA, respectively.[1][2] This central role in neurotransmission, coupled with its involvement in cellular energy metabolism and anti-inflammatory processes, positions this compound as a compelling candidate for investigation in the context of neurological disorders.
This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroscience. It consolidates quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the complex biological pathways and workflows involved. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform future research and therapeutic development.
Core Neurological Function: The Glutamate-Glutamine Cycle
To appreciate the potential of this compound, it is essential to first understand the fundamental role of its constituent amino acid, glutamine, in the brain. The glutamate-glutamine cycle is a critical metabolic pathway that illustrates the symbiotic relationship between neurons and astrocytes, the glial cells that provide metabolic and structural support to neurons.[3]
Glutamate, the primary excitatory neurotransmitter, is released from presynaptic neurons into the synaptic cleft to transmit signals.[3][4] To prevent excitotoxicity from excess glutamate, it is rapidly taken up by surrounding astrocytes via excitatory amino acid transporters (EAATs).[4][5] Within the astrocytes, the enzyme glutamine synthetase converts glutamate into glutamine, a non-neuroactive compound.[1][3] This newly synthesized glutamine is then transported out of the astrocytes and taken up by neurons. Inside the neurons, the enzyme glutaminase (B10826351) converts glutamine back into glutamate, replenishing the neurotransmitter pool for subsequent synaptic release.[2][3][5] This tightly regulated cycle ensures a constant supply of glutamate for neurotransmission while protecting neurons from its potentially toxic effects.[4]
Potential Neuroprotective Mechanisms of this compound
Research suggests that this compound exerts its neuroprotective effects through several interconnected mechanisms, primarily by providing a stable source of glutamine to support CNS function under stress.
Anti-Inflammatory Effects
Chronic neuroinflammation is a key pathological feature in many neurodegenerative diseases and brain injuries.[6][7][8] Studies have shown that this compound possesses anti-inflammatory properties. In a rat model of diabetic retinopathy, a neurodegenerative complication of diabetes, supplementation with this compound significantly reduced the expression of inflammatory factors in the retina.[9][10] This anti-inflammatory action is consistent with findings in other parts of the body, where this compound has been shown to reduce infection rates and improve the gut barrier in critically ill patients.[9]
Metabolic and Mitochondrial Support
The brain has high energy demands, and impaired glucose metabolism is linked to neuronal dysfunction. This compound has been shown to promote glucose metabolism in diabetic retinas by upregulating key glycolytic enzymes such as pyruvate (B1213749) kinase isozymes 2 (PKM2) and lactate (B86563) dehydrogenase A and B (LDHA/LDHB).[9][10] Furthermore, this compound stimulates the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This stimulation was associated with improved mitochondrial function, as evidenced by the restored levels of mitochondrial proteins TIM23 and TOM20 in diabetic retinas.[9]
Support for Glial Cell Function
Astrocytes are vital for maintaining CNS homeostasis. In conditions like diabetic retinopathy, the function of Müller glial cells (the principal glial cell of the retina) is impaired, characterized by decreased levels of glutamine synthetase (GS) and increased levels of glial fibrillary acidic protein (GFAP), a marker of gliosis or glial scarring.[9] Treatment with this compound has been shown to reverse these changes, mitigating the decline in GS and ameliorating the upregulation of GFAP.[9][10] This suggests that this compound can help rescue the normal function of glial cells, thereby supporting neuronal health.[9]
Provision of Neurotransmitter Precursor
By providing a steady supply of glutamine, this compound ensures the brain can maintain its pools of essential neurotransmitters. Glutamine supplementation has been shown to prevent chronic stress-induced decreases in glutamate and glutamine levels in the mouse prefrontal cortex, enhancing overall glutamatergic signaling.[11][12] In patients with severe traumatic brain injury (TBI), continuous intravenous infusion of this compound significantly increased both plasma and brain glutamine levels without causing a dangerous elevation in brain glutamate, which could lead to excitotoxicity.[13]
References
- 1. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glia-Driven Neuroinflammation and Systemic Inflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroinflammation in Alzheimer’s Disease: Pleiotropic Roles for Cytokines and Neuronal Pentraxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Neuroinflammation in Alzheimer's Disease: New Perspectives on Animal Models and Promising Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamine Supplementation Prevents Chronic Stress-Induced Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine Supplementation Ameliorates Chronic Stress-induced Reductions in Glutamate and Glutamine Transporters in the Mouse Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling D-Alanyl-L-Glutamine: A Technical Guide on its Origin, Detection, and Significance
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of D-alanyl-L-glutamine (D-Ala-Gln), a dipeptide primarily encountered as a stereoisomeric impurity in the synthesis of its commercially significant counterpart, L-alanyl-L-glutamine (L-Ala-L-Gln). This document delves into the natural occurrence and biosynthesis of its constituent amino acids, the chemical processes leading to its formation, and the analytical methodologies for its detection and quantification.
Executive Summary
While not a known naturally occurring dipeptide, D-alanyl-L-glutamine emerges as a critical consideration in the quality control of L-alanyl-L-glutamine, a widely utilized component in parenteral nutrition and cell culture media. The presence of D-Ala-L-Gln arises from the racemization of L-alanine during chemical synthesis. Understanding the biosynthetic pathways of its precursors, D-alanine and L-glutamine, provides essential biological context. This guide details the enzymatic routes to these amino acids, outlines the mechanisms of racemization in peptide synthesis, and presents state-of-the-art analytical techniques for the chiral separation and quantification of this dipeptide diastereomer.
Natural Occurrence and Biosynthesis of Constituent Amino Acids
Direct evidence for the natural occurrence of the D-Ala-L-Gln dipeptide is currently lacking in scientific literature. However, its constituent amino acids, D-alanine and L-glutamine, are found in nature, with distinct biosynthetic origins and biological roles.
D-Alanine
D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls, contributing to its structural integrity.[1] Its synthesis in bacteria is primarily catalyzed by two key enzymes:
-
Alanine (B10760859) Racemase (Alr): This enzyme facilitates the reversible conversion of L-alanine to D-alanine.
-
D-amino Acid Transaminase (Dat): This enzyme can synthesize D-alanine from pyruvate (B1213749) and a D-amino acid donor, such as D-glutamate.
The biosynthetic pathway of D-alanine is a critical target for certain antibiotics.
L-Glutamine
L-glutamine is one of the 20 proteinogenic amino acids and is the most abundant free amino acid in human blood. It plays a vital role in numerous metabolic processes, including nitrogen transport, immune function, and intestinal health. The biosynthesis of L-glutamine is catalyzed by the enzyme glutamine synthetase (GS) , which condenses glutamate (B1630785) and ammonia (B1221849) in an ATP-dependent reaction.[2][3][4]
Formation of D-Ala-L-Gln as a Synthetic Byproduct
The primary context in which D-Ala-L-Gln is encountered is as a stereoisomeric impurity during the chemical synthesis of L-Ala-L-Gln. This occurs due to the racemization of the N-terminal amino acid, L-alanine, under certain reaction conditions.
Racemization in Peptide Synthesis
Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. In peptide synthesis, the activation of the carboxylic acid group of an amino acid can make the α-proton more acidic and susceptible to abstraction by a base.[5] This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-isomers.[5]
Factors that can influence the extent of racemization include:
-
Coupling reagents: Certain activating agents are more prone to causing racemization.
-
Bases: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction.
-
Temperature: Higher temperatures can increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates.
Quantitative Data on D-Ala-L-Gln Formation
The formation of D-Ala-L-Gln and its diastereomer, L-Ala-D-Gln (collectively termed AlaGln epimers), has been quantified in stability studies of parenteral nutrition solutions.
| Product | Condition | Impurity | Concentration (µg/mL) | Reference |
| Parenteral Infusion Solution | Stored at 40°C for 6 months | AlaGln epimers (DL+LD) | 38 | [6] |
Experimental Protocols for Detection and Quantification
The detection and quantification of D-Ala-L-Gln as an impurity in L-Ala-L-Gln preparations require analytical methods capable of separating diastereomers. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Chiral HPLC for Diastereomer Separation
Principle: Diastereomers have different physical properties and can be separated on a chiral stationary phase (CSP) or by using a chiral mobile phase additive. For dipeptides like Ala-Gln, a chiral column is typically employed.
Experimental Protocol Example (Conceptual):
-
Sample Preparation:
-
Accurately weigh and dissolve the L-alanyl-L-glutamine sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC System:
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a cinchona alkaloid-derived zwitterionic stationary phase.[7]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition needs to be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often at 25°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
-
Quantification:
-
Inject a standard mixture of L-Ala-L-Gln and D-Ala-L-Gln to determine their retention times and response factors.
-
Create a calibration curve for D-Ala-L-Gln over the expected concentration range.
-
Analyze the sample and quantify the D-Ala-L-Gln peak based on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace-level impurities. After chromatographic separation, the analytes are ionized and fragmented, and specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).
Key Parameters for Method Development:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Polarity: Positive ion mode is typically employed.
-
MRM Transitions: Specific precursor-to-product ion transitions for both L-Ala-L-Gln and D-Ala-L-Gln need to be determined and optimized.
-
Internal Standard: A stable isotope-labeled internal standard is recommended for accurate quantification.
A published method for analyzing impurities in parenteral solutions containing L-Ala-L-Gln utilized a Chiralpak QN-AX column in HILIC mode with LC-ESI-MS/MS detection.[6]
Significance and Conclusion
The presence of D-alanyl-L-glutamine in L-alanyl-L-glutamine formulations is a critical quality attribute. While the biological effects of D-Ala-L-Gln itself are not well-documented, the presence of D-amino acids in pharmaceuticals can potentially impact efficacy and safety. Therefore, robust analytical methods for the detection and quantification of this and other stereoisomeric impurities are essential for ensuring the quality and safety of L-alanyl-L-glutamine products used in clinical and research settings. This technical guide provides a foundational understanding of the origins and analytical control of D-Ala-L-Gln, equipping researchers and drug development professionals with the knowledge to address this important aspect of product development and quality assurance.
References
- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
Physicochemical Properties of D-Alanyl-L-Glutamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-alanyl-L-glutamine. The information is intended to support research, development, and formulation activities involving this dipeptide. Due to the limited availability of specific experimental data for the D-alanyl-L-glutamine stereoisomer, data for L-alanyl-L-glutamine is provided as a close approximation, a common practice for stereoisomers which typically exhibit very similar physicochemical characteristics.
Core Physicochemical Data
The fundamental physicochemical properties of alanyl-glutamine are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various experimental and formulation settings.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₅N₃O₄ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| CAS Number | 205252-36-4 | [3][4] |
Table 2: Thermodynamic and Solubility Properties
| Property | Value | Source |
| Melting Point | 230-232 °C (for L-alanyl-L-glutamine) | [1] |
| Solubility in Water | Approx. 586 g/L at room temperature (for L-alanyl-L-glutamine) | [5] |
| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL (for L-alanyl-L-glutamine) | [6] |
| Solubility in Ethanol | Very slightly soluble | [1] |
| Predicted LogP | -4.4 | [1] |
Table 3: Acid-Base Properties
| Property | Predicted Value | Source |
| pKa (Strongest Acidic) | 3.57 | |
| pKa (Strongest Basic) | 8.39 |
Stability and Degradation
D-alanyl-L-glutamine, similar to its L-L counterpart, offers a significant stability advantage over free L-glutamine in aqueous solutions. L-glutamine is known to degrade into pyroglutamic acid and ammonia, which can be toxic to cells in culture. The dipeptide linkage in alanyl-glutamine protects against this degradation.
A study on the degradation kinetics of L-alanyl-L-glutamine in aqueous solution identified two primary degradation pathways: the cleavage of the peptide bond and the deamination of the amide group in the glutamine residue. The maximum stability for L-alanyl-L-glutamine was observed at approximately pH 6.0.[7]
Experimental Protocols
The following sections provide detailed methodologies for determining key physicochemical properties of dipeptides like D-alanyl-L-glutamine.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of D-alanyl-L-glutamine in water.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of D-alanyl-L-glutamine to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm) is suitable for removing fine particles.
-
Quantification: Analyze the concentration of D-alanyl-L-glutamine in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in D-alanyl-L-glutamine.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of D-alanyl-L-glutamine and dissolve it in a known volume of deionized, CO₂-free water. The concentration should be in the range of 1-10 mM.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant temperature throughout the experiment.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH and the volume of titrant added at regular intervals.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often identified using the first or second derivative of the curve).
Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating D-alanyl-L-glutamine from its potential degradation products.
Methodology: Reversed-Phase HPLC with Forced Degradation
-
Forced Degradation Studies: Subject solutions of D-alanyl-L-glutamine to various stress conditions to induce degradation. These conditions typically include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at an elevated temperature (e.g., 80-100 °C).
-
Photolytic Degradation: Exposure to UV light.
-
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the dipeptide and its expected degradation products absorb (e.g., 210-220 nm).
-
-
Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the main peak of D-alanyl-L-glutamine and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key conceptual workflows related to D-alanyl-L-glutamine.
References
- 1. L-Alanyl-L-Glutamine | C8H15N3O4 | CID 123935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agustogroup.com [agustogroup.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of D-Alanyl-L-Glutamine (d-Ala-Gln) on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action of the dipeptide D-Alanyl-L-Glutamine (d-Ala-Gln) on N-methyl-D-aspartate (NMDA) receptors. In the absence of direct evidence for the dipeptide's interaction, this document puts forth a scientifically plausible prodrug hypothesis. It is proposed that this compound undergoes hydrolysis to yield its constituent amino acids, D-Alanine and L-Glutamine. The primary neuromodulatory effect is then attributed to D-Alanine, a known co-agonist at the glycine (B1666218) binding site of the NMDA receptor. L-Glutamine is considered for its role in the glutamate-glutamine cycle, potentially serving as a precursor to the primary agonist, glutamate (B1630785). This guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and quantitative data based on the activities of its constituent amino acids. Detailed experimental protocols for investigating this hypothesis are provided, along with visualizations of the proposed pathways and workflows.
Introduction to NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for excitatory synaptic transmission in the central nervous system.[1] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits.[1] Activation of the NMDA receptor is unique as it requires the binding of two distinct agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[2] Upon simultaneous binding of both agonists and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, the receptor's ion channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions.[1] This Ca2+ influx is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[1]
Hypothesized Mechanism of Action of this compound
Currently, there is a lack of direct experimental data on the interaction of the dipeptide this compound with NMDA receptors. Therefore, we propose a prodrug mechanism of action, which is a common strategy in drug development to improve the pharmacokinetic properties of a compound.
Prodrug Hypothesis: this compound is hypothesized to be enzymatically cleaved in the physiological environment into its constituent amino acids: D-Alanine and L-Glutamine. These amino acids then exert their respective effects on the NMDA receptor.
-
D-Alanine: Acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.
-
L-Glutamine: Can be converted to glutamate, the primary agonist for the NMDA receptor, through the glutamate-glutamine cycle.
Figure 1: Hypothesized metabolic pathway and action of this compound on the NMDA receptor.
Role of D-Alanine as a Co-agonist
D-Alanine is an endogenous full agonist at the glycine site of the NMDA receptor.[3] Its binding to the GluN1 subunit, in conjunction with glutamate binding to the GluN2 subunit, facilitates the conformational changes necessary for ion channel opening. Studies have shown that D-alanine can enhance NMDA receptor function and has been investigated as a therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][4] The potency of D-Alanine is comparable to that of glycine and D-serine, the other endogenous co-agonists.[5]
Role of L-Glutamine in the Glutamate-Glutamine Cycle
L-Glutamine is a precursor to the neurotransmitter glutamate. In the central nervous system, glutamine is released by glial cells and taken up by neurons, where it is converted to glutamate by the enzyme glutaminase. This glutamate is then packaged into synaptic vesicles for release. While commercial preparations of L-glutamine have been reported to cause weak activation of NMDA receptors, this is likely due to glutamate contamination.[6] The primary role of L-glutamine derived from this compound would be to contribute to the presynaptic pool of glutamate, thereby influencing NMDA receptor activation indirectly by increasing the availability of the primary agonist.
Quantitative Data
As there is no direct binding or functional data for this compound at the NMDA receptor, the following tables summarize the known quantitative data for its constituent amino acid, D-Alanine, and other relevant ligands at the NMDA receptor glycine site.
Table 1: Binding Affinities of Glycine Site Agonists
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Reference |
|---|---|---|---|---|
| Glycine | Native | 100 - 300 | [3H]glycine | [5] |
| D-Serine | Native | 50 - 150 | [3H]glycine | [5] |
| D-Alanine | Native | 200 - 500 | [3H]glycine |[5] |
Table 2: Functional Potency of Glycine Site Agonists
| Compound | Receptor Subtype | EC50 (µM) | Experimental System | Reference |
|---|---|---|---|---|
| Glycine | GluN1/GluN2A | ~1-3 | Xenopus Oocytes | [7] |
| D-Serine | GluN1/GluN2A | ~0.5-2 | Xenopus Oocytes | [7] |
| D-Alanine | Not specified | Not specified | Not specified | |
Detailed Experimental Protocols
To validate the proposed mechanism of action of this compound, a series of experiments are necessary. The following are detailed protocols for key methodologies.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons in response to the application of D-Alanine.
Objective: To determine if D-Alanine potentiates NMDA receptor currents and to establish a dose-response curve.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (or glycine-free for co-agonist studies), pH 7.4
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2
-
Agonists: NMDA, D-Alanine
-
Antagonists: AP5 (competitive NMDA receptor antagonist), CNQX (AMPA receptor antagonist), Picrotoxin (B1677862) (GABAA receptor antagonist)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare neuronal cultures on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution containing CNQX and picrotoxin to isolate NMDA receptor currents.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at -70 mV.
-
Apply a saturating concentration of NMDA (e.g., 100 µM) along with varying concentrations of D-Alanine (e.g., 0.1 µM to 100 µM).
-
Record the inward current mediated by NMDA receptors.
-
Wash out the agonists and allow the cell to recover.
-
Repeat the application with different concentrations of D-Alanine.
-
At the end of the experiment, apply AP5 to confirm that the recorded currents are mediated by NMDA receptors.
Data Analysis:
-
Measure the peak amplitude of the inward current for each concentration of D-Alanine.
-
Normalize the responses to the maximal response.
-
Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.
Figure 2: Workflow for a patch-clamp electrophysiology experiment.
Radioligand Binding Assay
This protocol is to determine the binding affinity of D-Alanine for the glycine site of the NMDA receptor.
Objective: To calculate the inhibition constant (Ki) of D-Alanine.
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]glycine or a suitable radiolabeled antagonist for the glycine site
-
Unlabeled ligands: D-Alanine, glycine (for non-specific binding)
-
Scintillation counter and vials
Procedure:
-
Prepare a crude synaptic membrane fraction from rat brain cortex by homogenization and centrifugation.
-
Resuspend the membrane pellet in assay buffer.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled D-Alanine to compete for binding.
-
For determining non-specific binding, add a high concentration of unlabeled glycine.
-
Add the membrane preparation to each tube and incubate at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of D-Alanine.
-
Plot the percentage of specific binding against the logarithm of the D-Alanine concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
Signaling Pathways
The activation of NMDA receptors by D-Alanine (as a co-agonist) and glutamate initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.
Figure 3: Downstream signaling pathways activated by NMDA receptor stimulation.
Key downstream effectors include:
-
Calmodulin and CaMKII: Calcium binds to calmodulin, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a key mediator of synaptic plasticity.
-
CREB: CaMKII can phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are important for long-term memory formation.
-
Neuronal Nitric Oxide Synthase (nNOS): Calcium influx can also activate nNOS, leading to the production of nitric oxide (NO), a retrograde messenger that can modulate presynaptic neurotransmitter release.
Conclusion
The dipeptide this compound is hypothesized to act as a prodrug, delivering D-Alanine and L-Glutamine to the central nervous system. The primary mechanism of action on NMDA receptors is likely mediated by D-Alanine acting as a co-agonist at the glycine binding site of the GluN1 subunit. This action, in concert with glutamate binding to the GluN2 subunit, leads to NMDA receptor activation, calcium influx, and the initiation of downstream signaling cascades that are fundamental to synaptic plasticity. The L-Glutamine component may contribute to the glutamate pool, further supporting NMDA receptor function. The experimental protocols outlined in this guide provide a framework for rigorously testing this hypothesis and elucidating the precise pharmacological profile of this compound. Further research is warranted to confirm this proposed mechanism and to explore the therapeutic potential of this and other dipeptides in modulating NMDA receptor activity for the treatment of neurological and psychiatric disorders.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-alanine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of d-Alanyl-Glutamine (d-Ala-Gln) Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the preliminary in vitro bioactivity of d-alanyl-glutamine (d-Ala-Gln). Due to the limited availability of research specifically on the d-stereoisomer of this dipeptide, this document summarizes the known biological effects of the more extensively studied L-alanyl-L-glutamine (L-Ala-Gln) and contextualizes these findings with available data on d-alanine (B559566) and other d-amino acid-containing peptides. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound.
The dipeptide alanyl-glutamine is a stabilized form of glutamine, an amino acid crucial for numerous cellular functions, including energy metabolism, nucleotide synthesis, and antioxidant defense.[1] While L-glutamine is widely used in cell culture and clinical nutrition, its instability in aqueous solutions is a significant drawback.[2] L-Ala-Gln offers enhanced stability, making it a reliable source of glutamine for in vitro and in vivo systems.[2] Preliminary studies on a d-alanine dipeptide suggest it also possesses biological activity, particularly in promoting cell viability under stress conditions.[3]
This guide will delve into the known cellular effects of these dipeptides, focusing on cytoprotection, anti-inflammatory properties, and modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future in vitro studies on this compound.
Data Presentation: Quantitative Effects of Alanyl-Glutamine Dipeptides In Vitro
The following tables summarize the quantitative data from in vitro studies on L-alanyl-L-glutamine, providing insights into its potential bioactivities. Data specifically for this compound is sparse and will be noted where available.
Table 1: Effects of L-Alanyl-L-Glutamine on Intestinal Epithelial Cell Homeostasis
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| Mouse Small Intestinal Epithelial (MSIE) Cells | L-Ala-Gln | 1.0 mmol/l | 18 h | Increased cell viability (P < 0.05) and proliferation (P < 0.05); Reduced apoptosis (5.7% vs. 10.3% total apoptosis) | [4] |
| Rat Intestinal Epithelial (IEC-6) Cells | L-Ala-Gln + 5-Fluorouracil (5-FU) | 10 mM | 24 h & 48 h | Increased cell proliferation by 23.2% (24h) and 38.6% (48h) following 5-FU pretreatment; Improved cell migration by 83.1% at 24h after 5-FU treatment | [5] |
| Porcine Intestinal Epithelial (IPEC-J2) Cells | L-Ala-Gln | 2.5 mM | 2 days | Stimulated mTOR activation; No significant difference in proliferation compared to free Gln | [6] |
Table 2: Immunomodulatory Effects of L-Alanyl-L-Glutamine In Vitro
| Cell Type | Treatment | Concentration | Duration | Observed Effect | Reference |
| Human T-lymphocytes | L-Ala-Gln | 2 mmol/l | - | Significant, dose-dependent increase in proliferation stimulated by mitogens and alloantigens | [7][8] |
| Human Natural Killer (NK) and Cytotoxic T-cells | L-Ala-Gln | 0.2 and 2 mmol/l | - | No influence on activity | [7][8] |
| Human Natural Killer (NK) and Cytotoxic T-cells | L-Ala-Gln | 20 mmol/l | - | Suppressed activity | [7][8] |
Table 3: Cytoprotective and Other In Vitro Effects
| Cell Line/System | Treatment | Concentration | Duration | Observed Effect | Reference |
| Human Proximal Tubular Epithelial (HK-2) Cells | d-alanine dipeptide | 10 µM | 48 h | Significantly enhanced cell viability under hypoxic conditions | [3] |
| Murine Jejunal Enteroids | L-Ala-Gln | 2 mM | 1 h (post-starvation) | Activated mTOR signaling (increased P-p70S6K and P-S6) | [9] |
| Pancreatic β-cells (BRIN-BD11) | L-Ala-Gln | - | 24 h | Attenuated detrimental responses to inflammatory mediators | [10] |
| Porcine Oocytes | L-Ala-Gln | - | IVM/IVC | Improved blastocyst formation rates and total cell numbers in blastocysts | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Intestinal Epithelial Cells (MSIE, IEC-6, IPEC-J2): Cells are cultured in appropriate media such as Dulbecco's Modified Eagle Medium (DMEM) or DMEM-F12, often supplemented with fetal bovine serum (FBS) and antibiotics.[4][5][6] For experiments evaluating glutamine analogues, cells are typically cultured in glutamine-free medium prior to the addition of L-Ala-Gln or this compound at specified concentrations.[5]
-
Immune Cells (Human T-lymphocytes): Peripheral blood mononuclear cells (PBMCs) are separated from heparinized peripheral blood and cultured. T-lymphocyte proliferation is stimulated with mitogens (e.g., PHA) or in a mixed lymphocyte culture.[7]
-
Human Proximal Tubular Epithelial (HK-2) Cells: Cells are seeded and grown to a specified confluence. For hypoxia studies, cells are exposed to hypoxic conditions before and during treatment with the d-alanine dipeptide.[3]
Key In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
MTS Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]
-
BrdU Assay: Detects DNA synthesis in proliferating cells.[4]
-
WST-1 Assay: A colorimetric assay to quantify cell proliferation and viability.[5]
-
5-ethynyl-2'-deoxyuridine (EdU) Incorporation: Measures DNA synthesis during cell proliferation.[6]
-
-
Apoptosis Assays:
-
Annexin V and 7-AAD Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]
-
-
Cell Migration Assay:
-
Wound Healing Assay: A confluent monolayer of cells is "wounded" by a scratch, and the rate of cell migration to close the wound is monitored over time.[5]
-
-
Western Blotting:
-
Used to detect and quantify specific proteins involved in signaling pathways (e.g., mTOR pathway proteins like p70S6K and S6).[9] Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound bioactivity.
Discussion and Future Directions
The available in vitro data strongly support the bioactivity of L-alanyl-L-glutamine in promoting intestinal cell homeostasis, modulating immune responses, and protecting cells from various stressors.[4][7][10] These effects are often mediated through key signaling pathways such as the mTOR pathway, which is central to cell growth and proliferation.[6][9]
Research specifically on this compound is currently very limited. However, a study on a d-alanine dipeptide demonstrated its ability to enhance the viability of human kidney epithelial cells under hypoxic conditions, suggesting a potential cytoprotective role.[3] This finding is significant as it indicates that dipeptides containing d-amino acids can exert biological effects.
It is important to consider that free d-alanine has been shown to induce inflammatory responses in vitro, potentially through the activation of the NF-κB signaling pathway.[12] Whether this compound would exhibit similar pro-inflammatory properties or if the dipeptide structure alters its bioactivity remains a critical question for future research. The stereochemistry of the constituent amino acids can significantly influence the biological activity of peptides.
Future research should focus on:
-
Direct comparative studies: In vitro experiments directly comparing the effects of this compound and L-Ala-Gln on various cell types, including intestinal, immune, and kidney cells.
-
Signaling pathway analysis: Investigating the impact of this compound on key signaling pathways such as mTOR and NF-κB to elucidate its mechanisms of action.
-
Dose-response studies: Determining the optimal concentrations at which this compound exerts its effects.
-
Stability and uptake: Characterizing the stability of this compound in cell culture media and its uptake mechanisms by different cell types.
Conclusion
While our current understanding of d-alanyl-glutamine's in vitro bioactivity is in its infancy, the existing literature on L-Ala-Gln and d-alanine provides a strong rationale for its investigation. The cytoprotective effects observed with a d-alanine dipeptide are promising, but the potential for pro-inflammatory activity, as suggested by studies on free d-alanine, warrants careful examination. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to delineate its unique biological properties compared to its L-isomer. Such studies will be crucial in determining its viability as a novel agent in drug development and clinical nutrition.
References
- 1. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Alanyl-glutamine promotes intestinal epithelial cell homeostasis in vitro and in a murine model of weanling undernutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. The role of L-alanyl-L-glutamine in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Dipeptide: A Technical Guide to the Pharmacokinetics and Bioavailability of D-Alanyl-L-Glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-glutamine (d-Ala-Gln), a dipeptide composed of D-alanine and L-glutamine, has garnered significant interest in clinical nutrition and therapeutic applications. Its enhanced stability and solubility compared to L-glutamine alone make it a superior candidate for supplementation in various physiological stress conditions. This technical guide provides an in-depth exploration of the pharmacokinetics and bioavailability of this compound, presenting key data, detailed experimental methodologies, and visual representations of its metabolic fate.
Pharmacokinetics of D-Alanyl-L-Glutamine
The pharmacokinetic profile of this compound is characterized by its rapid hydrolysis into its constituent amino acids, D-alanine and L-glutamine, upon administration. This enzymatic cleavage is the primary determinant of its metabolic fate and subsequent bioavailability.
Intravenous Administration
Following intravenous administration, this compound is rapidly cleared from the plasma. The intact dipeptide has a very short half-life, indicating swift hydrolysis by peptidases present in the bloodstream and on the surface of various cells. This rapid breakdown ensures the timely delivery of L-glutamine and D-alanine to tissues.
Table 1: Pharmacokinetic Parameters of Intravenously Administered L-Alanyl-L-Glutamine in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 2.4 - 3.8 minutes | [1] |
| Plasma Clearance | High | [2] |
Oral Administration
Upon oral ingestion, this compound is largely hydrolyzed by peptidases in the intestinal brush border and within enterocytes.[3] Consequently, the systemic bioavailability of the intact dipeptide is presumed to be very low. The primary measure of its efficacy upon oral administration is the subsequent rise in plasma concentrations of its constituent amino acids, particularly L-glutamine. Oral supplementation with L-alanyl-L-glutamine has been shown to be more effective at increasing plasma glutamine levels compared to the ingestion of free L-glutamine.[4][5]
Table 2: Pharmacokinetic Parameters Following Oral Administration of L-Alanyl-L-Glutamine in Humans (Measured as Plasma L-Glutamine)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) of Plasma L-Glutamine | ~0.5 hours | [4] |
| Peak Plasma L-Glutamine Concentration (Cmax) | Significantly increased compared to baseline | [4] |
| Area Under the Curve (AUC) of Plasma L-Glutamine | Greater than with free L-glutamine administration | [4] |
Bioavailability
The bioavailability of this compound is best understood in the context of the delivery of its constituent amino acids. While the intact dipeptide has low systemic bioavailability after oral administration due to extensive first-pass metabolism in the gut, the bioavailability of the L-glutamine moiety is significantly enhanced compared to the administration of free L-glutamine.[5] This is attributed to the dipeptide's stability in the gastrointestinal tract and its efficient transport and hydrolysis by intestinal cells.[3]
Experimental Protocols
Accurate determination of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies for the quantification of the dipeptide and its constituent amino acids.
Quantification of D-Alanyl-L-Glutamine in Infusion Solutions via UPLC
This method is suitable for the quality control and analysis of this compound in pharmaceutical formulations.
-
Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a UV detector.[6]
-
Column: Amino-bonded silica (B1680970) gel column (e.g., 2.1 mm × 100 mm, 1.7 μm).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 4.0) in a 70:30 ratio.[6]
-
Flow Rate: 0.25 mL/min.[6]
-
Detection: UV at 215 nm.[6]
-
Sample Preparation: The infusion sample is diluted with HPLC-grade water to a suitable concentration.[6]
-
Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.[6]
Quantification of L-Glutamine in Human Plasma via LC-MS/MS
This method allows for the sensitive and specific measurement of L-glutamine in biological samples, which is essential for assessing the bioavailability of this compound after oral administration.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[7]
-
Sample Preparation:
-
Plasma samples are deproteinized, often using an acid like sulfosalicylic acid.[8]
-
The supernatant is then derivatized using a commercial kit (e.g., EZ:faast™) to improve chromatographic separation and detection.[7]
-
An internal standard is added to correct for variations in sample processing and instrument response.[7]
-
-
Chromatographic Conditions:
-
Column: A column suitable for amino acid analysis.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both L-glutamine and the internal standard.[7]
-
-
Data Analysis: The concentration of L-glutamine is calculated from a standard curve generated by analyzing samples with known concentrations of the amino acid.[7]
Metabolic Pathway and Experimental Workflow
The metabolic journey of this compound is a straightforward process of hydrolysis, followed by the entry of the resulting amino acids into their respective metabolic pools.
Caption: Metabolic pathway of this compound after oral and intravenous administration.
Caption: Experimental workflow for pharmacokinetic analysis of this compound metabolites.
Conclusion
The dipeptide this compound serves as an efficient and stable vehicle for the delivery of L-glutamine. Its pharmacokinetic profile is dominated by rapid hydrolysis into its constituent amino acids, both after intravenous and oral administration. While the systemic bioavailability of the intact dipeptide is low following oral intake, the bioavailability of the delivered L-glutamine is enhanced. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of this compound and its metabolites, enabling further research into its clinical applications and therapeutic potential.
References
- 1. Alanyl-glutamine dipeptide-supplemented parenteral nutrition improves intestinal metabolism and prevents increased permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminoallyl-utp.com [aminoallyl-utp.com]
- 4. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijlpr.com [ijlpr.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: Solid-Phase Synthesis of D-Ala-L-Gln Dipeptide
Abstract
This application note provides a detailed protocol for the manual solid-phase synthesis of the dipeptide D-Alanyl-L-Glutamine (d-Ala-Gln). The synthesis is based on the widely adopted Fmoc/tBu strategy, utilizing a Rink Amide resin to yield the C-terminal amide. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing dipeptides containing D-amino acids and residues prone to side reactions, such as glutamine. Key steps, including resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage, are described in detail. Quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
Dipeptides containing D-amino acids are of significant interest in pharmaceutical research due to their enhanced stability against enzymatic degradation, leading to a longer in vivo half-life compared to their L-counterparts.[1] The synthesis of peptides containing glutamine can be challenging due to potential side reactions, such as dehydration of the side-chain amide.[2][3] Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient methodology for assembling such peptides.[4][5][6]
This protocol details the synthesis of this compound using Fmoc-L-Gln(Trt)-OH and Fmoc-D-Ala-OH. The trityl (Trt) protecting group on the glutamine side chain is crucial as it increases solubility and prevents side-chain dehydration during coupling reactions.[2] A Rink Amide resin is selected to produce the desired peptide amide upon cleavage.[7] The protocol employs Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents to ensure efficient amide bond formation while minimizing the risk of racemization, a critical consideration when working with D-amino acids.[8]
Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
-
Rink Amide AM Resin (e.g., 0.3-0.8 mmol/g loading capacity)
-
Fmoc-L-Gln(Trt)-OH
-
Fmoc-D-Ala-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
D.I. Water
-
Anhydrous diethyl ether (cold)
-
Methanol (MeOH)
Step 1: Resin Swelling and Fmoc Deprotection
-
Weigh 167 mg of Rink Amide AM resin (0.6 mmol/g, 0.1 mmol scale) and place it into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.[7]
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc group removal.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color on the resin beads.
Step 2: Coupling of the First Amino Acid (Fmoc-L-Gln(Trt)-OH)
-
In a separate vial, dissolve Fmoc-L-Gln(Trt)-OH (183.2 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 3 mL).
-
Add the dissolved amino acid/HOBt mixture to the deprotected resin in the synthesis vessel.
-
Add DIC (47 µL, 0.3 mmol, 3 eq) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Step 3: Fmoc Deprotection of Gln
-
Repeat the deprotection steps as described in Step 1 (points 4-8) to remove the Fmoc group from the newly coupled glutamine residue.
Step 4: Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)
-
In a separate vial, dissolve Fmoc-D-Ala-OH (93.4 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in a minimal amount of DMF (approx. 3 mL).
-
Add the dissolved amino acid/HOBt mixture to the deprotected resin-Gln.
-
Add DIC (47 µL, 0.3 mmol, 3 eq) to the resin slurry.[8]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction with a Kaiser test.
-
Once coupling is complete, drain the solution and wash the resin-dipeptide with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the peptide-resin under vacuum for at least 3 hours or overnight.[9]
Step 5: Final Fmoc Deprotection
-
Repeat the deprotection steps as described in Step 1 (points 4-7) to remove the final Fmoc group from the D-Alanine residue.
Step 6: Cleavage and Deprotection
WARNING: Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care in a certified fume hood.[9]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For 5 mL of cocktail, use 4.75 mL TFA, 125 µL Water, and 125 µL TIS. The TIS acts as a scavenger for the released Trt cations.
-
Add 5 mL of the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow, which is characteristic of the trityl cation.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large excess (approx. 40 mL) of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Step 7: Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the this compound dipeptide (Expected [M+H]⁺: 218.11 g/mol ).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Data Presentation
Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale
| Reagent | Molecular Weight ( g/mol ) | Equivalents (eq) | Amount Required (mg) | Volume Required (µL) |
| Rink Amide AM Resin | N/A (0.6 mmol/g) | 1.0 | 167 | N/A |
| Fmoc-L-Gln(Trt)-OH | 610.71 | 3.0 | 183.2 | N/A |
| Fmoc-D-Ala-OH | 311.34 | 3.0 | 93.4 | N/A |
| HOBt | 153.14 | 3.0 | 46.0 (per coupling) | N/A |
| DIC | 126.20 | 3.0 | N/A | 47 (per coupling) |
| DIPEA (for reference) | 129.24 | - | - | - |
| Piperidine | 85.15 | - | N/A | 1 mL (per 5 mL 20% soln) |
| TFA | 114.02 | - | N/A | 4.75 mL (cleavage) |
| TIS | 158.38 | - | N/A | 125 µL (cleavage) |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Use of Alanine-Glutamine Dipeptides as a Glutamine Source in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of alanine-glutamine dipeptides as a stable source of L-glutamine in mammalian cell culture. The document addresses the inherent instability of free L-glutamine in liquid media and details the advantages of using the dipeptide form, with a specific focus on L-alanyl-L-glutamine. It also critically evaluates the potential utility of D-alanyl-L-glutamine based on current scientific understanding of enzyme specificity.
The Challenge of L-Glutamine Instability in Cell Culture
L-glutamine is an essential amino acid for the growth and proliferation of most mammalian cells in culture. It serves as a primary energy source, a precursor for nucleotide and amino acid synthesis, and a key component in protein production. However, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media. It spontaneously degrades into pyroglutamic acid and ammonia (B1221849).[1][2]
The accumulation of ammonia in the culture medium can be toxic to cells, leading to:
-
Inhibition of cell growth
-
Reduced cell viability
-
Alterations in metabolism
-
Negative impacts on protein glycosylation and product quality[3]
The rate of L-glutamine degradation is influenced by factors such as pH, temperature, and the presence of certain ions.[1] This instability necessitates the frequent supplementation of fresh L-glutamine or complete media exchange, which can introduce variability and increase the risk of contamination.
L-Alanyl-L-Glutamine: A Stable and Effective Alternative
To overcome the challenges of L-glutamine instability, stabilized dipeptides have been developed. The most widely used and validated of these is L-alanyl-L-glutamine .[4][5][6][7] This dipeptide is highly soluble and stable in aqueous solutions, even during heat sterilization.[6]
Mammalian cells possess cell surface and intracellular peptidases that efficiently hydrolyze the L-alanyl-L-glutamine dipeptide, releasing free L-alanine and L-glutamine, which are then readily utilized by the cells.[7][8] This controlled release mechanism provides a steady supply of L-glutamine to the culture, minimizing the accumulation of toxic ammonia.[3][4]
Key Advantages of L-Alanyl-L-Glutamine:
-
Enhanced Stability: Significantly more stable than free L-glutamine in liquid media, reducing the rate of toxic ammonia formation.[3]
-
Improved Cell Performance: Leads to higher cell densities, increased cell viability, and extended culture duration.[3]
-
Increased Product Titer: In many cases, the use of L-alanyl-L-glutamine has been shown to enhance the production of recombinant proteins and monoclonal antibodies.[3][9]
-
Reduced Apoptosis: By minimizing ammonia-induced stress, L-alanyl-L-glutamine can reduce the rate of apoptosis in cell cultures.[3]
Critical Evaluation of D-Alanyl-L-Glutamine (d-Ala-Gln)
While L-alanyl-L-glutamine is a well-established solution, the question arises as to the utility of its diastereomer, D-alanyl-L-glutamine. Based on the current understanding of mammalian enzyme stereoselectivity, the use of this compound as a glutamine source is likely to be ineffective.
The key step in the utilization of alanine-glutamine dipeptides is the enzymatic hydrolysis of the peptide bond. Mammalian peptidases, particularly aminopeptidases that cleave N-terminal amino acids, exhibit a high degree of stereoselectivity.[10][11] Research has shown that mammalian renal dipeptidase, for example, can hydrolyze dipeptides with a C-terminal D-amino acid but not those with an N-terminal D-amino acid.[10] Since this compound possesses a D-alanine at the N-terminus, it is highly probable that it would be a poor substrate for the peptidases responsible for cleaving L-Ala-Gln. This resistance to hydrolysis would prevent the release of L-glutamine, rendering the dipeptide unusable as a glutamine source.
Even if a small amount of hydrolysis were to occur, the released D-alanine would be subject to metabolism by D-amino acid oxidase (DAAO), a flavoenzyme present in mammals that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12] While this indicates a pathway for D-alanine catabolism, the primary issue of inefficient dipeptide cleavage remains.
Data Presentation
The following tables summarize quantitative data from studies comparing the use of L-alanyl-L-glutamine (AlaGln) with L-glutamine (Gln) in Chinese Hamster Ovary (CHO) cell cultures.
Table 1: Effect of L-Alanyl-L-Glutamine on CHO Cell Growth and Viability
| Cell Line | Culture Condition | Maximum Viable Cell Density (cells/mL) | Viability at Harvest (%) | Reference |
| CHO (anti-CD20 Ab) | Gln-Gln (Basal-Feed) | ~4.8 x 10^6 | ~80 | [3] |
| CHO (anti-CD20 Ab) | AlaGln-AlaGln (Basal-Feed) | ~4.6 x 10^6 | ~95 | [3] |
Table 2: Effect of L-Alanyl-L-Glutamine on Antibody Production in CHO Cells
| Cell Line | Culture Condition | Monoclonal Antibody (MAb) Titer (mg/L) | Specific Production Rate (SPR) (pg/cell/day) | Reference |
| CHO Clone 12C-5 | Gln-Gln (Basal-Feed) | 171 | ~10 | [3] |
| CHO Clone 12C-5 | AlaGln-AlaGln (Basal-Feed) | 341 | ~20 | [3] |
Table 3: Comparison of Ammonia Accumulation
| Culture Medium Component | Ammonia Concentration after 30 days at 37°C (mmol/L) | Reference |
| 12 mmol/L L-Glutamine (Gln) | ~10 | [3] |
| 12 mmol/L L-Alanyl-L-Glutamine (AlaGln) | ~4 | [3] |
Experimental Protocols
Protocol 1: Direct Substitution of L-Glutamine with L-Alanyl-L-Glutamine
This protocol is for the direct replacement of L-glutamine with L-alanyl-L-glutamine in an existing cell culture medium formulation.
Materials:
-
Basal cell culture medium without L-glutamine
-
Sterile stock solution of 200 mM L-alanyl-L-glutamine
-
Your mammalian cell line of interest
Procedure:
-
Prepare your basal medium according to the manufacturer's instructions, omitting the addition of L-glutamine.
-
Aseptically add the 200 mM L-alanyl-L-glutamine stock solution to the basal medium to achieve the desired final concentration. A common starting point is an equimolar concentration to the original L-glutamine concentration (e.g., if your original medium contained 4 mM L-glutamine, add L-alanyl-L-glutamine to a final concentration of 4 mM).
-
Warm the complete medium to the appropriate temperature for your cell line.
-
Seed your cells at your standard seeding density.
-
Culture the cells according to your standard protocol, monitoring cell growth, viability, and other relevant parameters.
Protocol 2: Optimization of L-Alanyl-L-Glutamine Concentration
For optimal performance, it is recommended to determine the ideal L-alanyl-L-glutamine concentration for your specific cell line and process.
Materials:
-
Basal cell culture medium without L-glutamine
-
Sterile stock solution of 200 mM L-alanyl-L-glutamine
-
Your mammalian cell line of interest
-
Multi-well culture plates (e.g., 6-well or 24-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Viability stain (e.g., trypan blue)
Procedure:
-
Prepare a series of complete media with varying concentrations of L-alanyl-L-glutamine. A typical range to test is 0 mM, 2 mM, 4 mM, 6 mM, and 8 mM. Include a positive control with your standard L-glutamine concentration.
-
Seed your cells at a consistent density in the multi-well plates with the different media formulations.
-
Culture the cells for a period that allows for multiple population doublings (typically 3-7 days).
-
At regular intervals (e.g., every 24 or 48 hours), determine the viable cell density and percent viability for each condition.
-
If applicable, collect supernatant at the end of the culture period to measure product titer.
-
Plot the viable cell density, viability, and product titer as a function of L-alanyl-L-glutamine concentration to determine the optimal concentration for your cell line.
Visualizations
Caption: Degradation pathway of L-glutamine in aqueous solution.
Caption: Proposed inefficient utilization pathway of this compound.
Caption: Workflow for optimizing glutamine source concentration.
References
- 1. Controlling substrate specificity and product regio- and stereo-selectivities of P450 enzymes without mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate stereoselectivity of mammalian D-aspartyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection [mdpi.com]
- 10. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for d-Ala-Gln quantification (HPLC, MS)
Answering the user request.## Application Notes and Protocols for the Quantification of D-Alanyl-L-Glutamine (D-Ala-Gln)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanyl-L-glutamine (this compound) is a dipeptide of increasing interest in various fields, including parenteral nutrition, cell culture technology, and pharmaceutical development. As the diastereomer of the more common L-alanyl-L-glutamine (L-Ala-Gln), its accurate quantification is critical for formulation development, stability studies, impurity profiling, and pharmacokinetic analysis. The presence of a D-amino acid requires stereospecific analytical methods to differentiate it from other isomers.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Chiral HPLC Methods for this compound Quantification
High-Performance Liquid Chromatography is a robust technique for separating and quantifying dipeptide diastereomers. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral reagent.
Method 1: Direct Analysis using a Chiral Stationary Phase (CSP)
This method allows for the direct separation of this compound and L-Ala-Gln without derivatization, simplifying sample preparation. It is particularly useful for assessing the chiral purity of a drug substance. A weak anion-exchange type CSP is effective for this separation.[1]
Experimental Protocol
-
Sample Preparation (Aqueous Solution):
-
Accurately weigh and dissolve the this compound standard or sample in HPLC-grade water to a final concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
HPLC-UV Conditions:
-
Column: Chiralpak QN-AX (or equivalent weak anion-exchange CSP).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and an acidic modifier (e.g., 50 mM Formic Acid and 25 mM Diethylamine in Methanol/Water). Specific ratios must be optimized.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Data Summary: Direct Chiral HPLC Method
| Parameter | Setting |
| Instrument | HPLC with UV Detector |
| Column | Chiralpak QN-AX, 5 µm |
| Mobile Phase | Methanol/Water with Acidic/Basic Modifiers (to be optimized) |
| Flow Rate | 0.7 mL/min |
| Temperature | 25°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Analyte | This compound |
| Isomer | L-Ala-Gln |
| Expected Outcome | Baseline separation of this compound and L-Ala-Gln peaks. |
Method 2: Indirect Analysis via Pre-column Derivatization with Marfey's Reagent
This classic method involves reacting the dipeptide with a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's Reagent), to form diastereomers. These diastereomers can then be readily separated on a standard achiral reversed-phase column.[3][4] This method is highly sensitive and specific.
Experimental Protocol
-
Sample Preparation (Plasma - Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH ~9.0).
-
-
Derivatization Procedure:
-
To the reconstituted sample, add 100 µL of 1% (w/v) Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour in a water bath.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl.
-
The sample is now ready for injection.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 15% B
-
5-35 min: 15% to 55% B
-
35-40 min: 55% to 90% B
-
40-45 min: Hold at 90% B
-
45-50 min: Re-equilibrate at 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 340 nm (characteristic absorbance of the DNP group).[5]
-
Data Summary: Indirect HPLC Method (Marfey's Derivatization)
| Parameter | Setting |
| Instrument | HPLC with UV Detector |
| Derivatization | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | 340 nm |
| Injection Volume | 20 µL |
| Expected Outcome | Separation of the L-FDAA-D-Ala-Gln and L-FDAA-L-Ala-Gln diastereomers. |
Application Note 2: LC-MS/MS Method for this compound Quantification
For high sensitivity and selectivity, especially in complex biological matrices like plasma or cell culture media, LC-MS/MS is the method of choice. This protocol utilizes pre-column derivatization with Marfey's reagent to ensure chromatographic separation of diastereomers prior to mass spectrometric detection.
General Analytical Workflow
The overall process from sample collection to data analysis involves several key stages.
Pre-column Derivatization Workflow
The derivatization step is critical for forming diastereomers that can be separated on a standard C18 column.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Follow the protocol described in Application Note 1, Method 2 . Use a stable isotope-labeled version of this compound as the internal standard if available.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradients.
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient optimized to separate the diastereomers of interest.
-
0-1 min: 5% B
-
1-8 min: 5% to 70% B
-
8-9 min: 70% to 95% B
-
9-10 min: Hold at 95% B
-
10-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Summary: LC-MS/MS Method Parameters
| Parameter | Setting |
| Instrument | UPLC/HPLC coupled to a Triple Quadrupole MS |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MS/MS Parameters (MRM Transitions)
The exact mass of this compound is 217.22 g/mol . After derivatization with L-FDAA (Marfey's Reagent), the mass increases significantly. The protonated molecule [M+H]⁺ will be the precursor ion. Product ions typically result from fragmentation of the peptide bond or the derivatizing agent.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| L-FDAA-D-Ala-Gln | 496.2 | 326.1 (Loss of DNP-Ala) | 50 | 25 |
| L-FDAA-D-Ala-Gln (Confirm.) | 496.2 | 147.1 (Gln immonium ion) | 50 | 35 |
| L-FDAA-L-Ala-Gln | 496.2 | 326.1 (Loss of DNP-Ala) | 50 | 25 |
| L-FDAA-L-Ala-Gln (Confirm.) | 496.2 | 147.1 (Gln immonium ion) | 50 | 35 |
| IS (e.g., ¹³C,¹⁵N-D-Ala-Gln) | 502.2 | 332.1 | 50 | 25 |
| (Note: Exact m/z values and collision energies must be optimized empirically for the specific instrument used.) |
Method Validation Summary
All analytical methods intended for use in regulated environments must be validated to ensure they are suitable for their intended purpose. Key validation parameters are summarized below, with typical acceptance criteria according to ICH Q2(R1) guidelines.[6]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., isomers, impurities, matrix components). | Peak purity analysis; baseline resolution from interfering peaks. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the target concentration. |
| Accuracy | Closeness of the measured value to the true value. Assessed via recovery of spiked samples. | 85-115% recovery for complex matrices; 98-102% for drug substance. |
| Precision | Closeness of agreement between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1; Accuracy and precision within acceptable limits. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). | RSD of results should remain within acceptable limits. |
References
- 1. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
Application of D-Alanyl-L-Glutamine (d-Ala-Gln) in Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Emerging research suggests that the dipeptide D-alanyl-L-glutamine (d-Ala-Gln) may offer neuroprotective benefits. As a stable source of glutamine, this compound can play a crucial role in cellular energy metabolism, antioxidant defense, and the reduction of neuroinflammation. Glutamine itself has demonstrated neuroprotective effects against amyloid-beta (Aβ) induced stress and in models of Parkinson's disease by mitigating oxidative stress and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the current understanding and proposed experimental protocols for evaluating the therapeutic potential of this compound in models of neurodegenerative diseases.
Mechanism of Action
The neuroprotective effects of this compound are believed to be multifactorial, primarily leveraging the functions of its constituent amino acids, L-glutamine and D-alanine. L-glutamine is a critical substrate for the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH), and plays a vital role in neuronal energy metabolism. In neurodegenerative conditions, oxidative stress and mitochondrial dysfunction are key pathological features. By providing a sustained release of glutamine, this compound can bolster the cellular antioxidant capacity and support mitochondrial function.
Furthermore, this compound has been shown to exert anti-inflammatory effects. Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of both AD and PD. This compound may modulate inflammatory signaling pathways, such as the mTOR pathway, to reduce the production of pro-inflammatory cytokines and mitigate neuronal damage.
Data Presentation
Table 1: Summary of Quantitative Data from a Diabetic Retinopathy Rat Model
| Parameter | Model | Treatment Group | Outcome | Reference |
| Retinal Inflammation | STZ-induced diabetic rats | This compound | Decreased protein levels of VCAM-1, ICAM-1, and VEGF | [4] |
| Glial Activation | STZ-induced diabetic rats | This compound | Rescued decreased levels of glutamine synthetase (GS) and ameliorated upregulated glial fibrillary acidic protein (GFAP) | [4] |
| Glucose Metabolism | STZ-induced diabetic rats | This compound | Upregulated glycolytic enzymes PKM2, LDHA, and LDHB | [4] |
| mTOR Signaling | STZ-induced diabetic rats | This compound | Ameliorated the decline in p-mTOR and mTOR levels | [4] |
| Mitochondrial Function | STZ-induced diabetic rats | This compound | Improved mitochondrial function | [4] |
Note: Direct quantitative data for this compound in specific Alzheimer's or Parkinson's disease models is currently limited in publicly available literature. The data presented is from a relevant neurodegenerative model.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in an Alzheimer's Disease Cell Model
Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line.
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (for differentiation)
-
Brain-derived neurotrophic factor (BDNF) (for differentiation)
-
This compound (sterile, cell-culture grade)
-
Aβ₁₋₄₂ peptide (oligomeric form)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
ROS (Reactive Oxygen Species) assay kit (e.g., DCFDA)
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard medium.
-
Induce differentiation by treating with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL BDNF for 3-5 days in low-serum medium.
-
-
Treatment:
-
Pre-treat differentiated SH-SY5Y cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Following pre-treatment, expose the cells to a neurotoxic concentration of oligomeric Aβ₁₋₄₂ (e.g., 10 µM) for an additional 24 hours. Include control groups (vehicle-treated and Aβ₁₋₄₂-only).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay according to the manufacturer's instructions.
-
Cytotoxicity: Quantify cytotoxicity by measuring LDH release into the culture medium using a commercially available kit.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA and quantify using a fluorescence plate reader or flow cytometry.
-
Protocol 2: In Vitro Neuroprotection Assay in a Parkinson's Disease Cell Model
Objective: To assess the protective effect of this compound against MPP⁺-induced toxicity in a dopaminergic neuronal cell model.
Cell Line: SH-SY5Y cells differentiated into a dopaminergic phenotype.
Materials:
-
SH-SY5Y cells and differentiation reagents (as in Protocol 1)
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
This compound
-
MTT assay kit
-
LDH cytotoxicity assay kit
-
Mitochondrial membrane potential assay kit (e.g., JC-1)
Procedure:
-
Cell Culture and Differentiation: Differentiate SH-SY5Y cells as described in Protocol 1.
-
Treatment:
-
Pre-treat differentiated cells with this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induce neurotoxicity by exposing cells to MPP⁺ (e.g., 1 mM) for 24 hours. Include appropriate control groups.
-
-
Assessment of Neuroprotection:
-
Cell Viability and Cytotoxicity: Perform MTT and LDH assays as described in Protocol 1.
-
Mitochondrial Health: Assess changes in mitochondrial membrane potential using the JC-1 dye. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol 3: In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To investigate the therapeutic efficacy of this compound on cognitive function and AD-related pathology in a transgenic mouse model.
Animal Model: 5XFAD or APP/PS1 transgenic mice.
Materials:
-
Transgenic and wild-type littermate mice
-
This compound
-
Sterile saline
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Immunohistochemistry reagents (anti-Aβ, anti-Iba1, anti-GFAP antibodies)
-
ELISA kits for Aβ₄₀ and Aβ₄₂
Procedure:
-
Animal Treatment:
-
Begin treatment at an age when pathology starts to develop (e.g., 3-4 months for 5XFAD mice).
-
Administer this compound (e.g., 10, 50 mg/kg) or vehicle (saline) daily via intraperitoneal injection for a period of 1-3 months.
-
-
Behavioral Assessment:
-
In the final weeks of treatment, conduct behavioral tests to assess learning and memory (e.g., Morris water maze) and spatial working memory (e.g., Y-maze).
-
-
Pathological and Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Perform staining on brain sections to quantify Aβ plaque deposition, microgliosis (Iba1), and astrogliosis (GFAP).
-
ELISA: Measure soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflows
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
Conclusion
This compound presents a promising therapeutic avenue for neurodegenerative diseases due to its potential to combat oxidative stress, neuroinflammation, and mitochondrial dysfunction. While direct evidence in Alzheimer's and Parkinson's disease models is still emerging, the established neuroprotective properties of glutamine provide a strong rationale for further investigation. The experimental protocols outlined above offer a framework for rigorously evaluating the efficacy of this compound and elucidating its mechanisms of action in relevant preclinical models. Successful outcomes from such studies could pave the way for the clinical development of this compound as a novel treatment for these devastating disorders.
References
- 1. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine protects against oxidative stress injury through inhibiting the activation of PI3K/Akt signaling pathway in parkinsonian cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing D-Alanyl-D-Alanine Analogues to Investigate Bacterial Peptidoglycan Metabolism
Introduction
The bacterial cell wall, a structure essential for survival and a primary target for many antibiotics, is a complex polymer known as peptidoglycan (PG). The biosynthesis and remodeling of peptidoglycan are dynamic processes involving a multitude of enzymes. Probing these pathways is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. While the use of fluorescently labeled D-amino acids (FDAAs) has become a important technique for visualizing peptidoglycan synthesis, the specific application of D-Alanyl-Glutamine (d-Ala-Gln) as a probe is not extensively documented in scientific literature. However, the principles of peptidoglycan metabolism and the promiscuity of the enzymes involved allow us to extrapolate the potential use of this compound based on studies of structurally similar dipeptides, most notably D-alanyl-D-alanine (d-Ala-d-Ala) and its analogues.
These application notes will provide a comprehensive overview of how d-Ala-d-Ala analogues are used to study bacterial peptidoglycan metabolism. The protocols and data presented are based on established methods for other D-amino acid-based probes and serve as a guide for researchers interested in employing similar dipeptide probes.
Principle of Incorporation
The incorporation of D-amino acid and dipeptide probes into the bacterial cell wall is primarily mediated by enzymes involved in the final stages of peptidoglycan synthesis, namely transpeptidases (TPases), which include the well-known Penicillin-Binding Proteins (PBPs), and L,D-transpeptidases (LDTs).
There are two main pathways for the incorporation of D-amino acid-based probes:
-
Cytoplasmic Incorporation: Some D-amino acid dipeptide analogues can be incorporated in the cytoplasm. The dipeptide is first synthesized by D-Ala-D-Ala ligase (Ddl) and then added to the UDP-MurNAc-tripeptide precursor by the enzyme MurF.[1] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan chain.
-
Periplasmic/Extracellular Incorporation: More commonly for fluorescent D-amino acid (FDAA) probes, incorporation occurs in the periplasm (in Gram-negative bacteria) or on the external surface of the cytoplasmic membrane (in Gram-positive bacteria).[2] This process is catalyzed by D,D-transpeptidases and L,D-transpeptidases that exchange the terminal D-Ala of the peptidoglycan stem peptide with the D-amino acid or dipeptide probe from the environment.[2][3]
The specific pathway utilized can depend on the bacterial species and the structure of the probe itself.
Applications in Peptidoglycan Metabolism Research
The use of d-Ala-d-Ala analogues and other D-amino acid probes offers a versatile toolkit for investigating various aspects of bacterial cell wall biology:
-
Visualization of Peptidoglycan Synthesis: Fluorescently labeled dipeptides can be used to visualize active sites of cell wall synthesis and remodeling in real-time in live bacteria.[4]
-
Screening for Novel Antibiotics: By developing competitive binding assays, these probes can be used to screen for compounds that inhibit transpeptidases or other enzymes involved in peptidoglycan synthesis.
-
Studying Antibiotic Resistance Mechanisms: These probes can help elucidate how bacteria develop resistance to cell wall-active antibiotics, such as by altered PBP activity.
-
Investigating Bacterial Growth and Morphology: The pattern of probe incorporation can provide insights into the mechanisms of bacterial growth, cell division, and morphogenesis.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of various molecules with enzymes of the peptidoglycan synthesis pathway. This data is essential for designing experiments and interpreting results.
| Molecule | Enzyme/Protein | Interaction | Quantitative Value | Bacterial Species | Reference |
| Vancomycin | N,N'-diacetyl-L-Lys-D-Ala-D-Ala | Binding Affinity | 800-fold greater than for D-Ala-D-Lac | Enterococcus faecium | [5] |
| LY191145 | N,N'-diacetyl-L-Lys-D-Ala-D-Ala | Binding Affinity | 800-fold greater than for D-Ala-D-Lac | Enterococcus faecium | [5] |
| D-Cycloserine | Alanine racemase & D-Ala-D-Ala ligase | Inhibition | Competitive inhibitor | General | [6] |
| Ampicillin | Transpeptidases/Carboxypeptidases | Inhibition | Covalent modification of active site | General | [6] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Bacterial Peptidoglycan using a d-Ala-d-Ala Analogue
This protocol describes a general method for labeling bacterial cells with a fluorescently tagged d-Ala-d-Ala analogue.
Materials:
-
Bacterial culture in exponential growth phase
-
Fluorescent d-Ala-d-Ala analogue (e.g., Bocillin-FL, or a custom-synthesized probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow the bacterial strain of interest to the mid-exponential phase in a suitable liquid medium.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS to remove residual medium components.
-
Resuspend the cells in fresh, pre-warmed growth medium to the desired optical density (e.g., OD600 of 0.5).
-
Add the fluorescent d-Ala-d-Ala analogue to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each bacterial species and probe.
-
Incubate the cells with the probe for a specific duration. This can range from a few minutes for pulse-labeling experiments to several generations for continuous labeling. Incubation should be carried out under normal growth conditions (e.g., 37°C with shaking).
-
After incubation, harvest the cells by centrifugation.
-
Wash the cells three times with PBS to remove unincorporated probe.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the labeled cells on a microscope slide with a coverslip. Agarose pads can be used to immobilize live cells for imaging.
-
Visualize the fluorescently labeled bacteria using a fluorescence microscope equipped with a filter set appropriate for the fluorophore used.
Protocol 2: Competition Assay for Transpeptidase Inhibitors
This protocol outlines a competitive binding assay to screen for potential inhibitors of transpeptidases using a fluorescent d-Ala-d-Ala analogue.
Materials:
-
Purified transpeptidase (PBP) enzyme
-
Fluorescent d-Ala-d-Ala analogue (e.g., Bocillin-FL)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of the purified transpeptidase in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the fluorescent d-Ala-d-Ala analogue in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the 96-well plate, add the purified transpeptidase to each well (except for the blank controls).
-
Add the serially diluted test compounds to the appropriate wells. Add assay buffer to the control wells (total binding and no-enzyme controls).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the test compounds to bind to the enzyme.
-
Add the fluorescent d-Ala-d-Ala analogue to all wells to a final concentration that is close to its Kd for the enzyme.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.
Caption: Experimental workflow for labeling bacteria with a fluorescent probe.
Caption: Mechanism of probe incorporation by D,D-transpeptidase.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 6. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Alanyl-L-Glutamine (d-Ala-Gln) as a Tool for Probing Enzyme Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The specificity of an enzyme for its substrate is a cornerstone of its biological function. Understanding this specificity is critical for elucidating biological pathways, identifying novel enzyme functions, and designing targeted therapeutics. Dipeptides represent a valuable class of chemical tools for this purpose, as they allow for the systematic investigation of an enzyme's tolerance for specific amino acid residues at defined positions.
This document focuses on the application of D-Alanyl-L-Glutamine (d-Ala-Gln), a dipeptide containing a D-amino acid, as a probe for enzyme specificity. D-amino acids are less common in nature than their L-counterparts but play crucial roles, particularly in bacterial cell wall biosynthesis.[1] Enzymes that interact with D-amino acids, such as D,D-transpeptidases, L,D-transpeptidases, and D-Ala-D-Ala dipeptidases, are often essential for bacterial survival and are validated antibiotic targets.[2][3][4]
The use of this compound allows researchers to probe the stereospecificity of peptidases and to identify enzymes capable of cleaving peptides containing D-amino acids. This has significant implications for:
-
Drug Discovery: Identifying enzymes that can activate dipeptide prodrugs containing a D-amino acid moiety.[5]
-
Microbiology: Characterizing bacterial enzymes involved in peptidoglycan remodeling and metabolism.[2][6]
-
Enzyme Characterization: Defining the substrate envelope of novel or uncharacterized peptidases.
Principle of Application
The core principle involves presenting this compound as a potential substrate to an enzyme or complex biological mixture (e.g., cell lysate, conditioned media) and monitoring for its cleavage into D-Alanine and L-Glutamine. The D-Alanine at the N-terminal position (P1 position for an aminopeptidase) acts as the primary determinant for probing stereospecificity. Many standard proteases are specific for L-amino acids and will not cleave a peptide with a D-amino acid at the N-terminus. Therefore, cleavage of this compound is indicative of a specialized enzymatic activity.
Applications and Methodologies
Screening for D-Peptidase Activity in Biological Samples
This protocol outlines a general method for screening cell lysates or other biological mixtures for enzymes capable of hydrolyzing this compound.
Protocol 3.1: Screening via HPLC
-
Preparation of Lysate:
-
Harvest cells and wash 3x with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Lyse cells using sonication or chemical methods on ice.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a Bradford or BCA assay.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of this compound (e.g., 100 mM in reaction buffer).
-
In a microcentrifuge tube, set up the reaction mixture:
-
50 µL of cell lysate (adjust volume for a final protein concentration of 1-2 mg/mL).
-
40 µL of reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
10 µL of 100 mM this compound stock solution (for a final concentration of 10 mM).
-
-
Prepare a negative control with heat-inactivated lysate (95°C for 10 minutes).
-
Incubate reactions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
To quench the reaction, add an equal volume of 10% Trichloroacetic Acid (TCA) to the aliquot.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ an isocratic or gradient mobile phase suitable for separating amino acids and dipeptides (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the disappearance of the this compound peak and the appearance of the D-Ala and L-Gln product peaks over time, using a UV detector (e.g., at 210 nm).
-
Quantify peak areas by comparing them to standard curves of the substrate and products.
-
Determining Kinetic Parameters of a Purified Enzyme
Once an activity is identified, the kinetic parameters (KM, Vmax, kcat) of the purified enzyme can be determined to quantify its efficiency and affinity for this compound. This is crucial for comparing its specificity against other substrates (e.g., L-Ala-Gln).
Protocol 3.2: Steady-State Kinetic Analysis
-
Enzyme and Substrate Preparation:
-
Prepare a purified enzyme solution of known concentration in an appropriate assay buffer.
-
Prepare serial dilutions of the this compound substrate in the same buffer, ranging from concentrations estimated to be well below to well above the KM (e.g., 0.1x to 10x the expected KM). A typical starting range might be 0.1 mM to 20 mM.
-
-
Initial Velocity Measurements:
-
For each substrate concentration, initiate the reaction by adding a small, fixed amount of the enzyme. The total reaction volume should be kept constant.
-
Monitor product formation (or substrate depletion) over a short period where the reaction rate is linear. This can be done continuously using a spectrophotometric coupled-enzyme assay or by taking quenched time points for HPLC/LC-MS analysis as described in Protocol 3.1.
-
A coupled assay example: If an L-Glutamine dehydrogenase is available, its activity can be coupled to the cleavage of this compound to monitor the production of L-Gln by measuring the change in absorbance of NAD(P)H at 340 nm.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) for each substrate concentration [S].
-
Plot v0 versus [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine KM and Vmax.[7]
-
Calculate the catalytic efficiency (kcat/KM) where kcat = Vmax / [E]total.
-
Application in Prodrug Activation Studies
Dipeptides are often used as promoieties to improve the transport and delivery of drugs.[5] this compound can be appended to a drug molecule, creating a prodrug that requires enzymatic cleavage for activation. This approach can be used to target drugs to specific tissues or cell types that express the activating enzyme.
Quantitative Data
The specificity of peptidases can be dramatically influenced by the stereochemistry and side chain of the amino acid residues. While specific kinetic data for this compound is not widely published, data from analogous substrates can illustrate the importance of the P1 residue (the N-terminal amino acid).
The following table presents data adapted from a study on cysteine peptidases, comparing the catalytic efficiency for substrates containing Glutamine (Gln) versus Alanine (Ala) at the P1 position.[8] This highlights how a single amino acid change can significantly alter enzyme specificity, a principle that is extended when probing stereochemistry with D-amino acids.
Table 1: Comparison of Catalytic Efficiency (kcat/KM) for Gln vs. Ala Substrates
| Enzyme | Substrate: Glp-Phe-Gln-pNA (mM-1s-1) | Substrate: Glp-Phe-Ala-pNA (mM-1s-1) | Fold Preference for Gln |
| Papain | 1500 ± 100 | 800 ± 50 | ~1.9x |
| Human Cathepsin L | 230 ± 20 | 40 ± 3 | ~5.8x |
| Insect Cathepsin L | 160 ± 15 | 40 ± 5 | ~4.0x |
| Human Cathepsin B | 1.0 ± 0.1 | 0.8 ± 0.1 | ~1.3x |
| Data derived from Filippova et al. (2020) to illustrate specificity principles.[8] |
When using this compound, a similar table should be constructed to compare its cleavage kinetics with its L-stereoisomer, L-Ala-Gln, and potentially other dipeptides like d-Ala-Ala.
Table 2: Hypothetical Kinetic Data for a D-Peptidase
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
| This compound | 1.5 | 30 | 20,000 |
| L-Ala-Gln | > 50 | < 0.1 | < 2 |
| d-Ala-Ala | 2.5 | 45 | 18,000 |
| Gly-Gln | 15 | 5 | 333 |
| This table presents hypothetical data to illustrate how results would be structured to demonstrate high specificity for D-Ala containing substrates. |
Conclusion
This compound is a valuable and specific tool for probing the substrate specificity of enzymes, particularly those with relevance to bacterial cell wall metabolism and prodrug activation. Its resistance to cleavage by most common peptidases makes it a low-background substrate for identifying specialized enzymatic activities. The protocols and principles outlined here provide a framework for researchers to employ this compound in their studies to characterize enzyme function and develop novel therapeutic strategies.
References
- 1. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Practical steady-state enzyme kinetics [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | New Glutamine-Containing Substrates for the Assay of Cysteine Peptidases From the C1 Papain Family [frontiersin.org]
Application Notes and Protocols for Cell Culture Media Formulation with L-Alanyl-L-Glutamine
A Stable Source of L-Glutamine for Enhanced Cell Culture Performance
Introduction
L-glutamine is an essential amino acid for the in vitro growth and proliferation of mammalian cells, serving as a primary energy source and a precursor for nucleotide and amino acid synthesis.[1] However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into pyroglutamate (B8496135) and ammonia (B1221849).[2] The accumulation of ammonia can be toxic to cells, leading to reduced cell viability, altered metabolism, and decreased protein production.[3]
To overcome the limitations of L-glutamine instability, L-Alanyl-L-Glutamine, a stabilized dipeptide of L-alanine and L-glutamine, has been developed. This dipeptide is highly soluble and stable in aqueous solutions, even during heat sterilization.[4][5] Cells readily take up L-Alanyl-L-Glutamine and intracellular peptidases cleave it to release L-glutamine and L-alanine, providing a sustained and controlled supply of L-glutamine.[6] This controlled release minimizes the accumulation of toxic ammonia in the culture medium, leading to improved cell health and productivity.[7]
Note on Terminology: The user query specified "d-Ala-Gln". However, the vast majority of scientific literature and commercially available products for cell culture utilize the L-form of alanine (B10760859) in the dipeptide, L-Alanyl-L-Glutamine. Research indicates that mammalian cells do not typically utilize D-amino acids for their primary metabolic pathways. Therefore, these application notes will focus on the widely studied and utilized L-Alanyl-L-Glutamine .
Advantages of L-Alanyl-L-Glutamine in Cell Culture
-
Enhanced Stability: L-Alanyl-L-Glutamine is significantly more stable in liquid media at 37°C compared to L-glutamine, preventing the rapid degradation and loss of this critical nutrient.[8]
-
Reduced Ammonia Accumulation: By providing a stable source of L-glutamine that is metabolized intracellularly, the use of L-Alanyl-L-Glutamine leads to lower levels of toxic ammonia in the cell culture medium.[7]
-
Improved Cell Viability and Growth: The reduction in ammonia toxicity and the consistent availability of L-glutamine contribute to higher cell viability and more robust cell growth, particularly in long-term cultures.[7]
-
Increased Protein and Antibody Production: Numerous studies have shown that replacing L-glutamine with L-Alanyl-L-Glutamine can lead to a significant increase in the yield of recombinant proteins and monoclonal antibodies.[3][7]
-
Simplified Workflow: The stability of L-Alanyl-L-Glutamine eliminates the need for frequent L-glutamine supplementation to the culture medium, simplifying feeding strategies and reducing the risk of contamination.
Data Presentation
The following tables summarize the comparative performance of L-Alanyl-L-Glutamine versus L-Glutamine in various cell lines.
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine | Cell Line | Reference |
| Stability in Media (37°C for 30 days) | [7] | |||
| Ammonia Concentration (mM) | Increased Significantly | Remained Low | N/A | [7] |
| CHO Cell Culture (Fed-batch) | [7] | |||
| Peak Viable Cell Density (x10^5 cells/mL) | ~47.68 | ~45.83 (slower initial growth but sustained viability) | POTELLIGENT™ CHO | [7] |
| Monoclonal Antibody (MAb) Titer (mg/L) | 171 | 341 | CHO clone 12C-5 | [7] |
| Apoptosis Ratio | High | Low | POTELLIGENT™ CHO | [7] |
| HEK293 Cell Culture (Transient Transfection) | [3] | |||
| Relative IgG Production | Baseline | ~50% Improvement (with 0 mM Gln, indicating reliance on Ala-Gln) | HEK-293E | [3] |
| Ammonia Accumulation (mM) | Up to 5 | Lower (data inferred) | HEK-293E | [3] |
| Hybridoma Cell Culture | [9] | |||
| Maximum Final Cell Concentration | Dependent on initial Gln concentration (plateaus >2mM) | Expected to be higher due to reduced ammonia toxicity | Murine Hybridoma | [9] |
| Specific Antibody Secretion Rate | Drops at low Gln concentrations | Expected to be more sustained | Murine Hybridoma | [9] |
Experimental Protocols
Protocol 1: Preparation of Cell Culture Medium with L-Alanyl-L-Glutamine
Materials:
-
Basal cell culture medium (without L-glutamine)
-
Sterile stock solution of L-Alanyl-L-Glutamine (e.g., 200 mM)
-
Sterile, tissue culture-treated flasks or plates
-
Sterile serological pipettes and pipette tips
-
Biosafety cabinet
Procedure:
-
Determine the desired final concentration of L-Alanyl-L-Glutamine in your cell culture medium. A common starting point is an equimolar concentration to the standard L-glutamine concentration for your cell line (typically 2-4 mM).[6]
-
In a biosafety cabinet, aseptically add the required volume of the sterile L-Alanyl-L-Glutamine stock solution to the basal medium. For example, to prepare 500 mL of medium with a final concentration of 4 mM L-Alanyl-L-Glutamine from a 200 mM stock, add 10 mL of the stock solution to 490 mL of basal medium.
-
Gently swirl the medium to ensure thorough mixing.
-
The medium is now ready for use. Store at 2-8°C, protected from light.[10]
Protocol 2: Adaptation of Adherent and Suspension Cells to L-Alanyl-L-Glutamine Medium
Materials:
-
Healthy, actively growing cell culture in L-glutamine-containing medium
-
Prepared cell culture medium containing L-Alanyl-L-Glutamine (from Protocol 1)
-
Sterile, tissue culture-treated flasks or plates
-
Centrifuge (for suspension cells)
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
For Adherent Cells:
-
When your cells reach 70-80% confluency, aspirate the old medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the appropriate volume of the new medium containing L-Alanyl-L-Glutamine.
-
Incubate the cells under their standard conditions.
-
Monitor the cells for any changes in morphology or growth rate. Most cell lines adapt readily without a gradual transition.
For Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 100-200 x g for 5 minutes).
-
Aspirate the supernatant containing the old medium.
-
Resuspend the cell pellet in the new medium containing L-Alanyl-L-Glutamine.
-
Transfer the cell suspension to a new culture flask.
-
Incubate the cells under their standard conditions.
-
Monitor the cell density and viability at regular intervals.
Note on Adaptation: While most cell lines can be directly transferred, for particularly sensitive cell lines, a gradual adaptation may be beneficial. This can be achieved by sequentially passaging the cells in mixtures of the old and new medium with increasing proportions of the L-Alanyl-L-Glutamine medium (e.g., 75:25, 50:50, 25:75, 0:100) at each passage.
Protocol 3: Determination of Viable Cell Density and Cell Viability using Trypan Blue Exclusion Assay
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
Micropipettes and tips
Procedure:
-
In a small tube, mix a 1:1 ratio of your cell suspension and 0.4% trypan blue solution (e.g., 20 µL of cell suspension + 20 µL of trypan blue).[4]
-
Mix gently by pipetting.
-
Load 10 µL of the mixture into the hemocytometer chamber.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the viable cell density and percent viability using the following formulas:[2]
-
Viable Cell Density (cells/mL) = (Number of viable cells counted / 4) x Dilution factor (which is 2 in this case) x 10^4
-
Percent Viability (%) = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Protocol 4: Measurement of Ammonia Concentration in Cell Culture Supernatant
Materials:
-
Cell culture supernatant
-
Commercial ammonia assay kit (colorimetric or fluorometric)
-
Microplate reader
-
96-well microplate
-
Micropipettes and tips
Procedure:
-
Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
Follow the manufacturer's instructions provided with the commercial ammonia assay kit.[11] This typically involves:
-
Preparing a standard curve using the provided ammonia standards.
-
Adding the appropriate reagents to the standards and samples in a 96-well plate.
-
Incubating the plate for the specified time.
-
Measuring the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
-
Calculate the ammonia concentration in your samples by comparing their readings to the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allevi3d.com [allevi3d.com]
- 5. gendepot.com [gendepot.com]
- 6. benchchem.com [benchchem.com]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 9. Glutamine-limited batch hybridoma growth and antibody production: experiment and model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEM, with NEAA, L-alanyl-L-glutamine - Elabscience® [elabscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of d-Ala-Gln
Disclaimer: Extensive literature searches did not yield specific in vivo administration protocols for d-alanyl-l-glutamine (d-Ala-Gln). The information presented herein is based on protocols for the closely related dipeptide l-alanyl-l-glutamine (B1664493) (Ala-Gln) and the constituent amino acid d-alanine (B559566). Researchers should use this information as a starting point and conduct dose-finding and toxicity studies before commencing full-scale experiments with this compound. The increased stability of peptides containing d-amino acids may alter their pharmacokinetic and pharmacodynamic profiles compared to their l-isomers.
Introduction
d-alanyl-l-glutamine (this compound) is a dipeptide composed of d-alanine and l-glutamine. While l-alanyl-l-glutamine (Ala-Gln) is well-studied for its enhanced stability and solubility, making it a preferred source of glutamine in clinical nutrition and cell culture, data on this compound is scarce. The inclusion of a d-amino acid is known to confer resistance to enzymatic degradation, which could potentially prolong the in vivo half-life and alter the biological activity of the dipeptide.[1][2][3][4]
These application notes provide a comprehensive overview of potential in vivo administration protocols for this compound, extrapolated from studies on Ala-Gln and d-alanine. The provided methodologies are intended to serve as a guide for researchers in designing their in vivo studies.
Quantitative Data Summary
The following tables summarize dosages of l-alanyl-l-glutamine and d-alanine used in various in vivo studies. These can be used as a reference for designing initial dose-response experiments for this compound.
Table 1: Summary of l-Alanyl-l-Glutamine (Ala-Gln) In Vivo Administration
| Animal Model | Administration Route | Dosage Range | Study Context | Reference |
| Mice | Oral | 500 - 1500 mg/kg | Attenuation of lipopolysaccharide-induced acute liver injury.[5] | [5] |
| Mice | Oral | Not specified | Protection against jejunal crypt depletion in undernourished mice.[6] | [6] |
| Children | Oral | 3 - 12 g/day | Improvement of gut integrity and growth in children at risk of environmental enteropathy.[7] | [7] |
Table 2: Summary of d-Alanine In Vivo Administration
| Animal Model | Administration Route | Dosage | Study Context | Reference |
| Mice | Intraperitoneal injection | Not specified | Inhibition of intestinal inflammation in a model of acute colitis.[8] | [8] |
Experimental Protocols
The following are detailed experimental protocols for oral and intraperitoneal administration, based on studies with Ala-Gln and d-alanine.
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from a study investigating the protective effects of Ala-Gln on acute liver injury in mice.[5]
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage (e.g., starting with a range of 500-1500 mg/kg) and the weight of the animals.
-
Dissolve the calculated amount of this compound in a known volume of sterile PBS or water to achieve the final desired concentration. Ensure the solution is homogenous. Gentle heating or vortexing may be applied if necessary, but stability under these conditions should be verified.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Calculate the volume of the dosing solution to be administered to each mouse based on its body weight.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Provide free access to food and water.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is based on a study that administered d-alanine to mice to investigate its effects on intestinal inflammation.[8]
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes (1 ml) with needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the desired amount of this compound in sterile saline to the final concentration. It is critical to ensure the solution is sterile for injection. Filtration through a 0.22 µm filter is recommended.
-
-
Animal Handling and Injection:
-
Weigh each mouse.
-
Calculate the injection volume based on the mouse's weight and the solution concentration.
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Lift the hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn, indicating incorrect placement.
-
Inject the solution slowly.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse effects.
-
Return the animal to its cage and monitor for signs of pain, distress, or infection at the injection site.
-
Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, based on the known effects of Ala-Gln and glutamine, several pathways can be hypothesized to be involved. Ala-Gln has been shown to protect pancreatic β-cells via the SIRT1/HUR signaling pathway and to modulate the glutamine-glutathione (GSH) axis.[9][10][11] Glutamine itself is a key activator of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]
Diagram 1: Hypothesized Signaling Pathway for this compound in Cellular Protection
Caption: Hypothesized signaling cascade of this compound.
Diagram 2: Experimental Workflow for In Vivo Administration Study
Caption: General workflow for an in vivo study.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-alanine Inhibits Murine Intestinal Inflammation by Suppressing IL-12 and IL-23 Production in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Alanyl-glutamine improves pancreatic β-cell function following ex vivo inflammatory challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling of D-Ala-Gln for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine-L-Glutamine (D-Ala-Gln) is a dipeptide of significant interest in various biological studies, particularly those involving bacterial cell wall biosynthesis and nutrient uptake. Fluorescent labeling of this compound provides a powerful tool for researchers to visualize and track its localization, transport, and incorporation in real-time within living cells and tissues.[1][2] This document provides detailed application notes and protocols for the successful fluorescent labeling of this compound, including the selection of appropriate fluorescent dyes, labeling chemistry, purification methods, and applications in imaging studies.
Selecting a Fluorescent Dye
The choice of a fluorescent dye is critical and depends on the specific application, the instrumentation available, and the biological system under investigation.[1] Key factors to consider include the dye's brightness, photostability, pH sensitivity, and spectral properties (excitation and emission maxima).[1][3]
A variety of fluorescent dyes are commercially available for labeling peptides.[3][][5] These are often supplied as amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters, which readily react with the primary amine of this compound.[6]
Table 1: Commonly Used Amine-Reactive Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| FAM (Carboxyfluorescein) | 492 | 518 | Green | Cost-effective, widely used, but pH sensitive.[3][5] |
| FITC (Fluorescein Isothiocyanate) | 492 | 518 | Green | One of the most common green fluorophores, reacts with primary amines.[] |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | Orange | Bright and photostable, often used in FRET applications.[5] |
| HiLyte™ Fluor 488 | 497 | 525 | Green | pH insensitive and highly photostable alternative to FAM/FITC.[3] |
| Alexa Fluor™ 488 | 490 | 525 | Green | Bright, photostable, and pH-insensitive.[5] |
| Cyanine Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Orange, Red | Bright and photostable, suitable for multiplexing.[5] |
| BODIPY Dyes | Varies | Varies | Green/Orange | High quantum yield, less sensitive to environmental polarity.[] |
Experimental Protocols
Protocol 1: N-terminal Labeling of this compound with an Amine-Reactive Dye (e.g., FAM-NHS Ester)
This protocol describes the labeling of the N-terminal α-amino group of this compound.
Materials:
-
This compound dipeptide
-
Amine-reactive fluorescent dye (e.g., FAM, SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Purification column: Size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[8]
-
Reaction vials and standard laboratory equipment
Procedure:
-
Peptide Solution Preparation: Dissolve this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dye Solution Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]
-
Labeling Reaction:
-
Add the dissolved dye solution to the peptide solution. A dye-to-peptide molar ratio of 1.5:1 to 3:1 is recommended as a starting point.[7]
-
For labeling in organic solvents, add a base like TEA to deprotonate the amine group.[7]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[6][7] Gentle mixing is recommended.
-
-
Purification of the Labeled Peptide: It is crucial to remove unreacted free dye and any side products.[]
-
Size-Exclusion Chromatography: This method separates molecules based on size. The larger labeled peptide will elute before the smaller, unreacted dye.[8]
-
RP-HPLC: This technique provides high-resolution separation based on hydrophobicity.
-
Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a wavelength corresponding to the absorbance of the peptide bond (e.g., 214 nm) and the dye's absorbance maximum.[10]
-
-
-
Characterization and Quantification:
-
Mass Spectrometry: Confirm the successful conjugation by verifying the molecular weight of the labeled peptide.[]
-
HPLC Analysis: Assess the purity of the final product.[]
-
Spectrophotometry: Determine the concentration of the labeled peptide and the degree of labeling by measuring the absorbance at the dye's maximum absorbance wavelength and at 280 nm (if the peptide contains Trp or Tyr) or by using a peptide quantification assay.
-
Table 2: Quantitative Data Summary for Characterization
| Parameter | Method | Expected Outcome |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Observed mass should equal the sum of the this compound mass and the fluorescent dye mass. |
| Purity | Analytical RP-HPLC | A single major peak corresponding to the labeled peptide, with purity typically >95%. |
| Labeling Efficiency | Fluorescence Spectroscopy / UV-Vis | Typically over 80%, depending on the peptide and dye.[] |
| Quantum Yield | Fluorescence Spectroscopy | Measured relative to a standard to determine the brightness of the conjugate.[6] |
Diagrams
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: Putative pathway for uptake and processing of fluorescent this compound in bacteria.
Applications in Imaging Studies
Fluorescently labeled this compound can be utilized in a variety of imaging applications to study cellular and biological processes.
-
Cellular Uptake and Trafficking: Visualize the internalization and subcellular localization of the dipeptide in bacterial or mammalian cells using fluorescence microscopy.[6]
-
Bacterial Cell Wall Synthesis: D-amino acids and their derivatives are known to be incorporated into the peptidoglycan of bacterial cell walls.[11][12] Fluorescent this compound can serve as a probe to study the dynamics of cell wall synthesis and remodeling in real-time.[13][14]
-
Enzyme Activity Assays: The labeled dipeptide can be used as a substrate for peptidases, allowing for the development of fluorescence-based assays to screen for enzyme inhibitors.[]
-
Drug Delivery: If this compound is part of a drug delivery system, fluorescent labeling can help track the biodistribution and cellular targeting of the conjugate.
Protocol 2: Imaging Bacterial Cell Wall Labeling with Fluorescent this compound
Materials:
-
Bacterial culture (e.g., E. coli, B. subtilis) in logarithmic growth phase
-
Fluorescently labeled this compound
-
Growth medium
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their standard growth medium.
-
Labeling: Add the fluorescently labeled this compound to the bacterial culture at a final concentration of 50-500 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the bacteria for a desired period (e.g., from a few minutes to a few hours) under normal growth conditions.[14] This allows for the uptake and incorporation of the probe.
-
Washing: Pellet the bacterial cells by centrifugation and wash them 2-3 times with PBS to remove the excess, unincorporated fluorescent probe from the medium.[15]
-
Imaging:
-
Resuspend the washed cells in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with an agarose (B213101) pad.[13]
-
Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the chosen fluorophore.
-
Anticipated Results:
Fluorescent signals are expected to localize to areas of active peptidoglycan synthesis, such as the septum in dividing cells or along the cylindrical body of rod-shaped bacteria.[11][13] The intensity of the fluorescence can provide a qualitative measure of the rate of cell wall synthesis.
Conclusion
The fluorescent labeling of this compound is a versatile technique that enables researchers to investigate a range of biological phenomena. By following the detailed protocols and considering the appropriate selection of fluorescent dyes, scientists can generate high-quality data for their imaging studies. The ability to visualize the journey of this dipeptide within cellular systems opens up new avenues for understanding bacterial physiology and for the development of novel therapeutic strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. Fluorescent labeled custom peptides | Eurogentec [eurogentec.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 12. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring D-Ala-Gln Uptake by Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the cellular uptake of the dipeptide D-alanyl-L-glutamine (D-Ala-Gln). The methodologies described are essential for researchers in cell culture, drug development, and metabolic studies to understand the kinetics and mechanisms of dipeptide transport.
Introduction
D-alanyl-L-glutamine is a stable dipeptide of L-alanine and L-glutamine, commonly used as a supplement in cell culture media to provide a stable source of L-glutamine.[1] Understanding the rate and mechanism of its uptake by cells is crucial for optimizing cell culture processes, developing targeted drug delivery systems, and studying cellular metabolism. The following protocols describe three common methods for measuring this compound uptake: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), radiolabeled uptake assays, and fluorescent-based assays.
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
This method allows for the direct and highly sensitive quantification of unlabeled this compound within the cell.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO, HEK293, Caco-2) in 6-well plates and culture until they reach the desired confluency (typically 80-90%).
-
Aspirate the culture medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) or a suitable buffer like Krebs-Ringer-HEPES (KRH).[2]
-
Add the treatment medium containing a known concentration of this compound (e.g., 4-6 mM) to the cells.[3]
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C in a humidified incubator.
-
-
Sample Collection and Extraction:
-
At each time point, rapidly aspirate the treatment medium.
-
Wash the cells three times with ice-cold PBS to terminate the uptake process.
-
Lyse the cells by adding a specific volume of a cold extraction solvent (e.g., 1 mL of 1:2 chloroform (B151607):methanol).[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Perform a Bligh-Dyer extraction by adding chloroform and water to separate the polar and non-polar phases.[4]
-
Collect the aqueous layer containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using an LC-MS/MS system.[4][5]
-
Chromatographic separation can be achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[6]
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound.
-
Prepare a standard curve with known concentrations of this compound to quantify the intracellular concentrations.[3]
-
Normalize the quantified this compound amount to the total protein content or cell number in each sample.
-
Data Presentation
Table 1: Intracellular this compound Concentration as a Function of Time
| Time (minutes) | Intracellular this compound (nmol/mg protein) |
| 0 | 0.0 |
| 5 | 1.2 ± 0.2 |
| 15 | 3.5 ± 0.4 |
| 30 | 6.8 ± 0.7 |
| 60 | 9.5 ± 1.1 |
Table 2: Kinetic Parameters of this compound Uptake
| Cell Line | Km (mM) | Vmax (nmol/mg protein/min) |
| CHO | 2.4 | 21.0 |
| Caco-2 | 0.7 | 8.4 |
Note: The data in the tables are representative examples and will vary depending on the cell line and experimental conditions.
Experimental Workflow
Caption: Workflow for LC-MS/MS-based this compound uptake assay.
Protocol 2: Radiolabeled this compound Uptake Assay
This is a highly sensitive method to measure the uptake of this compound using a radiolabeled version of the dipeptide (e.g., [3H]-D-Ala-Gln or [14C]-D-Ala-Gln).
Experimental Protocol
-
Cell Preparation:
-
Uptake Reaction:
-
Prepare a working solution of radiolabeled this compound in KRH buffer (e.g., 4 µCi/mL).[2]
-
Initiate the uptake by adding 0.5 mL of the radiolabeled this compound solution to each well.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.[2]
-
To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration of unlabeled this compound (competitive inhibition).[7]
-
-
Termination and Lysis:
-
Scintillation Counting:
Data Presentation
Table 3: Uptake of Radiolabeled this compound
| Condition | Uptake (cpm/10^6 cells) |
| Total Uptake | 15,800 ± 1,200 |
| Non-specific Uptake (with excess cold this compound) | 1,500 ± 250 |
| Specific Uptake (Total - Non-specific) | 14,300 ± 1,175 |
Logical Diagram of Uptake Components
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of D-Alanyl-L-Glutamine in Biopharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, ensuring optimal cell culture performance is paramount for maximizing the yield and quality of therapeutic proteins, such as monoclonal antibodies. L-glutamine (B1671663) is a critical amino acid for the growth and proliferation of mammalian cells in culture, serving as a primary energy source and a key building block for proteins and nucleotides.[1][2][3] However, the inherent instability of L-glutamine in liquid media presents significant challenges, leading to its degradation into ammonia (B1221849) and pyroglutamate.[2][3] The accumulation of ammonia can be toxic to cells, inhibiting growth, reducing viability, and negatively impacting product quality.[4][5][6][7]
To overcome these limitations, D-alanyl-L-glutamine (D-Ala-Gln), a stabilized dipeptide form of L-glutamine, has emerged as a superior alternative.[4][8] This application note provides a comprehensive overview of the benefits, mechanisms, and practical application of this compound in biopharmaceutical production, supported by quantitative data and detailed experimental protocols.
Advantages of this compound over L-Glutamine
The primary advantage of substituting L-glutamine with this compound lies in its enhanced stability and the subsequent reduction of ammonia accumulation in cell culture media.[4][9][10][11]
-
Enhanced Stability: this compound is significantly more stable in aqueous solutions and at physiological temperatures compared to L-glutamine, which readily degrades.[1][4][12] This stability ensures a consistent and sustained supply of glutamine to the cells throughout the culture duration.[1]
-
Reduced Ammonia Accumulation: The breakdown of L-glutamine is a major source of ammonia in cell culture, a byproduct known to be detrimental to cell growth and productivity.[4][5][6] By using the stable dipeptide this compound, the spontaneous generation of ammonia is minimized, leading to a healthier culture environment.[4][10][11]
-
Improved Cell Performance: The reduction in ammonia levels and the consistent availability of glutamine contribute to improved cell growth, higher cell viability, and extended culture longevity.[4][7]
-
Increased Product Titer: Several studies have demonstrated that the use of this compound can lead to a significant increase in the production of therapeutic proteins, including monoclonal antibodies.[4][10][11]
-
Reduced Apoptosis: this compound has been shown to reduce the rate of apoptosis in cell cultures, likely due to the mitigation of ammonia-induced stress.[4][9][10]
Mechanism of Action
Mammalian cells possess peptidases on their surface that can cleave the D-alanyl-L-glutamine dipeptide, releasing L-alanine and L-glutamine into the cell.[4][13] This controlled release mechanism ensures that glutamine is supplied to the cells on demand, preventing the accumulation of excess glutamine in the media and its subsequent degradation into ammonia.[13]
Once inside the cell, L-glutamine participates in various metabolic pathways crucial for cell survival and proliferation. It serves as a primary energy source by feeding into the tricarboxylic acid (TCA) cycle through glutaminolysis.[12][14][15] It is also a vital nitrogen donor for the synthesis of nucleotides, amino acids, and other essential biomolecules.[1][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of substituting L-glutamine with this compound on key cell culture parameters in Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.
Table 1: Effect of this compound on Monoclonal Antibody (MAb) Titer
| Glutamine Source | Culture Scale | MAb Titer (relative to Gln-Gln) | Reference |
| Gln in basal, Gln in feed | Flask | 1.00 | [4] |
| AlaGln in basal, AlaGln in feed | Flask | ~1.25 | [4] |
| Gln in basal, Gln in feed | Spinner | 1.00 | [4] |
| AlaGln in basal, AlaGln in feed | Spinner | ~1.30 | [4] |
Table 2: Effect of this compound on Apoptosis and Ammonia Accumulation
| Glutamine Source | Day of Culture | Apoptotic Ratio (relative to Gln-Gln) | Ammonia Concentration (mM) | Reference |
| Gln-Gln | 8 | 1.00 | ~6.5 | [4] |
| AlaGln-AlaGln | 8 | ~0.60 | ~4.0 | [4] |
| Gln-Gln | 9 | 1.00 | ~7.0 | [4] |
| AlaGln-AlaGln | 9 | ~0.55 | ~4.2 | [4] |
| Gln-Gln | 10 | 1.00 | ~7.5 | [4] |
| AlaGln-AlaGln | 10 | ~0.50 | ~4.5 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
D-Alanyl-L-Glutamine powder
-
High-purity water (e.g., WFI or cell culture grade)
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., 200 mM). This compound is soluble in water at 50 mg/ml.
-
Mix gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C.
Fed-Batch Culture of CHO Cells using this compound
Cell Line:
-
A recombinant CHO cell line expressing a monoclonal antibody.
Media:
-
Basal Medium: A chemically defined CHO cell culture medium.
-
Feed Medium: A concentrated nutrient feed formulation.
Protocol:
-
Inoculation: Inoculate CHO cells at a seeding density of 3.0 x 10^5 cells/mL in the basal medium supplemented with 6 mM this compound.[4]
-
Culture Conditions: Maintain the culture in a shaker flask or bioreactor at 35.0 °C in a 5% CO2 atmosphere with appropriate agitation (e.g., 100 rpm for flasks).[4] In a bioreactor, maintain pH at 7.1 and dissolved oxygen (DO) at 50%.[4]
-
Feeding Strategy:
-
On specified days of the culture (e.g., days 3, 5, 7, 9, and 11 for bioreactor culture), add a defined volume of the feed medium containing 50 mM this compound.[4]
-
The feeding volume and frequency should be optimized for the specific cell line and process. A typical feeding strategy for a 1-L bioreactor would be to add 40 mL of feed medium on the specified days.[4]
-
-
Monitoring:
-
Monitor cell growth (viable cell density) and viability regularly using a cell counter.
-
Measure the concentration of key metabolites such as glucose, lactate, and ammonia.
-
Determine the monoclonal antibody titer using an appropriate analytical method (e.g., Protein A HPLC).
-
Visualizations
Signaling Pathway: Glutamine Metabolism in CHO Cells
Caption: this compound uptake and glutamine metabolism in CHO cells.
Experimental Workflow: Fed-Batch Culturedot
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 3. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 4. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 8. selleckchem.com [selleckchem.com]
- 9. mpbio.com [mpbio.com]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Alanyl-L-glutamine [evonik.com]
- 12. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 13. custombiotech.roche.com [custombiotech.roche.com]
- 14. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve d-Ala-Gln solubility for stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions regarding the solubility of D-Alanyl-L-Glutamine (D-Ala-Gln) for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Alanyl-Glutamine (Ala-Gln) and why is it used in research?
Alanyl-Glutamine is a dipeptide composed of the amino acids alanine (B10760859) and glutamine.[1] The L-alanyl-L-glutamine form is commonly used in mammalian cell culture as a highly stable substitute for L-glutamine.[2][3] Unlike L-glutamine, which degrades rapidly in liquid media to form ammonia (B1221849) (a cytotoxic byproduct), Ala-Gln is heat-sterilizable and stable in solution, releasing glutamine for cellular uptake over time.[1][3] This ensures a more consistent and non-toxic supply of glutamine to cells.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Water is the primary recommended solvent. This compound is readily soluble in water, with reported solubilities as high as 50 mg/mL.[3][4] For cell culture applications, sterile, nuclease-free water or a desired culture medium/buffer is ideal. If solubility issues arise in neutral buffers like PBS, other solvents can be considered.
Q3: My this compound is not dissolving in DMSO or ethanol. Why?
There are conflicting reports regarding the solubility of Ala-Gln in common organic solvents.
-
One source indicates solubility of approximately 30 mg/mL in DMSO and 20 mg/mL in ethanol.[5]
-
Another source reports it as insoluble in both DMSO and ethanol.[2]
This discrepancy may be due to the quality of the solvent. DMSO is highly hygroscopic (absorbs moisture from the air), and wet DMSO may significantly reduce the solubility of certain compounds.[2] If you must use an organic solvent, ensure you are using fresh, anhydrous DMSO. However, given its high aqueous solubility, water remains the preferred solvent.
Q4: How can I improve the solubility of this compound if I encounter issues?
Several factors influence peptide solubility.[6][7] If this compound does not readily dissolve, consider the following methods:
-
Gentle Warming: Warm the solution to a temperature not exceeding 40°C. Increased kinetic energy can help break intermolecular bonds and improve dissolution.[6][7]
-
Sonication: Using a bath sonicator can provide mechanical energy to break up peptide aggregates and facilitate interaction with the solvent.[6]
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[8] Adjusting the pH of the solution slightly can enhance solubility. The maximum stability for Ala-Gln in aqueous solution is reported to be around pH 6.0.[9]
Q5: How should I store this compound stock solutions?
While Ala-Gln is significantly more stable than glutamine, aqueous stock solutions are not recommended for long-term storage (more than one day) to prevent degradation.[5] For long-term use, it is best to store the compound as a dry powder at -20°C, where it can be stable for years.[2] If you must store a stock solution, aliquot it into single-use volumes and store at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2]
Quantitative Solubility Data
The reported solubility of L-Alanyl-L-Glutamine can vary between suppliers and with the solvent used. The table below summarizes available data.
| Solvent | Reported Concentration | Notes |
| Water | ~586 mg/mL (586 g/L)[1] | Highest reported solubility, likely under optimal conditions. |
| 50 mg/mL[3] | A common and reliable concentration for stock solutions. | |
| 43 mg/mL[2] | ||
| PBS (pH 7.2) | ~2 mg/mL[5] | Solubility can be lower in buffered solutions compared to pure water. |
| DMSO | ~30 mg/mL[5] / Insoluble[2] | Conflicting reports. Use of fresh, anhydrous DMSO is critical. |
| DMF | ~30 mg/mL[5] | |
| Ethanol | ~20 mg/mL[5] / Insoluble[2] | Conflicting reports. |
Troubleshooting and Experimental Protocols
This compound Solubility Troubleshooting Workflow
If you are experiencing difficulty dissolving this compound, follow this workflow to identify a solution.
Protocol: Preparation of a 200 mM Aqueous Stock Solution
This protocol details the preparation of a commonly used 200 mM stock solution, equivalent to approximately 43.4 mg/mL.
Materials:
-
D-Alanyl-L-Glutamine (MW: 217.22 g/mol )
-
Sterile, nuclease-free water or cell culture grade PBS
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
Methodology:
-
Calculate Mass: To prepare 10 mL of a 200 mM solution, weigh out 434.4 mg of this compound powder.
-
Calculation: 0.2 mol/L * 0.010 L * 217.22 g/mol = 0.4344 g or 434.4 mg
-
-
Add Solvent: Aseptically add the weighed powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water or PBS.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. Most of the powder should dissolve.
-
Troubleshoot (if necessary): If the solution is not clear, proceed with the troubleshooting steps:
-
Warm the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
If solids remain, place the tube in a bath sonicator for 10 minutes.
-
-
Final Volume: Once the peptide is fully dissolved, add sterile water or PBS to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot into sterile, single-use tubes and store at -20°C or -80°C.
Cellular Uptake and Metabolism Pathway
This compound is valued in cell culture for its stability and its role as a "carrier" for glutamine. Once in the culture medium, it is taken up by cells and enzymatically cleaved to provide a steady supply of both alanine and glutamine for metabolic processes.
References
- 1. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L-Alanyl-L-Glutamine | 39537-23-0 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. reta-peptide.com [reta-peptide.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Ala-Gln Concentration in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Alanyl-L-Glutamine (D-Ala-Gln) in cell culture. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of L-glutamine (B1671663) in my cell culture?
A1: this compound, a stabilized dipeptide of L-alanine and L-glutamine, offers significant advantages over standard L-glutamine supplementation. L-glutamine is notoriously unstable in liquid media, spontaneously degrading into ammonia (B1221849) and pyroglutamate.[1][2][3][4] This degradation not only depletes the essential amino acid supply but also leads to the accumulation of ammonia, which is toxic to cells and can negatively impact cell growth, viability, and protein production.[5][6][7] this compound is resistant to this chemical breakdown, providing a stable and consistent source of L-glutamine to your cells, thereby reducing ammonia buildup and improving overall culture performance, especially in long-term cultures.[1][5][6]
Q2: What is the recommended starting concentration for this compound?
A2: A general starting point is to replace L-glutamine with an equimolar concentration of this compound. For most mammalian cell lines, this typically falls within the range of 2 mM to 10 mM.[1][8][9] However, the optimal concentration is highly dependent on the specific cell line and culture conditions.[1][5] Empirical determination of the ideal concentration for your particular experimental setup is strongly recommended.
Q3: Is this compound suitable for all cell lines?
A3: this compound is compatible with a wide variety of mammalian cell lines.[1] However, the efficiency of dipeptide uptake and enzymatic cleavage to release L-glutamine can vary between cell types.[1] Therefore, it is crucial to perform an optimization experiment to determine the optimal concentration for your specific cell line to achieve the best results.
Q4: How do cells utilize this compound?
A4: Cells possess peptidases on their surface and within the cytoplasm that cleave the this compound dipeptide into L-alanine and L-glutamine.[5][6] These individual amino acids are then transported into the cell and utilized in various metabolic pathways, including protein synthesis, nucleotide synthesis, and as an energy source through the TCA cycle.[6]
Q5: Will using this compound completely eliminate ammonia accumulation in my culture?
A5: While this compound significantly reduces the non-enzymatic degradation of glutamine and subsequent ammonia production in the medium, cellular metabolism of the released L-glutamine will still generate ammonia as a byproduct.[1] However, the slower, more controlled release of L-glutamine from the dipeptide helps to prevent the rapid buildup of toxic ammonia levels often seen with standard L-glutamine supplementation.[5][6]
Troubleshooting Guide
Issue 1: My cells are growing more slowly after switching to this compound.
-
Possible Cause: The initial concentration of this compound may be suboptimal. The rate of dipeptide uptake and cleavage might be slower in some cell lines compared to the direct availability of L-glutamine.[1]
-
Solution: Perform a concentration optimization experiment to determine if a higher concentration of this compound is required to achieve equivalent intracellular L-glutamine levels for your specific cell line. Refer to the detailed experimental protocol below.
Issue 2: I am still observing high levels of ammonia in my culture.
-
Possible Cause: The concentration of this compound may be too high. An excessive concentration can lead to a high rate of L-glutamine release and metabolism, resulting in the accumulation of ammonia.[1]
-
Solution: Try reducing the concentration of this compound. The objective is to supply sufficient L-glutamine for optimal growth without overwhelming the metabolic capacity of the cells.
Issue 3: I am not observing a significant improvement in cell viability or protein production.
-
Possible Cause 1: Other culture parameters may be limiting. Factors such as pH, glucose levels, or the depletion of other essential nutrients could be impacting cell performance.[1]
-
Solution 1: Evaluate the benefits of this compound over a longer culture period and ensure that other critical culture parameters are monitored and maintained within their optimal ranges.
-
Possible Cause 2: The full benefit of this compound is more pronounced in long-term or high-density cultures where L-glutamine degradation and ammonia toxicity are more significant issues.
-
Solution 2: Assess the performance of this compound in experiments of longer duration or in fed-batch cultures to fully appreciate its advantages.
Issue 4: I see a precipitate in my medium after adding this compound.
-
Possible Cause: Exceeding the solubility limit of this compound, low media temperature during supplementation, or significant shifts in media pH can cause precipitation.[10]
-
Solution: Ensure you are not exceeding the recommended concentration range. Warm the basal medium to 37°C before adding the this compound supplement, and add it slowly while gently stirring. Monitor and maintain the correct pH of your culture medium.[10]
Data Presentation: Quantitative Comparison of L-Glutamine vs. This compound
Table 1: Effect of this compound on CHO Cell Growth and Monoclonal Antibody (MAb) Production
| Supplement Combination (Basal/Feed Media) | Maximum Viable Cell Density (x 10^5 cells/mL) | MAb Titer (mg/L) | Specific Production Rate (SPR) |
| Gln-Gln | 47.68 | 246 | Lowest |
| Gln-AlaGln | 45.83 | 441 | Intermediate |
| AlaGln-AlaGln | Lower than Gln-Gln | 478 | Highest |
Data synthesized from a study on POTELLIGENT™ CHO cells. The use of this compound (AlaGln) resulted in a significant increase in MAb titer and specific productivity, despite a slightly lower maximum viable cell density in some conditions.[5]
Table 2: Ammonia Accumulation in Media at 37°C
| Supplement | Ammonia Concentration after 7 days (mM) |
| L-Glutamine | ~4.5 |
| This compound (as in GlutaMAX™) | ~0.5 |
This data illustrates the significantly lower rate of ammonia accumulation in media supplemented with a stabilized dipeptide compared to standard L-glutamine.[6]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol provides a framework for systematically determining the ideal this compound concentration for your specific cell line and experimental goals.
1. Cell Seeding:
- Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density appropriate for your cell line and the intended duration of the experiment.
2. Establishing a Concentration Gradient:
- Prepare a series of culture media with varying concentrations of this compound. A typical range to test is 0 mM, 2 mM, 4 mM, 6 mM, 8 mM, and 10 mM.[1]
- Include a positive control with the standard L-glutamine concentration you typically use and a negative control with no glutamine source.
3. Culture and Incubation:
- Culture the cells for a period that allows for multiple population doublings (typically 3-7 days).
- Maintain standard incubation conditions (e.g., 37°C, 5% CO₂).
4. Data Collection:
- At regular intervals (e.g., every 24 or 48 hours), perform the following measurements:
- Viable Cell Density and Viability: Use a hemocytometer with trypan blue exclusion or an automated cell counter.
- Metabolite Analysis (Optional): Measure ammonia and lactate (B86563) concentrations in the culture supernatant.
- Product Titer (if applicable): Quantify the concentration of your protein of interest (e.g., via ELISA).
5. Data Analysis:
- Plot the viable cell density, viability, and product titer as a function of this compound concentration for each time point.
- The optimal concentration will be the one that results in the best overall performance, considering cell growth, viability, and productivity.[1]
Protocol 2: Measuring Intracellular Glutamine and Glutamate (B1630785)
This protocol outlines a method for assessing the intracellular levels of glutamine and glutamate, which can be useful for understanding the metabolic effects of this compound supplementation.
1. Cell Plating:
- Plate cells in multi-well plates (e.g., 96-well) at a suitable density.
2. Cell Washing:
- To avoid contamination from the high concentrations of amino acids in the culture medium, quickly remove the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
3. Cell Lysis and Inactivation:
- Add an appropriate inactivation/lysis solution to rapidly halt metabolic activity and lyse the cells.[11]
4. Assay:
- Use a commercially available glutamine/glutamate assay kit to measure the concentrations in the cell lysates. These assays typically involve enzymatic reactions that produce a fluorescent or colorimetric signal.
5. Data Interpretation:
- Compare the intracellular glutamine and glutamate levels across different this compound concentrations to understand how supplementation affects their availability and metabolism.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Cellular uptake and metabolic fate of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 3. L-谷氨酰胺在细胞培养中的应用 [sigmaaldrich.com]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 8. astorscientific.us [astorscientific.us]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
Preventing racemization during d-Ala-Gln synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the synthesis of d-Ala-Gln.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound synthesis?
A1: Racemization is the process where a chiral molecule, in this case, the d-Alanine (d-Ala), converts into a mixture of its d- and l-enantiomers.[1] During peptide synthesis, this leads to the formation of the diastereomeric impurity, l-Ala-Gln, which can be difficult to separate from the desired this compound product. This impurity can significantly impact the biological activity and overall efficacy of the final peptide.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide bond formation primarily occurs through two mechanisms:
-
Direct α-proton abstraction: A base directly removes the proton from the α-carbon of the activated d-Ala, leading to a planar enolate intermediate which can be protonated from either side, resulting in a mixture of d and l isomers.[2][3]
-
Oxazolone (B7731731) formation: The activated carboxyl group of the N-protected d-Ala can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to racemization.[2][3]
Q3: Which factors have the most significant impact on racemization?
A3: Several factors influence the extent of racemization during the coupling step:
-
Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more prone to causing racemization than others.[3]
-
Base: The type and amount of base used can significantly affect the rate of racemization. Stronger and less sterically hindered bases increase the risk.[2][3]
-
Solvent: The polarity of the solvent can play a role in the racemization process.[4]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5]
-
Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the opportunity for racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of l-Ala-Gln impurity detected by chiral HPLC. | Inappropriate coupling reagent. | Use a coupling reagent known for low racemization, such as a carbodiimide (B86325) (e.g., DIC) in combination with a racemization-suppressing additive like HOBt, HOAt, or OxymaPure.[6][7] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU, COMU) type reagents are also excellent choices.[8] |
| Use of a strong, non-hindered base. | Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3] | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[5] | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the d-Alanine derivative. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the protected d-Ala and Gln derivative. | |
| Low coupling yield. | Steric hindrance. | While d-Ala is not highly hindered, ensure sufficient reaction time. If using a hindered base, a slight increase in reaction time might be necessary. |
| Aggregation. | If working with longer peptide fragments, aggregation can be an issue. Consider using solvents known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO).[6] | |
| Side reactions other than racemization. | Pyroglutamate formation from Gln. | The N-terminal glutamine can cyclize to form pyroglutamate, especially under basic conditions. Adding HOBt to the reaction mixture can help suppress this side reaction.[6] |
Data Presentation
The choice of coupling reagent and base significantly impacts the level of racemization. The following tables summarize the relative performance of various reagents in minimizing epimerization, which leads to racemization.
Table 1: Effect of Coupling Reagent Additives on Suppressing Racemization
| Additive | Relative Racemization Suppression | Notes |
| None | Baseline | High risk of racemization with carbodiimides alone. |
| HOBt | Good | A standard and effective additive for reducing racemization.[8] |
| HOAt | Excellent | Generally more effective than HOBt in suppressing racemization and accelerating coupling.[3] |
| OxymaPure | Excellent | A non-explosive and highly effective alternative to HOAt.[9] |
| CuCl₂ | Excellent | Can be a highly effective additive, particularly with HOBt, in suppressing racemization to very low levels (<0.1% D-epimer in some cases).[10] |
Table 2: Influence of Base Selection on Racemization
| Base | Steric Hindrance | Basicity (pKa) | Propensity for Racemization |
| Triethylamine (TEA) | Low | ~10.7 | High |
| Diisopropylethylamine (DIPEA) | Moderate | ~10.1 | Moderate to High[3] |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low to Moderate[3] |
| 2,4,6-Collidine (TMP) | High | ~7.4 | Low[3] |
Experimental Protocols
Protocol 1: Low-Racemization Solution-Phase Synthesis of this compound using DIC/OxymaPure
This protocol describes the coupling of an N-protected d-Alanine with a C- and side-chain-protected Glutamine derivative.
Materials:
-
N-α-Fmoc-d-Alanine (Fmoc-d-Ala-OH)
-
L-Glutamine methyl ester hydrochloride (H-Gln-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Gln-OMe·HCl (1.0 equivalent) in DMF.
-
Add NMM (1.0 equivalent) to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Fmoc-d-Ala-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) to the Fmoc-d-Ala-OH/OxymaPure solution and stir for 5-10 minutes for pre-activation.
-
Add the activated d-Alanine solution to the neutralized Gln solution.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification of the Protected Dipeptide:
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Fmoc-d-Ala-Gln-OMe by flash chromatography.
-
-
Deprotection:
-
Fmoc Removal: Dissolve the purified dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution and purify the resulting H-d-Ala-Gln-OMe.
-
Final Deprotection (Ester Hydrolysis and Side-Chain Deprotection if applicable): Treat the dipeptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Precipitate the crude this compound in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
-
Final Purification:
-
Purify the crude this compound by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Chiral Purity Analysis:
-
Analyze the final product using chiral HPLC to determine the percentage of the l-Ala-Gln diastereomer.[11]
-
Mandatory Visualizations
Caption: Mechanisms of racemization during peptide synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. CN103265616B - N(2)-L-alanyl-L-glutamine synthesis method - Google Patents [patents.google.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: D-Ala-Gln (L-Alanyl-L-Glutamine) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Alanyl-L-Glutamine (referred to as Ala-Gln for simplicity, as the L-L isomer is predominantly used in research and pharmaceutical applications) in solutions with acidic or basic pH.
Frequently Asked Questions (FAQs)
Q1: What is L-Alanyl-L-Glutamine and why is it used?
A1: L-Alanyl-L-Glutamine is a dipeptide composed of the amino acids L-alanine and L-glutamine. It is widely used as a stabilized source of L-glutamine in cell culture media and parenteral nutrition solutions.[1] L-glutamine is an essential nutrient for many cells but is unstable in liquid formulations, degrading into ammonia (B1221849) and pyroglutamate, which can be toxic to cells.[2][3] L-Alanyl-L-Glutamine is more stable and is enzymatically cleaved by cells to release L-glutamine and L-alanine as needed, minimizing the accumulation of toxic byproducts.[1][4]
Q2: What are the primary factors affecting the stability of L-Alanyl-L-Glutamine in solution?
A2: The primary factors influencing the stability of L-Alanyl-L-Glutamine in aqueous solutions are pH and temperature.[5] Light and oxygen have been shown to have minimal effect on the degradation rate of similar molecules like L-glutamine.[6]
Q3: What is the optimal pH for L-Alanyl-L-Glutamine stability?
A3: The maximum stability of L-Alanyl-L-Glutamine in aqueous solution is achieved at an approximate pH of 6.0.[5]
Q4: How does L-Alanyl-L-Glutamine degrade under acidic or basic conditions?
A4: L-Alanyl-L-Glutamine degradation in acidic or basic conditions follows pseudo-first-order kinetics.[5] There are two main degradation pathways:
-
Cleavage of the peptide bond: This results in the formation of L-alanine and L-glutamine. The released L-glutamine can then further degrade.
-
Deamination of the amide group: This leads to the formation of L-alanyl-L-glutamic acid.[5]
Q5: What are the degradation products of L-Alanyl-L-Glutamine?
A5: The major degradation products include cyclo(AlaGln), pyroglutamyl-alanine (pyroGluAla), and L-alanyl-L-glutamic acid (AlaGlu). Other impurities that can be found in stressed solutions include epimers (D-L and L-D forms) and other di- and tripeptides.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving L-Alanyl-L-Glutamine solutions.
| Issue | Possible Cause | Recommended Solution |
| Slower than expected cell growth after switching from L-glutamine. | The initial concentration of L-Alanyl-L-Glutamine may be suboptimal, as the rate of cellular uptake and cleavage might differ from direct L-glutamine availability.[7] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. An equimolar substitution is a good starting point, typically in the range of 2-10 mM.[7] |
| High levels of ammonia detected in the culture medium. | While more stable, cellular metabolism of the released glutamine will still produce ammonia. Excessively high concentrations of L-Alanyl-L-Glutamine can lead to ammonia accumulation.[7] | Consider reducing the concentration of L-Alanyl-L-Glutamine in the medium to match the cells' metabolic needs without causing toxic buildup. |
| No significant improvement in cell viability or protein production. | The benefits of a stabilized glutamine source are more pronounced in long-term, high-density, or ammonia-sensitive cell cultures. For short-term cultures of robust cell lines, the difference may be less noticeable.[7] | Evaluate the performance over a longer culture duration. Ensure other culture parameters (e.g., glucose, pH) are not limiting factors. |
| Precipitation observed in the prepared solution. | The solubility of L-Alanyl-L-Glutamine can be affected by the solvent, temperature, and pH. For instance, its solubility in PBS at pH 7.2 is approximately 2 mg/mL. | Ensure the concentration does not exceed the solubility limit in your specific buffer. For higher concentrations, consider using organic solvents like ethanol (B145695) or DMSO for stock solutions, ensuring the final concentration of the organic solvent is not harmful to your cells. |
| Inconsistent experimental results. | Degradation of L-Alanyl-L-Glutamine due to improper storage or handling of solutions (e.g., prolonged storage at room temperature, incorrect pH). | Prepare fresh solutions for critical experiments. Store stock solutions at appropriate temperatures (e.g., frozen) and use a buffer with a pH close to 6.0 for maximum stability. It is not recommended to store aqueous solutions for more than a day. |
Data Presentation
pH-Dependent Stability of L-Alanyl-L-Glutamine
The degradation of L-Alanyl-L-Glutamine is significantly influenced by the pH of the solution. The rate of degradation is lowest at approximately pH 6.0 and increases in both acidic and basic conditions. The degradation follows pseudo-first-order kinetics.[5]
| pH | Relative Degradation Rate | Primary Degradation Pathway(s) |
| < 4 | High | Specific acid-base catalysis, cleavage of peptide bond |
| 4 - 5 | Moderate | Specific acid-base catalysis, cleavage of peptide bond |
| 6.0 | Minimal (Maximum Stability) | Hydrolysis by water molecules |
| 7 - 8 | Moderate | Specific acid-base catalysis, deamination of amide group |
| > 8 | High | Specific acid-base catalysis, deamination of amide group |
Note: This table provides a qualitative summary based on published literature. Actual degradation rates will vary with temperature and buffer composition.
Shelf-Life of L-Alanyl-L-Glutamine at Optimal pH (6.0)
| Temperature | Predicted Shelf-Life (90% remaining) |
| 25°C | 5.3 years[5] |
| 40°C | 7.1 months[5] |
Experimental Protocols
Protocol 1: Quantification of L-Alanyl-L-Glutamine by UPLC
This protocol provides a method for the rapid quantification of L-Alanyl-L-Glutamine in infusion solutions.[8]
-
Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Amino-bonded silica (B1680970) gel column (e.g., AccQ-Tag Ultra, 2.1 mm x 100 mm, 1.7 µm).[8]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen o-phosphate and acetonitrile (B52724) (30:70 v/v), with the pH adjusted to 4.0.[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV at 215 nm.[8]
-
Injection Volume: 0.4 µL.[8]
-
Procedure:
-
Prepare standard solutions of L-Alanyl-L-Glutamine in HPLC-grade water.
-
Prepare sample solutions by diluting the test solution to the desired concentration with HPLC-grade water.
-
Filter all solutions through a 0.22 µm membrane filter and degas before use.
-
Inject the standard and sample solutions into the UPLC system.
-
Quantify the L-Alanyl-L-Glutamine concentration by comparing the peak area of the sample to the standard curve. The retention time is expected to be approximately 0.77 minutes under these conditions.[8]
-
Protocol 2: Analysis of L-Alanyl-L-Glutamine and its Degradation Products by HPLC-MS/MS
This protocol is suitable for the detailed analysis of L-Alanyl-L-Glutamine and its potential impurities in complex matrices like parenteral nutrition solutions.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[9]
-
Column: A reverse-phase C18 column (e.g., Gemini C18) or a HILIC column (e.g., Chiralpak QN-AX, Polysulfoethyl A) can be used depending on the specific impurities to be separated.[9]
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) mode enhances sensitivity and specificity for quantification. For L-Alanyl-L-Glutamine, the transition of m/z 218 → 147 can be monitored.
-
Procedure:
-
Optimize chromatographic conditions to achieve separation of L-Alanyl-L-Glutamine from its known degradation products and other components in the sample matrix.
-
Optimize MS/MS parameters (e.g., collision energy, declustering potential) for each analyte.
-
Prepare standard solutions of L-Alanyl-L-Glutamine and available impurity standards.
-
Prepare samples, which may require dilution or protein precipitation depending on the matrix.
-
Inject standards and samples into the LC-MS/MS system.
-
Identify and quantify the analytes based on their retention times and specific mass transitions.
-
Visualizations
Caption: Cellular uptake and metabolism of L-Alanyl-L-Glutamine.
Caption: Troubleshooting workflow for L-Alanyl-L-Glutamine stability issues.
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. Lactate promotes glutamine uptake and metabolism in oxidative cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijlpr.com [ijlpr.com]
- 8. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing d-Ala-Gln Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of d-Ala-Gln using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chromatographic methods for purifying this compound?
A1: A two-step chromatographic procedure is highly effective for purifying this compound and other synthetic peptides.[1] This typically involves:
-
Ion Exchange Chromatography (IEX): This is an excellent initial "capture" step to remove the bulk of impurities, especially those with different charge properties, such as unreacted amino acids or certain synthesis by-products.[1]
-
Reversed-Phase Chromatography (RPC): This is the most powerful method for peptide purification and is ideal as a final "polishing" step.[1] It separates the target peptide from impurities with similar charge but different hydrophobicity, such as deletion or truncated sequences.
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Impurities in synthetic this compound can arise from various sources. Common impurities include:
-
Synthesis-related impurities: These can include deletion sequences (e.g., d-Ala or Gln alone), insertion sequences, and by-products from the removal of protecting groups.
-
Isomers: Racemization can occur during synthesis, leading to the formation of diastereomers such as L-Ala-L-Gln, D-Ala-L-Gln, and L-Ala-D-Gln.
-
Degradation products: Glutamine is susceptible to degradation, which can lead to the formation of pyroglutamic acid-containing by-products. The dipeptide form, this compound, is more stable than free glutamine.
Q3: How can I improve the resolution between this compound and closely related impurities?
A3: To improve resolution, consider the following:
-
Optimize the gradient: In RPC, a shallower gradient (a smaller change in organic solvent concentration per unit of time) can significantly improve the separation of closely related species.
-
Adjust the mobile phase pH: Small changes in the mobile phase pH can alter the charge state of the dipeptide and impurities, potentially improving selectivity in both IEX and RPC.
-
Change the stationary phase: In RPC, switching from a C18 to a C8 or a phenyl-hexyl column can alter the selectivity of the separation. For IEX, using a resin with a different ligand density or pore size may be beneficial.
-
Employ a two-step purification strategy: Combining orthogonal techniques like IEX and RPC is a very effective way to resolve complex mixtures and achieve high purity.[1][2]
Q4: What is a typical yield and purity I can expect from a two-step purification of a dipeptide like this compound?
A4: While the exact numbers will vary depending on the crude sample's purity and the specific chromatographic conditions, a well-optimized two-step process can achieve high purity and yield. The following table provides representative data for a two-step purification of a synthetic dipeptide.[1][2][3]
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ion Exchange (Capture) | 70 | 95 | 90 |
| Reversed-Phase (Polishing) | 95 | >99 | 90 |
| Overall Process | 70 | >99 | ~81 |
Troubleshooting Guides
Issue 1: High Back Pressure
| Potential Cause | Recommended Solution |
| Clogged column frit or tubing | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. - If the column is already clogged, try back-flushing with an appropriate solvent. If this fails, the frit may need to be replaced. |
| Sample precipitation on the column | - Ensure the sample is fully dissolved in the initial mobile phase before injection. - For RPC, if the sample is dissolved in a strong organic solvent like DMSO, inject a smaller volume. - For IEX, ensure the ionic strength of the sample is equal to or lower than the starting buffer. |
| Sample is too viscous | - Dilute the sample with the starting buffer. - Reduce the flow rate during sample loading. |
Issue 2: Poor Peak Shape (Broad or Tailing Peaks)
| Potential Cause | Recommended Solution |
| Column overload | - Reduce the amount of sample loaded onto the column. |
| Secondary interactions with the stationary phase (RPC) | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%). - Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase (for RPC). |
| Sub-optimal mobile phase composition | - For RPC, ensure the sample is dissolved in a solvent that is weaker than the mobile phase to ensure proper focusing at the head of the column. |
| Column degradation | - If the column has been used extensively, it may need to be replaced. |
Issue 3: Low Yield
| Potential Cause | Recommended Solution |
| Poor binding to the column | - For IEX: Ensure the pH of the starting buffer is at least one pH unit above the isoelectric point (pI) for anion exchange or one unit below the pI for cation exchange. Also, ensure the ionic strength of the sample and starting buffer is low. - For RPC: Ensure the initial mobile phase has a low enough organic solvent concentration for the dipeptide to bind to the stationary phase. |
| Irreversible binding or precipitation on the column | - If the dipeptide is precipitating, try adding a small amount of organic solvent to the IEX buffers or adjusting the pH. - For RPC, ensure the mobile phase is appropriate for the hydrophobicity of this compound. |
| Co-elution with impurities | - If the peak containing the product is broad and overlaps with impurity peaks, the fractions collected may be impure, leading to a lower yield of the pure product after pooling. Optimize the separation to improve resolution. |
Experimental Protocols
Protocol 1: Ion Exchange Chromatography (Capture Step)
This protocol is a general guideline for a capture step using cation exchange chromatography. The pI of this compound is likely to be slightly acidic to neutral, making cation exchange a suitable starting point.
-
Column: Strong cation exchange resin (e.g., SP Sepharose Fast Flow or equivalent).
-
Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.
-
Procedure:
-
Equilibrate the column with at least 5 column volumes (CVs) of Buffer A.
-
Dissolve the crude this compound in Buffer A to a concentration of approximately 5-10 mg/mL. Ensure the pH is adjusted to 3.0.
-
Load the sample onto the column at a flow rate of 100-150 cm/h.
-
Wash the column with 5 CVs of Buffer A to remove unbound impurities.
-
Elute the bound this compound with a linear gradient of 0-50% Buffer B over 10-20 CVs.
-
Monitor the eluate at 214 nm and collect fractions.
-
Analyze the fractions by analytical RPC to identify those containing the pure this compound.
-
Pool the pure fractions for the next step.
-
Protocol 2: Reversed-Phase Chromatography (Polishing Step)
This protocol is for the final polishing step to achieve high purity.
-
Column: Preparative C18 silica (B1680970) column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure:
-
The pooled fractions from the IEX step can often be directly loaded onto the RPC column if the salt concentration is not excessively high. If needed, dilute the pool with Mobile Phase A to reduce the salt and organic content.
-
Equilibrate the RPC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Load the sample onto the column.
-
Wash the column with the starting mobile phase composition for 2-3 CVs.
-
Elute the this compound with a shallow linear gradient. For a polar dipeptide, a suitable gradient might be from 5% to 25% Mobile Phase B over 30-60 minutes.
-
Monitor the eluate at 214 nm and collect fractions.
-
Analyze the fractions by analytical RPC to confirm purity.
-
Pool the fractions that meet the required purity specifications and lyophilize to obtain the final product.
-
Visualizations
Caption: Two-step chromatographic purification workflow for this compound.
Caption: Logical relationships in chromatography troubleshooting.
References
Technical Support Center: Managing Ammonia Accumulation from D-Ala-Gln
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues related to ammonia (B1221849) accumulation when using the dipeptide D-alanyl-L-glutamine (D-Ala-Gln) in cell culture experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and step-by-step solutions.
Issue 1: Higher-than-Expected Ammonia Levels Despite Using a Dipeptide
Question: I switched from L-glutamine (B1671663) to this compound to reduce ammonia, but the concentration in my culture is still high. What could be the cause?
Answer:
While this compound is more stable in solution than L-glutamine, mitigating spontaneous chemical degradation, the metabolic pathway of its D-alanine component can be an unexpected source of ammonia.
Potential Causes and Troubleshooting Steps:
-
Metabolism of D-alanine by D-Amino Acid Oxidase (DAAO):
-
Explanation: Many mammalian cells possess the enzyme D-amino acid oxidase (DAAO).[1][2] After this compound is taken up by the cells and hydrolyzed into D-alanine and L-glutamine, DAAO can act on the released D-alanine. This enzymatic reaction, known as oxidative deamination, converts D-alanine into pyruvate (B1213749), but in the process, it also produces ammonia (NH₃) and hydrogen peroxide (H₂O₂).[3][4]
-
Troubleshooting Steps:
-
Assess DAAO Activity: Determine if your specific cell line expresses active DAAO. A detailed protocol for a DAAO activity assay is provided in the "Experimental Protocols" section.
-
Switch to an L-amino Acid Dipeptide: If DAAO activity is significant, consider switching to an L-alanyl-L-glutamine (L-Ala-Gln) supplement, such as GlutaMAX™.[5] The L-alanine released from this dipeptide is metabolized through pathways that do not directly produce ammonia in the same manner as DAAO.
-
Optimize this compound Concentration: If you must use this compound, try reducing its concentration to the minimum required for optimal cell growth and productivity to limit the substrate available for DAAO.
-
-
-
High Cellular Consumption of L-glutamine:
-
Explanation: Even with a controlled release from the dipeptide, high metabolic activity can lead to a rapid consumption of L-glutamine, resulting in significant ammonia production through cellular metabolism.[6]
-
Troubleshooting Steps:
-
Implement a Fed-Batch Strategy: Instead of providing all the this compound at the beginning of the culture, add it incrementally over time. This can help maintain a lower, more consistent concentration of glutamine and reduce the rate of ammonia production.
-
Monitor Glutamine and Alanine (B10760859) Levels: Regularly measure the concentrations of glutamine and alanine in your culture medium to understand their consumption rates and adjust your feeding strategy accordingly.
-
-
Issue 2: Reduced Cell Viability and Growth After Switching to this compound
Question: My cell viability and growth rate have decreased since I started using this compound. Why is this happening?
Answer:
A decrease in cell viability and growth could be linked to the byproducts of D-alanine metabolism or suboptimal dipeptide processing.
Potential Causes and Troubleshooting Steps:
-
Toxicity from Hydrogen Peroxide:
-
Explanation: The DAAO-mediated breakdown of D-alanine produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[3] Accumulation of H₂O₂ can induce oxidative stress, leading to cellular damage and reduced viability.[7]
-
Troubleshooting Steps:
-
Measure ROS Levels: Use a fluorescent probe-based assay to measure the intracellular ROS concentration in your cells.
-
Supplement with an Antioxidant: Consider adding a cell-permeable antioxidant, such as N-acetylcysteine (NAC), to your culture medium to neutralize the excess H₂O₂.
-
Alternative Dipeptide: As mentioned previously, switching to L-Ala-Gln would circumvent this issue as its metabolism does not produce hydrogen peroxide.
-
-
-
Inefficient Dipeptide Hydrolysis:
-
Explanation: The rate at which cells can cleave the this compound dipeptide to release usable L-glutamine may be slower than for L-Ala-Gln, or it might be insufficient for rapidly proliferating cultures, leading to glutamine limitation.
-
Troubleshooting Steps:
-
Co-supplementation: During an adaptation phase, you can supplement the this compound-containing medium with a low concentration of L-glutamine.
-
Adapt Your Cells: Gradually adapt your cells to the this compound-containing medium over several passages to allow for the potential upregulation of relevant peptidases.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a dipeptide like this compound over free L-glutamine?
The main advantage is the enhanced stability of the dipeptide in liquid cell culture media.[8] Free L-glutamine is notoriously unstable and spontaneously degrades into pyrrolidone carboxylic acid and ammonia, even at 4°C.[5][9] By using a dipeptide, you significantly reduce this chemical degradation, leading to lower background levels of ammonia from the start of your culture.
Q2: How is this compound metabolized by cells?
This compound is taken up by cells, likely through peptide transporters. Once inside the cell, intracellular enzymes called peptidases hydrolyze the dipeptide bond, releasing D-alanine and L-glutamine. The L-glutamine is then used in various metabolic pathways as an energy and nitrogen source. The D-alanine is a substrate for the enzyme D-amino acid oxidase (DAAO), which converts it to pyruvate, ammonia, and hydrogen peroxide.
Q3: Is the ammonia produced from D-alanine metabolism a significant concern?
The significance depends on the expression level and activity of DAAO in your specific cell line. For cells with high DAAO activity, the ammonia generated from D-alanine can be substantial and may counteract the benefits of using a dipeptide. It is crucial to assess DAAO activity if you observe unexpectedly high ammonia levels.
Q4: How can I measure the ammonia concentration in my cell culture medium?
Several commercial kits are available for accurately measuring ammonia concentration. These are typically enzymatic assays where the consumption of NADH or the production of a colored or fluorescent product is proportional to the ammonia concentration. A detailed protocol for a common enzymatic assay is provided below. Alternatively, methods like ion chromatography or ammonia-selective electrodes can be used.[10]
Q5: Are there alternatives to this compound for reducing ammonia?
Yes, several alternatives exist:
-
L-alanyl-L-glutamine (L-Ala-Gln): This is the most common stabilized dipeptide and avoids the potential for ammonia and H₂O₂ production from a D-amino acid.[8]
-
Glycyl-L-glutamine (Gly-Gln): Another stable dipeptide option.[11]
-
Glutamine-free media with alternative energy sources: For some cell lines, glutamine can be replaced with other energy sources like pyruvate to reduce ammonia production.[12]
Data Presentation
Table 1: Comparison of Ammonia Sources from Different Glutamine Supplements
| Supplement | Spontaneous Degradation in Media | Metabolic Source of Ammonia | Secondary Byproducts of Concern |
| L-Glutamine | High (Unstable) | L-glutamine → Glutamate (B1630785) + NH₃ | None |
| L-Ala-Gln | Low (Stable) | L-glutamine → Glutamate + NH₃ | None |
| This compound | Low (Stable) | 1. L-glutamine → Glutamate + NH₃ 2. D-alanine → Pyruvate + NH₃ | Hydrogen Peroxide (H₂O₂) |
Experimental Protocols
Protocol 1: Enzymatic Assay for Ammonia Concentration in Cell Culture Supernatant
This protocol is based on a common enzymatic assay using glutamate dehydrogenase.
Materials:
-
Ammonia assay kit (e.g., from ScienCell, Abcam, or similar suppliers)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
-
Cell culture supernatant, clarified by centrifugation (e.g., 1000 x g for 10 minutes)
-
Ammonia standard (provided in the kit)
Procedure:
-
Prepare Standards: Create a standard curve by preparing a series of dilutions of the ammonia standard as described in the kit manual.
-
Prepare Samples: If necessary, dilute your cell culture supernatant with the provided assay buffer to ensure the ammonia concentration falls within the linear range of the standard curve.
-
Prepare Reaction Mixture: According to the kit's instructions, prepare a reaction mixture typically containing assay buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase (GDH).
-
Assay:
-
Pipette the standards and samples into separate wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes. The rate of decrease in absorbance is proportional to the ammonia concentration.
-
-
Calculate Concentration: Determine the rate of change in absorbance (ΔOD/min) for each standard and sample. Plot the standard curve (ΔOD/min vs. ammonia concentration) and use it to determine the ammonia concentration in your samples.
Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay in Cell Lysates
This protocol allows for the determination of DAAO activity in your cell line.
Materials:
-
Cell pellet from your culture
-
Ice-cold lysis buffer (e.g., 7 mM sodium pyrophosphate, pH 8.3, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader
-
Reaction mixture components: sodium pyrophosphate buffer (pH 8.3), D-alanine (substrate), FAD (cofactor)
-
Ammonia or hydrogen peroxide detection system (e.g., a coupled assay with glutamate dehydrogenase as described above, or a fluorometric H₂O₂ assay kit)
Procedure:
-
Prepare Cell Lysate:
-
Wash the cell pellet with ice-cold PBS and resuspend in lysis buffer.
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) for the assay. Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing sodium pyrophosphate buffer, FAD, and D-alanine.
-
Add a known amount of cell lysate protein (e.g., 50-100 µg) to the reaction mixture to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of ammonia or hydrogen peroxide produced using a suitable detection kit or method.
-
-
Calculate Activity: Express the DAAO activity as the amount of product (ammonia or H₂O₂) formed per unit time per milligram of total protein (e.g., nmol/min/mg protein).
Mandatory Visualization
Caption: Metabolic pathway of this compound leading to two potential sources of ammonia.
Caption: Troubleshooting workflow for high ammonia when using this compound.
References
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Antibacterial Properties of D-Amino Acid Oxidase: Impact on the Food Industry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 12. cellculturedish.com [cellculturedish.com]
Technical Support Center: d-Ala-Gln (L-Alanyl-L-Glutamine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using d-Ala-Gln (L-Alanyl-L-Glutamine) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from L-Glutamine (B1671663)?
A1: The term "this compound" as used in experimental contexts is typically a shorthand or a common typo for L-Alanyl-L-Glutamine (B1664493) , a dipeptide composed of the amino acids L-alanine and L-glutamine.[1] This dipeptide is a highly stable and soluble source of L-glutamine for cell cultures.[1][2] L-glutamine, an essential amino acid for many cultured cells, is unstable in liquid media and can degrade into ammonia (B1221849) and pyroglutamic acid, which can be toxic to cells.[3][4][5] L-Alanyl-L-Glutamine is more resistant to this spontaneous degradation.[3][6]
While peptides containing D-amino acids like D-alanine exist and are studied for their unique biological activities, the standard glutamine supplement used to avoid degradation issues in cell culture is the L-L isomer of alanyl-glutamine.[7][8][9]
Q2: Why should I use L-Alanyl-L-Glutamine in my cell culture?
A2: The primary advantages of using L-Alanyl-L-Glutamine over L-glutamine include:
-
Enhanced Stability: It does not degrade spontaneously in liquid media at 37°C, ensuring a consistent supply of glutamine over longer culture periods.[3][10]
-
Reduced Ammonia Accumulation: By preventing glutamine degradation, it minimizes the buildup of toxic ammonia in the culture medium, which can improve cell viability and function.[3][4][11]
-
Improved Solubility: L-Alanyl-L-Glutamine has a significantly higher solubility in aqueous solutions compared to L-glutamine.[1]
-
Heat Stability: It can withstand heat sterilization, unlike L-glutamine.[1]
Q3: How do cells utilize L-Alanyl-L-Glutamine?
A3: Cells import the L-Alanyl-L-Glutamine dipeptide from the culture medium. Once inside the cell, intracellular peptidases cleave the dipeptide bond, releasing free L-glutamine and L-alanine.[12][13] These amino acids are then available for the cell's metabolic needs, such as protein synthesis, energy production, and nucleotide synthesis.[13][14] This controlled, intracellular release helps maintain a steady supply of glutamine.
Q4: Can I use L-Alanyl-L-Glutamine for all cell lines?
A4: L-Alanyl-L-Glutamine is suitable for a wide range of mammalian cell lines.[12] However, the rate of uptake and cleavage of the dipeptide can vary between cell types. Therefore, it is recommended to empirically determine the optimal concentration for your specific cell line to achieve the best performance.[12]
Troubleshooting Guide
Issue 1: My cells are growing slower after switching to L-Alanyl-L-Glutamine.
-
Possible Cause: The initial concentration of L-Alanyl-L-Glutamine may be suboptimal. While it provides a stable source of glutamine, the rate of its uptake and enzymatic cleavage might be slower in some cell lines compared to the direct availability of L-glutamine.[12]
-
Solution: Perform a concentration optimization experiment. Test a range of L-Alanyl-L-Glutamine concentrations (e.g., from 2 mM to 8 mM) and compare cell growth and viability to your previous culture conditions with L-glutamine. It's possible your cell line may require a slightly higher molar concentration of the dipeptide to achieve the same intracellular glutamine levels.[12]
Issue 2: I am still observing high levels of ammonia in my culture.
-
Possible Cause 1: While L-Alanyl-L-Glutamine is stable in the medium, cellular metabolism of the released glutamine will still produce ammonia as a byproduct.[12] If the concentration of the dipeptide is too high, the rate of glutamine release and subsequent metabolism might lead to ammonia accumulation.
-
Solution 1: Try reducing the concentration of L-Alanyl-L-Glutamine. The goal is to provide sufficient glutamine for optimal growth without overburdening the cell's metabolic capacity.[12]
-
Possible Cause 2: The basal medium or other supplements may contain sources of glutamine or other amino acids that contribute to ammonia production.
-
Solution 2: Review the composition of your complete culture medium. If necessary, use a glutamine-free basal medium to have full control over the glutamine source.
Issue 3: I am not seeing a significant improvement in cell viability or protein production.
-
Possible Cause: The cell line you are using may not be particularly sensitive to the levels of ammonia generated by L-glutamine degradation in your standard culture protocol. Alternatively, other factors in your culture system may be limiting cell performance.
-
Solution: Re-evaluate the necessity of L-Alanyl-L-Glutamine for this specific application. For short-term cultures, the benefits may be less pronounced. Also, ensure that other culture parameters, such as pH, dissolved oxygen, and other nutrient concentrations, are optimized.
Issue 4: A precipitate has formed in my medium after adding L-Alanyl-L-Glutamine.
-
Possible Cause: The concentration of L-Alanyl-L-Glutamine may have exceeded its solubility limit in your specific basal medium, especially if the medium was cold when the supplement was added or if there are high concentrations of other salts.[15]
-
Solution:
-
Ensure you are not exceeding the recommended concentration range.
-
Warm the basal medium to 37°C before adding the L-Alanyl-L-Glutamine supplement.[15]
-
Add the supplement slowly while gently stirring the medium.[15]
-
If a precipitate forms in stored medium, warm it to 37°C and gently agitate to redissolve before use.[15]
-
Data Presentation
Table 1: Comparison of L-Glutamine and L-Alanyl-L-Glutamine Properties
| Property | L-Glutamine | L-Alanyl-L-Glutamine | Reference(s) |
| Stability in Aqueous Solution (37°C) | Unstable, degrades over time | Stable | [3][6] |
| Primary Degradation Products | Ammonia, Pyroglutamic Acid | L-Alanine, L-Glutamine (intracellularly) | [3][12] |
| Solubility in Water (at room temp.) | ~35 g/L | ~586 g/L | [1] |
| Heat Stability (e.g., autoclaving) | Unstable | Stable | [1] |
Table 2: L-Glutamine Degradation and Ammonia Accumulation in Cell Culture Medium
| Time at 37°C | L-Glutamine Remaining (%) | Ammonia Concentration (mM) | L-Alanyl-L-Glutamine Remaining (%) | Ammonia Concentration (mM) | Reference(s) |
| Day 0 | 100% | Baseline | 100% | Baseline | [3] |
| Day 3 | ~75% | Increased | ~100% | Minimally Increased | [3] |
| Day 7 | ~50% | Significantly Increased | ~100% | Minimally Increased | [3] |
Note: Specific values can vary depending on the medium formulation, pH, and initial concentration.
Experimental Protocols
Protocol 1: Substitution of L-Glutamine with L-Alanyl-L-Glutamine
This protocol outlines the steps for adapting a cell line from a medium containing L-glutamine to one containing L-Alanyl-L-Glutamine.
-
Preparation of Media:
-
Prepare your basal medium without L-glutamine.
-
Aseptically add a sterile stock solution of L-Alanyl-L-Glutamine to the basal medium to achieve the desired final concentration. A common starting point is an equimolar concentration to the L-glutamine concentration you were previously using (typically 2-4 mM).[12]
-
-
Cell Seeding and Adaptation:
-
For the first passage, seed cells at your standard density in the new medium containing L-Alanyl-L-Glutamine.
-
For sensitive cell lines, a gradual adaptation may be beneficial. Start with a 50:50 mixture of your old medium (with L-glutamine) and the new medium (with L-Alanyl-L-Glutamine). In subsequent passages, increase the proportion of the new medium until the cells are fully adapted.
-
-
Monitoring and Optimization:
-
Monitor cell growth, viability, and morphology closely during the adaptation phase.
-
Perform a growth curve analysis to compare the proliferation rate in the new medium with your previous conditions.
-
If suboptimal growth is observed, perform a concentration optimization experiment as described in the Troubleshooting Guide.
-
Protocol 2: Quantification of L-Alanyl-L-Glutamine in Culture Supernatants by HPLC
This is a general outline. Specific parameters will depend on the HPLC system and column used.
-
Sample Preparation:
-
Collect a sample of the cell culture supernatant.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization (e.g., with o-phthalaldehyde (B127526) - OPA):
-
In an autosampler vial, mix the filtered supernatant with OPA derivatizing reagent according to the reagent manufacturer's protocol. This step makes the dipeptide fluorescent for detection.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a fluorescence detector.[16][17] Mass spectrometry can also be used for higher sensitivity and specificity.[16][17]
-
Quantification: Create a standard curve using known concentrations of L-Alanyl-L-Glutamine prepared in a similar matrix (e.g., fresh culture medium). Calculate the concentration in your samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Workflow for substituting L-glutamine with L-alanyl-L-glutamine.
Caption: Simplified metabolic pathway of L-alanyl-L-glutamine in a cell.
Caption: Role of glutamine in the mTORC1 signaling pathway.
References
- 1. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.sartorius.com [shop.sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. D-alanine Inhibits Murine Intestinal Inflammation by Suppressing IL-12 and IL-23 Production in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 11. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: d-Ala-Gln Stability for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of d-Alanyl-l-Glutamine (d-Ala-Gln) for long-term storage. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to support your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
| Question | Answer |
| Why is my this compound solution turning yellow after storage? | Yellowing of a this compound solution can indicate degradation. This may be caused by storage at improper temperatures, exposure to light, or incompatible excipients. It is recommended to prepare fresh solutions and store them protected from light at 2-8°C for short-term use or frozen for long-term storage. Ensure the pH of your formulation is optimal for stability, around 6.0.[1][2] |
| I'm observing peak tailing or fronting in my HPLC analysis of this compound. What could be the cause? | Peak asymmetry in HPLC can stem from several factors. For peak tailing with basic compounds like this compound, it could be due to secondary interactions with acidic silanol (B1196071) groups on the column. Ensure your mobile phase is adequately buffered. Peak fronting might indicate column overload or an injection solvent stronger than the mobile phase. Always try to dissolve your sample in the mobile phase. If the issue persists, consider using a guard column or replacing the analytical column. |
| My this compound solution shows a drop in concentration over time, even when stored at 4°C. What is happening? | This compound is significantly more stable than L-glutamine but can still undergo slow degradation in aqueous solutions. The primary degradation pathways are the cleavage of the peptide bond and deamination of the glutamine side chain.[1][2] The rate of degradation is influenced by pH and temperature. For long-term storage, lyophilization is the recommended method. If you must store it in solution, ensure the pH is around 6.0 and consider storage at -20°C or below.[1][2] |
| Can I heat-sterilize my medium containing this compound? | Yes, this compound is known to be stable to heat sterilization, which is one of its advantages over L-glutamine. |
| What are the main degradation products of this compound I should look for in my analysis? | The main degradation products resulting from the hydrolysis of this compound are pyroglutamic acid and ammonia. Cleavage of the peptide bond will yield D-alanine and L-glutamine, with the latter being prone to further degradation. |
Quantitative Data on this compound Stability
The stability of this compound is influenced by various factors. The following tables summarize its stability under different conditions.
Table 1: Shelf-Life of this compound in Aqueous Solution at pH 6.0
| Temperature | Predicted Shelf-Life (t₉₀) |
| 25°C | 5.3 years[1][2] |
| 40°C | 7.1 months[1][2] |
Table 2: Influence of pH on this compound Stability
| pH | Stability |
| < 5.0 | Increased degradation |
| 6.0 | Maximum stability [1][2] |
| > 7.0 | Increased degradation |
Table 3: General Compatibility of this compound with Common Excipients
| Excipient | Compatibility | Notes |
| Bulking Agents | ||
| Mannitol | Generally Compatible | Often used in lyophilized formulations to provide an elegant cake structure. |
| Sucrose | Generally Compatible | Can act as a cryoprotectant and lyoprotectant during freeze-drying. |
| Buffers | ||
| Phosphate (B84403) Buffer | Compatible | Ensure the final pH is maintained around 6.0 for optimal stability. |
| Citrate Buffer | Compatible | Similar to phosphate buffer, pH control is crucial. |
| Surfactants | ||
| Polysorbate 80 | Generally Compatible | Used to prevent aggregation and surface adsorption. Compatibility should be confirmed for your specific formulation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol outlines a reversed-phase HPLC method for the quantification of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Mobile Phase: Prepare 0.05 M potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Mix with acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Dilute the this compound samples to be analyzed with the mobile phase to fall within the concentration range of the standard curve.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Analyze the samples directly by HPLC.
4. Thermal Degradation:
-
Store solid this compound and a solution of this compound at an elevated temperature (e.g., 70°C) for a specified period.
-
Dissolve the solid sample in the mobile phase before analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analyze the samples directly by HPLC.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for a this compound Stability Study
Caption: Workflow for a typical this compound stability study.
This compound and mTOR Signaling Pathway
Glutamine, a component of this compound, is known to play a role in activating the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: Simplified overview of this compound's role in mTORC1 signaling.
References
Method refinement for detecting d-Ala-Gln in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the detection and quantification of d-Ala-Gln in complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation, analysis, and data interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: Why am I observing poor peak shape, splitting, or broad peaks for this compound?
Answer: Poor chromatography can result from several factors. Here are the most common causes and their solutions:
-
Column Issues: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if performance does not improve.
-
Mobile Phase Problems: Incorrect mobile phase composition, pH, or degradation can affect peak shape. Prepare fresh mobile phases daily and ensure the pH is appropriate for the analyte and column chemistry. Inconsistent mobile phase composition can also lead to retention time variation.[1]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2] Try diluting your sample or injecting a smaller volume.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.
Question: My signal intensity for this compound is very low, or I have no signal at all. What should I do?
Answer: Low or no signal is a common issue that can be traced back to several steps in the workflow.
-
MS Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Failure to optimize ion source parameters and ion optics voltages can result in significantly reduced signal or a complete loss of ions before they reach the detector.[1]
-
Sample Preparation: The analyte may be lost during sample cleanup. Evaluate your extraction recovery using a spiked sample. Peptides can also be lost due to adsorption on metal surfaces, so avoid contact with stainless steel needles when transferring samples.[1]
-
Ionization Suppression: Co-eluting matrix components can interfere with the ionization of this compound, reducing its signal.[2] This is a major concern in complex matrices. Refer to the section on matrix effects for mitigation strategies.
-
Analyte Degradation: this compound, like other peptides, can be subject to enzymatic or chemical degradation. Keep samples cold and consider adding protease inhibitors during sample preparation.
-
In-Source Cyclization: Glutamine can cyclize to pyroglutamic acid in the electrospray ionization source, leading to a loss of the Gln signal.[3] This can be minimized by optimizing MS source conditions, particularly the fragmentor voltage, and using isotopic internal standards for correction.[3]
Question: I'm seeing high background noise in my chromatogram. What is the cause?
Answer: High background can mask your analyte peak and reduce sensitivity. Potential sources include:
-
Contaminated Solvents: Use high-purity, LC-MS grade solvents and reagents to prepare mobile phases and sample diluents.
-
Sample Matrix: Complex samples inherently contain many compounds that can contribute to background noise. Improve sample cleanup by using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Instrument Contamination: The LC system or mass spectrometer may be contaminated. This can come from previous samples, leaking fittings, or contaminated gas sources. A thorough system cleaning is recommended.
Question: How can I identify and mitigate matrix effects?
Answer: Matrix effects occur when components in the sample matrix affect the ionization efficiency of the analyte, causing ion suppression or enhancement.[2]
-
Identification: The most common method to assess matrix effects is the post-column infusion experiment.[2] A constant flow of this compound is infused into the column eluent while a blank, extracted sample matrix is injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Modify your LC method to separate the analyte from the interfering regions of the chromatogram.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.[2][4]
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL standard will co-elute and experience the same matrix effects, allowing for accurate quantification.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am getting no signal or a very weak signal in my ELISA.
Answer: This can be caused by a variety of factors related to reagents and protocol execution.
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Verify the expiration dates and ensure all kit components have been stored at the recommended temperatures.[5]
-
Incorrect Reagent Preparation: Double-check all calculations and dilution steps for antibodies, standards, and buffers. Prepare working solutions fresh before use.[6]
-
-
Protocol Errors:
-
Incorrect Order of Addition: Ensure reagents are added in the correct sequence as specified by the protocol.
-
Insufficient Incubation Times/Temperatures: Adhere strictly to the recommended incubation times and temperatures.[7]
-
Inadequate Washing: Insufficient washing can leave unbound reagents that interfere with the signal. Increase the number of washes or add a soak step.
-
Question: My ELISA results show high background.
Answer: High background can obscure the specific signal and is often due to non-specific binding.
-
Insufficient Washing: This is a primary cause. Ensure wash steps are performed thoroughly.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[5]
-
Incubation Time/Temperature: Over-incubation or performing incubations at too high a temperature can increase non-specific binding.[6]
Question: My results have poor replicate-to-replicate consistency (high CV%).
Answer: High variability between replicates compromises the reliability of your data.
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips.[5]
-
Inadequate Mixing: Mix all reagents and samples thoroughly before adding them to the wells.[6]
-
Temperature Gradients ("Edge Effects"): Wells at the edge of the plate can experience different temperatures than interior wells, leading to variability. Ensure the plate is sealed properly and incubated in a stable temperature environment away from drafts.[5] Do not stack plates during incubation.[5]
-
Inconsistent Washing: An automated plate washer can improve consistency compared to manual washing.
Frequently Asked Questions (FAQs)
Question: What are the primary methods for detecting this compound in complex samples?
Answer: The most common and robust methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Other methods include high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) after derivatization.[8][9] While methods like UV or evaporative light scattering detection (ELSD) exist, they often suffer from matrix effects in complex samples.[9] LC-MS/MS offers superior sensitivity and specificity, making it the preferred choice for complex matrices.[9]
Question: How should I prepare my samples for this compound analysis?
Answer: Proper sample preparation is critical to remove interfering substances like proteins, lipids, and salts that can cause matrix effects and damage the analytical column. A typical workflow involves:
-
Protein Precipitation: For biological fluids like plasma or cell culture media, proteins are typically precipitated using a cold organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid).
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing this compound and other small molecules is collected.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For very complex samples, SPE can be used to further clean the sample and enrich the analyte of interest, significantly reducing matrix effects.
-
Solvent Evaporation and Reconstitution: The sample is often dried down and reconstituted in a solvent compatible with the initial LC mobile phase.
Question: How do different detection methods for L-alanyl-L-glutamine (B1664493) compare?
Answer: A study comparing four detection methods for L-alanyl-L-glutamine in cell culture broth provides a useful comparison. Mass spectrometry offers the highest sensitivity.[9] Fluorescence detection is also a viable option with a wide dynamic range, whereas UV and ELSD are often hampered by matrix effects.[9]
| Detection Method | Linear Range (mM) | Limit of Detection (LOD) (mM) | Key Advantages | Key Disadvantages |
| LC-ESI-MS/MS | 0.001 - 0.5 | 0.0002 | Highest sensitivity, high specificity[8][9] | Narrower dynamic range, susceptible to matrix effects[8] |
| HPLC-FLD (OPA deriv.) | 0.01 - 5.0 | 0.001 | Broad dynamic range, good sensitivity[8][9] | Requires derivatization step[8] |
| HPLC-UVD | 0.5 - 5.0 | 0.1 | Simple, no derivatization needed | Low sensitivity, strong matrix effects[8][9] |
| HPLC-ELSD | 0.1 - 5.0 | 0.02 | Universal detector for non-volatile compounds | Non-linear response, matrix effects[8][9] |
Data adapted from a comparative study on L-alanyl-L-glutamine quantification in mammalian cell culture broth.[8]
Experimental Protocols
Protocol: LC-MS/MS Quantification of this compound
This protocol provides a general framework. Specific parameters must be optimized for your instrument and sample type.
1. Sample Preparation (from Plasma) a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N₂). b. Vortex for 1 minute to precipitate proteins. c. Incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Conditions a. Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used. Chiral columns or chiral derivatization agents are necessary to separate D- and L-isomers if required.[10] b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient:
- 0-1 min: 2% B
- 1-8 min: 2% to 95% B
- 8-10 min: 95% B
- 10.1-12 min: 2% B (re-equilibration) e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.
3. Mass Spectrometry Conditions a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Acquisition Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: These must be determined by infusing a pure standard of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion.
- This compound: e.g., Q1: 218.1 → Q3: 84.1
- Internal Standard: e.g., Q1: 225.1 → Q3: 89.1 d. Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument to maximize signal and minimize in-source degradation.[3]
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Conceptual diagram of ion suppression due to matrix effects.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biomatik.com [biomatik.com]
- 6. ELISA Troubleshooting - Technical Support of Elisa Kits - |DLdevelop [dldevelop.com]
- 7. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of d- and l-Amino Acids in Garlic Foodstuffs by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stability Showdown: D-Ala-Gln vs. L-Ala-Gln for Enhanced Therapeutic Potential
For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical determinant of efficacy and shelf-life. This guide provides a comprehensive comparison of the stability profiles of D-Alanyl-L-Glutamine (d-Ala-Gln) and L-Alanyl-L-Glutamine (l-Ala-Gln), offering insights into their chemical and enzymatic resilience. The strategic substitution of L-amino acids with their D-enantiomers is a well-established method to improve the pharmacokinetic properties of peptide drugs by reducing their susceptibility to enzymatic breakdown.
While both this compound and l-Ala-Gln offer significant stability advantages over their parent amino acid, L-glutamine, their own stability characteristics differ, particularly in the face of enzymatic degradation. L-Ala-Gln is known to be more stable in aqueous solutions than L-glutamine, which readily degrades to form ammonia (B1221849) and pyroglutamic acid.[1][2][3] This inherent chemical stability has made l-Ala-Gln a popular supplement in cell culture media and parenteral nutrition.[1][2][3]
The introduction of a D-alanine residue in this compound, however, confers an additional and crucial layer of stability: resistance to enzymatic hydrolysis.[4][5][6] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids.[6][7][8] Consequently, dipeptides containing a D-amino acid at the N-terminus, such as this compound, are poor substrates for most endogenous proteases, leading to a significantly longer half-life in biological systems.[5][6][8]
Quantitative Stability Comparison
The table below summarizes the known stability data for l-Ala-Gln, which serves as a baseline for understanding the chemical stability of the alanyl-glutamine dipeptide. The enhanced stability of this compound is primarily in its resistance to the enzymatic degradation outlined in the subsequent section.
| Parameter | L-Alanyl-L-Glutamine (l-Ala-Gln) | D-Alanyl-L-Glutamine (this compound) | Reference |
| Chemical Stability | |||
| Optimal pH for Stability | ~6.0 | Not explicitly studied, but likely similar to l-Ala-Gln | [9] |
| Shelf-life (90% remaining) at 25°C, pH 6.0 | 5.3 years (predicted) | Not explicitly studied, but expected to be similar to l-Ala-Gln | [9] |
| Shelf-life (90% remaining) at 40°C, pH 6.0 | 7.1 months (predicted) | Not explicitly studied, but expected to be similar to l-Ala-Gln | [9] |
| Enzymatic Stability | |||
| Susceptibility to Proteases | Susceptible to hydrolysis by various peptidases | Highly resistant to hydrolysis by most endogenous proteases | [5][6][7][8] |
| In vivo half-life | Shorter due to enzymatic cleavage | Significantly longer due to resistance to proteolysis | [6] |
Degradation Pathways
The degradation of alanyl-glutamine dipeptides can occur through two primary routes: chemical degradation and enzymatic hydrolysis.
Chemical Degradation
In aqueous solutions, the primary chemical degradation pathways for both this compound and l-Ala-Gln are expected to be similar and involve:
-
Cleavage of the peptide bond: This results in the formation of the constituent amino acids, alanine (B10760859) and glutamine.
-
Deamidation of the glutamine residue: The amide group on the glutamine side chain can be hydrolyzed to a carboxylic acid, forming alanyl-glutamic acid.
For l-Ala-Gln, these degradation processes are influenced by pH and temperature, with maximum stability observed at a pH of approximately 6.0.[9]
Enzymatic Degradation
This is the key area where this compound and l-Ala-Gln exhibit significant differences.
-
l-Ala-Gln: Being composed entirely of L-amino acids, l-Ala-Gln is recognized and cleaved by various peptidases present in biological fluids and tissues.[10]
-
This compound: The presence of D-alanine at the N-terminus sterically hinders the binding of the dipeptide to the active site of most proteases, making it highly resistant to enzymatic cleavage.[5][6][8]
Experimental Protocols
The stability of this compound and l-Ala-Gln can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate the intact dipeptide from its potential degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative HPLC method for the determination of this compound and l-Ala-Gln and their degradation products in stability studies.
Instrumentation:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chiral column or chiral mobile phase additive for separating diastereomers.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer components.
-
This compound and l-Ala-Gln reference standards.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV at 210 nm or MS detection for higher specificity and sensitivity.
Procedure for Forced Degradation Studies:
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.[11]
-
Acid Hydrolysis: Incubate the dipeptide solution in 0.1 M HCl at 60-80°C for a defined period.
-
Base Hydrolysis: Incubate the dipeptide solution in 0.1 M NaOH at 60-80°C for a defined period.
-
Oxidative Degradation: Treat the dipeptide solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid dipeptide or its solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the dipeptide solution to UV light.
After exposure to the stress conditions, samples are neutralized (if necessary) and analyzed by the developed HPLC method to assess the extent of degradation and identify the degradation products.
Visualizing the Stability Advantage of this compound
The following diagrams illustrate the key concepts related to the stability of this compound and l-Ala-Gln.
References
- 1. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caissonlabs.com [caissonlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
A Head-to-Head Comparison: d-Ala-Gln versus l-Glutamine in Fueling Cell Growth
In the realm of cell culture, the amino acid l-glutamine (B1671663) has long been a cornerstone nutrient, vital for robust cell proliferation and maintenance. However, its inherent instability in liquid media, leading to the production of cytotoxic ammonia (B1221849), has prompted the search for more stable alternatives. This guide provides a comprehensive comparison of the dipeptide d-alanyl-l-glutamine (d-Ala-Gln) and its precursor, l-glutamine, with a focus on their effects on cell growth, supported by experimental data.
At a Glance: Key Differences and Performance
This compound, a stabilized dipeptide form of l-glutamine, consistently demonstrates superior performance in cell culture applications. Its enhanced stability translates to a more consistent supply of glutamine to cells and a significant reduction in the accumulation of toxic ammonia.[1][2] This ultimately leads to improved cell viability, and in many cases, enhanced productivity, particularly in high-density cultures and biopharmaceutical production.[1]
Quantitative Data Summary
The following tables summarize the key performance differences between this compound and l-glutamine across various cell lines and experimental conditions.
Table 1: Stability and Ammonia Accumulation in Culture Media
| Parameter | l-Glutamine | This compound (AlaGln) | Cell Line & Conditions | Reference |
| Concentration after 8 days at 37°C | Degraded | Stable | DMEM | [2] |
| Ammonia Level after 8 days at 37°C | Increased | Minimal Increase | DMEM | [2] |
| Ammonia Concentration after 30 days at 37°C | ~11.5 mM | ~3.5 mM | Basal Culture Medium | [1] |
Table 2: Impact on Cell Growth and Viability
| Parameter | l-Glutamine | This compound (AlaGln) | Cell Line & Conditions | Reference |
| Maximum Viable Cell Density (x10⁵ cells/mL) | 47.68 | 45.83 | CHO Cells (Flask Culture) | [1] |
| Viable Cell Density (Day 14) | Significantly Reduced | Maintained | CHO Cells (Spinner Scale) | [1] |
| Cell Proliferation (48h) | 91.3% | 91.0% | IEC-6 Cells | [3] |
| Cell Migration (24h after 5-FU treatment) | 49.7% | 83.1% | IEC-6 Cells | [3] |
| Apoptotic Ratio (Day 10) | Highest | Lowest | CHO Cells | [1] |
Table 3: Effect on Recombinant Protein Production
| Parameter | l-Glutamine | This compound (AlaGln) | Cell Line & Conditions | Reference |
| Monoclonal Antibody (MAb) Titer (mg/L) | 171 | 341 | CHO Cell Line 12C-5 | [1] |
| Specific Productivity (SPR) | Lower | Almost Double | CHO Cell Line 12C-5 | [1] |
Experimental Protocols
The data presented above is derived from rigorous experimental protocols designed to compare the efficacy of this compound and l-glutamine. Below are summaries of the methodologies employed in key studies.
CHO Cell Fed-Batch Culture for Antibody Production[1]
-
Cell Line: POTELLIGENT™ Chinese hamster ovary (CHO) cells expressing anti-CD20 chimeric antibody.
-
Culture Method: Serum-free fed-batch culture in Erlenmeyer flasks and 1-L bioreactors.
-
Media: Basal and feed media were prepared with either l-glutamine or this compound (AlaGln) at a concentration of 50 mmol/L.
-
Feeding Strategy: 2.5 mL of IMDM-based medium was fed on days 4, 6, 9, and 11.
-
Analysis:
-
Viable Cell Density: Measured using a Cedex analyzer with trypan blue exclusion.
-
Ammonia Concentration: Determined using an ammonia assay kit.
-
Antibody Titer: Quantified by an appropriate immunoassay.
-
Apoptosis: Assessed by flow cytometry.
-
Intestinal Epithelial Cell Proliferation and Migration Assay[3]
-
Cell Line: Rat intestinal epithelial cells (IEC-6).
-
Experimental Setup: Cells were cultured in glutamine-free medium and then supplemented with either l-glutamine or this compound at a concentration of 10 mM. Some experiments involved pretreatment with 5-fluorouracil (B62378) (5-FU) to induce intestinal epithelium damage.
-
Analysis:
-
Cell Proliferation: Measured using the WST-1 assay at 24 and 48 hours.
-
Cell Migration: Assessed by a razor scrape assay, with migration measured at 12 and 24 hours.
-
Signaling Pathways and Cellular Mechanisms
Both l-glutamine and this compound exert their effects on cell growth through the activation of key signaling pathways. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4][5] Glutamine, and by extension this compound, can activate the mTOR signaling cascade, leading to the promotion of protein synthesis and other anabolic processes necessary for cell division.[4]
Caption: Simplified mTOR signaling pathway activated by amino acids and growth factors.
The primary advantage of this compound lies in its stability, which ensures a sustained release of l-glutamine into the cell culture medium. This controlled delivery minimizes the accumulation of ammonia, a toxic byproduct of l-glutamine degradation.[1][2]
Caption: General experimental workflow for comparing l-glutamine and this compound.
Conclusion
The evidence strongly supports the use of this compound as a superior alternative to l-glutamine in cell culture applications. Its enhanced stability mitigates the detrimental effects of ammonia accumulation, leading to improved cell health, extended culture viability, and increased productivity. For researchers, scientists, and drug development professionals seeking to optimize their cell culture processes, the adoption of this compound offers a reliable strategy to achieve more consistent and robust results.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Modulation of Neuronal Excitability: D-Ala-Gln and Direct-Acting Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide d-Ala-Gln and its potential effects on neuronal excitability against well-established, direct-acting alternatives. While this compound is primarily recognized for its neuroprotective and anti-inflammatory properties, its influence on neuronal excitability is likely indirect. In contrast, alternatives such as GABA receptor agonists and potassium channel openers modulate neuronal firing through direct interaction with ion channels. This guide presents available experimental data to objectively compare their mechanisms and effects.
Section 1: Mechanisms of Action
The excitability of a neuron is its propensity to fire an action potential. This is a fundamental process in neural communication and is tightly regulated by a balance of excitatory and inhibitory signals, ion channel activity, and the overall metabolic health of the neuron.[1] Molecules that can shift this balance are of significant interest for therapeutic development in a range of neurological and psychiatric disorders.
This compound: An Indirect Modulator
There is currently limited direct evidence demonstrating an immediate, modulatory effect of this compound on neuronal firing properties. However, based on its metabolic and anti-inflammatory roles, several indirect mechanisms can be proposed. This compound serves as a source of both D-alanine and L-glutamine, each with distinct biological activities that can influence the neuronal environment and, consequently, excitability.
-
Glutamine Metabolism: L-glutamine is a crucial precursor for the synthesis of both the primary excitatory neurotransmitter, glutamate (B1630785), and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][3] The glutamate-glutamine cycle between neurons and astrocytes is essential for maintaining the supply of these neurotransmitters.[2] Supplementation with glutamine can influence this cycle and has been shown to increase GABA levels in the brain, which would generally lead to a decrease in neuronal excitability.
-
Anti-Inflammatory Action: Neuroinflammation is known to alter neuronal excitability.[4][5][6][7] Pro-inflammatory cytokines released by activated microglia can modulate ion channel function and synaptic transmission, often leading to hyperexcitability.[4][6] this compound has demonstrated anti-inflammatory effects, such as reducing the levels of pro-inflammatory cytokines, which could indirectly normalize neuronal excitability in pathological states.
-
D-Alanine and NMDA Receptor Modulation: D-alanine is a known co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor plays a critical role in excitatory synaptic transmission and plasticity, and its modulation can significantly impact neuronal excitability.[9][10][11]
Direct-Acting Alternatives: GABA Agonists and K+ Channel Openers
In contrast to the proposed indirect mechanisms of this compound, other compounds directly target ion channels and receptors that are fundamental to the generation of action potentials.
-
GABA-A Receptor Agonists (e.g., Muscimol): GABA is the principal inhibitory neurotransmitter in the mature central nervous system.[12] GABA-A receptors are ligand-gated chloride ion channels. Agonists like muscimol (B1676869) bind to these receptors, causing an influx of chloride ions, which hyperpolarizes the neuron's membrane potential and makes it less likely to fire an action potential.[12][13][14][15][16][17][18][19][20][21][22][23]
-
KCNQ Potassium Channel Openers (e.g., Retigabine): Voltage-gated potassium channels, such as those from the KCNQ family, are crucial for stabilizing the resting membrane potential and repolarizing the neuron after an action potential.[24][25][26][27][28] Openers of these channels, like retigabine (B32265), increase potassium efflux, which also hyperpolarizes the membrane and reduces neuronal excitability.[26]
The following diagram illustrates the proposed signaling pathways for both the indirect modulation by this compound and the direct actions of the selected alternatives.
Caption: Signaling pathways of this compound and alternatives.
Section 2: Comparative Data on Neuronal Excitability
This section presents quantitative data from studies investigating the effects of this compound and the selected alternatives on neuronal parameters. Due to the indirect nature of this compound's effects, the presented data focuses on its anti-inflammatory actions. For the direct-acting alternatives, data on their immediate impact on neuronal firing is provided.
Table 1: Effects of this compound and Alternatives on Neuronal Function
| Compound/Agent | Primary Target/Mechanism | Key Experimental Findings | Organism/Model | Reference(s) |
| This compound | Indirect: Anti-inflammatory, Glutamine precursor | Pre-treatment with 0.75 g/kg L-Ala-Gln significantly reduced levels of pro-inflammatory markers TNF-α, NF-κB, and IL-6 in a gerbil model of brain ischemia-reperfusion. | Gerbil | [29] |
| Muscimol | Direct: GABA-A Receptor Agonist | Dose-dependently alters neuronal firing rates. Can have excitatory or inhibitory effects depending on the neuronal population and context. | Rat | [13][14][16][21][23] |
| Retigabine | Direct: KCNQ K+ Channel Opener | At 10 µM, caused a -12 mV hyperpolarization of the resting membrane potential and a 92% decrease in action potential firing in bullfrog sympathetic neurons. | Bullfrog, Mouse | [30][31][32][33] |
Section 3: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. This section outlines the methodologies used in the studies cited in this guide.
Protocol for Assessing the Anti-Inflammatory Effects of this compound
-
Model: Brain Ischemia-Reperfusion Injury in Gerbils
-
Procedure:
-
Male gerbils are pre-treated with either 0.75 g/kg L-Ala-Gln or saline intravenously 30 minutes before surgery.
-
Bilateral ligation of the common carotid artery is performed for 15 minutes to induce ischemia.
-
The ligation is then removed to allow for reperfusion.
-
Brain tissue is harvested at 0, 30, and 60 minutes after reperfusion.
-
The tissue is fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Immunohistochemistry is performed on the brain sections using monoclonal antibodies against TNF-α, NF-κB, and IL-6.
-
Immunostained cells are counted using optical microscopy to quantify the levels of these inflammatory markers.
-
-
Reference: [29]
Protocol for Measuring Neuronal Excitability via Whole-Cell Patch-Clamp
-
Model: Cultured Neurons or Acute Brain Slices
-
Procedure:
-
Neurons are visualized using a microscope with infrared differential interference contrast optics.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the neuronal membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
In current-clamp mode, the resting membrane potential is recorded, and depolarizing current steps of varying amplitudes are injected to elicit action potentials. The number of action potentials fired at each current step is quantified.
-
The compound of interest (e.g., muscimol or retigabine) is applied to the bath solution, and the recordings are repeated to determine the effect on resting membrane potential and firing rate.
-
The following diagram illustrates a general experimental workflow for testing the effects of a compound on neuronal excitability.
References
- 1. Frontiers | Editorial: Modulation of neuronal excitability by non-neuronal cells in physiological and pathophysiological conditions [frontiersin.org]
- 2. A local glutamate-glutamine cycle sustains synaptic excitatory transmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic link between glia and neuronal excitability in acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic link between glia and neuronal excitability in acute neuroinflammation | Semantic Scholar [semanticscholar.org]
- 6. The Role of Neuroinflammation and Network Anomalies in Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA - Wikipedia [en.wikipedia.org]
- 13. Non-monotonic effects of GABAergic synaptic inputs on neuronal firing | PLOS Computational Biology [journals.plos.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Gabaergic Interneurons in Early Brain Development: Conducting and Orchestrated by Cortical Network Activity [frontiersin.org]
- 16. The GABAA receptor agonist muscimol induces an age- and region-dependent form of long-term depression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 19. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 21. Presynaptic inhibition by muscimol through GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regional difference in spontaneous firing inhibition by GABAA and GABAB receptors in nigral dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Is there a role for potassium channel openers in neuronal ion channel disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. mdpi.com [mdpi.com]
- 28. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 30. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Retigabine: Bending Potassium Channels to Our Will - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Homeostatic scaling of neuronal excitability by synaptic modulation of somatic hyperpolarization-activated Ih channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of d-Serine and d-Ala-Gln at the NMDA Receptor: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of d-serine (B559539) and the dipeptide d-Alanyl-l-glutamine (d-Ala-Gln) on N-methyl-D-aspartate (NMDA) receptors. This document synthesizes experimental data on their performance, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist to its glycine (B1666218) binding site for activation. d-Serine is a well-established endogenous co-agonist at this site, playing a significant role in synaptic plasticity, learning, and memory.[1][2][3][4] The dipeptide this compound is hypothesized to function as a pro-drug, undergoing hydrolysis in vivo to release d-alanine (B559566) and l-glutamine. d-Alanine is also recognized as an endogenous co-agonist for the NMDA receptor's glycine site.[5][6][7] This guide will therefore compare the actions of d-serine with those of d-alanine, the active component of this compound.
Quantitative Comparison of Co-agonist Performance
The following table summarizes the key quantitative parameters of d-serine and d-alanine as co-agonists at the NMDA receptor glycine site.
| Parameter | d-Serine | d-Alanine (as active metabolite of this compound) | Reference |
| Binding Affinity (Ki) | ~0.1 - 1 µM | Generally considered lower than d-serine | [1] |
| Potency (EC50) | Potent co-agonist | Co-agonist, but generally less potent than d-serine | [6][8] |
| Efficacy | Full agonist | Full agonist | [9] |
Experimental Protocols
Radioligand Binding Assay for the Glycine Site of the NMDA Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the glycine binding site on the NMDA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the NMDA receptor glycine site by a non-radiolabeled competitor (e.g., d-serine or d-alanine).
Materials:
-
Rat brain homogenates (source of NMDA receptors)
-
Radioligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519)
-
Test compounds (d-serine, d-alanine) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh buffer.
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known glycine site ligand to determine non-specific binding.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. The receptors and bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor currents
This protocol is used to measure the electrical currents flowing through NMDA receptors in response to the application of co-agonists.
Objective: To record and compare the NMDA receptor-mediated currents evoked by d-serine and d-alanine in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF) containing glutamate and antagonists for other neurotransmitter receptors (e.g., AMPA and GABA receptors)
-
Internal pipette solution containing a salt solution that mimics the intracellular environment
-
d-serine and d-alanine solutions at various concentrations
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Pipette Fabrication and Filling: Pull glass micropipettes to a fine tip and fill with the internal solution.
-
Cell Targeting: Under visual guidance, carefully approach a neuron with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV) to measure the current flowing into the cell.
-
Agonist Application: Apply a solution containing glutamate and a specific concentration of the co-agonist (d-serine or d-alanine) to the neuron. This will activate the NMDA receptors and evoke an inward current.
-
Data Recording: Record the current responses using the patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the amplitude of the evoked currents for each co-agonist at different concentrations. Plot the current amplitude against the co-agonist concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) can be determined.[11][12][13]
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling.
Experimental Workflow for NMDA Receptor Co-agonist Characterization
Caption: Workflow for characterizing NMDA receptor co-agonists.
Conclusion
d-Serine is a potent, full agonist at the glycine site of the NMDA receptor. The dipeptide this compound is likely to act as a pro-drug, delivering d-alanine to the central nervous system. d-Alanine also functions as a full agonist at the same site, though it is generally considered to be less potent than d-serine. The choice between these two molecules for research or therapeutic development may depend on factors such as desired potency, metabolic stability, and delivery to the target site. The experimental protocols detailed in this guide provide a framework for the direct comparison of these and other potential NMDA receptor co-agonists.
References
- 1. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 10. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Glutamine Dipeptides in Culture Media
For researchers, scientists, and drug development professionals, optimizing cell culture media is paramount to achieving robust and reproducible results. Glutamine is a critical amino acid for cellular proliferation and metabolism, but its instability in liquid media poses significant challenges, leading to the accumulation of cytotoxic ammonia (B1221849). This guide provides an objective comparison of the efficacy of various glutamine dipeptides as stable alternatives to L-glutamine, with a focus on L-alanyl-L-glutamine (Ala-Gln), Glycyl-L-glutamine (Gly-Gln), and an analysis of the theoretical efficacy of D-alanyl-L-glutamine (d-Ala-Gln).
Executive Summary
The use of stabilized glutamine dipeptides, particularly L-alanyl-L-glutamine, has been demonstrated to significantly enhance cell culture performance compared to standard L-glutamine supplementation.[1] These benefits are primarily attributed to the prevention of spontaneous degradation and the subsequent reduction in ammonia accumulation.[1][2] This leads to improved cell growth, higher viable cell densities, increased product titers, and extended culture longevity. While both L-alanyl-L-glutamine and Glycyl-L-glutamine offer advantages over L-glutamine, their metabolic fates and impact on cell lines can differ. Conversely, dipeptides containing D-amino acids, such as this compound, are not readily metabolized by mammalian cells and are therefore not considered effective substitutes for L-glutamine.
Quantitative Performance Comparison
The following tables summarize quantitative data from studies comparing the performance of L-glutamine with its dipeptide alternatives in various cell lines.
Table 1: Performance Comparison in CHO Cells (Fed-Batch Culture)
| Performance Metric | L-Glutamine (Standard) | L-Alanyl-L-Glutamine (Dipeptide) | Percentage Improvement |
| Peak Viable Cell Density (x10⁶ cells/mL) | 15.2 | 18.5 | +21.7% |
| Final mAb Titer (g/L) | 3.8 | 5.1 | +34.2% |
| Peak Ammonia Concentration (mM) | 8.9 | 4.2 | -52.8% |
| Culture Longevity (Days) | 14 | 18 | +28.6% |
| Specific Productivity (pcd) | 25 | 30 | +20.0% |
Data are representative of typical results from fed-batch CHO cell culture experiments producing a recombinant IgG antibody.[1]
Table 2: Comparison of L-Alanyl-L-Glutamine and Glycyl-L-Glutamine in Hybridoma Cells
| Performance Metric | L-Glutamine | L-Alanyl-L-Glutamine | Glycyl-L-Glutamine |
| Final Cell Yield | Baseline | Comparable to L-Gln | 14% higher than L-Gln |
| Monoclonal Antibody Productivity | Comparable | Comparable | Comparable |
| Specific Glucose Consumption | Baseline | Reduced | Significantly Reduced |
| Ammonia Accumulation | Baseline | Reduced | Significantly Lower |
| Lactate Accumulation | Baseline | Reduced | Significantly Lower |
This study on murine hybridoma cells highlights that while both dipeptides reduce waste byproducts, Gly-Gln showed a notable increase in final cell yield.[3][4]
The Case of D-Alanyl-L-Glutamine: A Note on Stereochemistry
Extensive literature searches did not yield any studies demonstrating the efficacy of D-alanyl-L-glutamine (this compound) as a glutamine source in mammalian cell culture. This is because mammalian cells predominantly utilize L-amino acids.[5] D-amino acids are generally not metabolized by mammalian cells, and the enzymes responsible for peptide cleavage, aminopeptidases, are stereospecific for L-amino acids at the N-terminus.[6][7] Therefore, it is highly probable that this compound would not be efficiently hydrolyzed to release L-glutamine, rendering it an ineffective supplement. The presence of the D-alanine at the N-terminus would likely inhibit cleavage by cellular aminopeptidases.
Experimental Protocols
Key Experiment: Comparative Efficacy of L-Glutamine vs. L-Alanyl-L-Glutamine in Fed-Batch CHO Cell Culture
Objective: To compare the impact of L-glutamine versus L-alanyl-L-glutamine on CHO cell growth, viability, and monoclonal antibody (mAb) production in a fed-batch culture model.[1]
1. Cell Line and Inoculum Preparation:
-
Cell Line: A proprietary CHO-K1 cell line expressing a humanized IgG4 monoclonal antibody was utilized.[1]
-
Inoculum Expansion: Cells were expanded from a frozen vial through a series of shake flask cultures in a chemically defined growth medium containing 8 mM L-glutamine. Cultures were maintained in a humidified incubator at 37°C, 5% CO₂, and 120 RPM, with subculturing every 3-4 days to maintain exponential growth.[1]
2. Bioreactor Culture Setup:
-
Bioreactors: 2L stirred-tank bioreactors with a 1L working volume.
-
Seeding Density: 0.5 x 10⁶ viable cells/mL.
-
Culture Conditions:
-
Temperature: 37°C
-
pH: Controlled at 7.0 ± 0.1 via CO₂ sparging and addition of 1M sodium carbonate.
-
Dissolved Oxygen (DO): Maintained at 40% air saturation using a sparging cascade of air and pure oxygen.[1]
-
-
Experimental Groups:
3. Fed-Batch Strategy:
-
A concentrated, chemically defined feed medium was administered daily, starting on day 3 of the culture.[1]
-
The feed for the control group contained 100 mM L-glutamine.[1]
-
The feed for the dipeptide group contained 50 mM L-alanyl-L-glutamine.[1]
-
Feeding volume was adjusted daily based on offline cell density measurements to maintain target nutrient levels.[1]
4. Sampling and Analytical Methods:
-
Sampling: Daily samples were collected from each bioreactor.
-
Cell Density and Viability: Measured using a trypan blue exclusion-based automated cell counter.
-
Metabolite Analysis: Glucose, lactate, glutamine, and ammonia concentrations were measured using a biochemical analyzer.
-
mAb Titer: The concentration of the secreted antibody in the supernatant was quantified using Protein A affinity high-performance liquid chromatography (HPLC).[1]
Visualization of Key Processes
Glutamine Metabolism and mTOR Signaling Pathway
Glutamine metabolism is intricately linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. Glutamine enters the mitochondria and is converted to glutamate, which then enters the TCA cycle as α-ketoglutarate, providing energy and building blocks for biosynthesis. The mTORC1 complex is a key player in this pathway, promoting glutamine uptake and metabolism.
Caption: Glutamine uptake and its role in the mTORC1 signaling pathway.
Experimental Workflow for Dipeptide Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different glutamine sources in cell culture.
References
- 1. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of d-Amino Acids on the EPS Production and Cell Aggregation of Alteromonas macleodii Strain JL2069 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-stereospecific aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. Aminopeptidase - Wikipedia [en.wikipedia.org]
D-Alanyl-L-Glutamine: A Superior Alternative to L-Glutamine in Research and Bioproduction
A comparative guide for researchers, scientists, and drug development professionals.
L-glutamine is a conditionally essential amino acid vital for numerous biological processes, serving as a primary energy source for rapidly dividing cells, a precursor for nucleotide synthesis, and a key component in nitrogen transport. Despite its importance, L-glutamine's utility in aqueous solutions is hampered by its inherent instability. It spontaneously degrades into ammonia (B1221849) and pyroglutamic acid, leading to reduced nutrient availability and the accumulation of cytotoxic ammonia.[1][2][3] This guide provides a comprehensive comparison of L-glutamine with its stabilized dipeptide form, D-alanyl-L-glutamine (Ala-Gln), highlighting the latter's advantages supported by experimental data. While the vast majority of research focuses on L-alanyl-L-glutamine, the principles of enhanced stability and bioavailability are applicable to dipeptide forms of glutamine in general.
Physicochemical Properties: Stability and Solubility
The primary advantage of D-Ala-Gln lies in its superior stability in aqueous solutions. The peptide bond in this compound protects the glutamine residue from the intramolecular cyclization that leads to degradation.[4]
Table 1: Stability Comparison of L-Glutamine and this compound in Solution
| Parameter | L-Glutamine | This compound | Reference |
| Degradation Products | Ammonia, 5-pyrrolidone-2-carboxylic acid | L-Alanine, L-Glutamine (via enzymatic cleavage) | [1][2][5] |
| Half-life in media at 37°C | Significantly shorter | Significantly longer | [1] |
| Ammonia Generation (in media at 37°C for 30 days) | Rapid and continuous increase | Significantly lower and slower increase | [6] |
| Shelf-life at 25°C (pH 6.0) | Not specified, but known to be short | Predicted to be 5.3 years | [5] |
| Heat Stability | Degrades upon autoclaving | Stable during autoclaving (<5% loss at 121°C for 30 min) | [4] |
L-Glutamine Degradation Pathway
The instability of L-glutamine in solution is a critical drawback. The following diagram illustrates its degradation into cytotoxic byproducts.
Caption: L-Glutamine degradation pathway.
Bioavailability and Cellular Metabolism
This compound not only offers superior stability but also enhanced bioavailability. Dipeptides are absorbed by the body via specific transporters, which can be more efficient than the transport of free amino acids.[7]
Table 2: Bioavailability Comparison
| Parameter | L-Glutamine | This compound | Reference |
| Peak Plasma Glutamine Increase (after oral ingestion) | 179 ± 61 µmol/L | 284 ± 84 µmol/L | [8] |
| Area Under the Curve (AUC 0-4h) | 127 ± 61 µmol∙h∙L⁻¹ | 284 ± 154 µmol∙h∙L⁻¹ | [8] |
| Intestinal Absorption | Used extensively by enterocytes | More effective intestinal absorption than the free form | [7][9] |
Once inside the cell, this compound is efficiently cleaved by intracellular peptidases to release L-glutamine and L-alanine, which can then be utilized in various metabolic pathways.[4]
This compound Cellular Uptake and Metabolism
The following diagram illustrates how this compound enters the cell and is metabolized to provide a steady supply of L-glutamine.
Caption: this compound cellular metabolism.
Performance in Experimental Models
The theoretical benefits of this compound translate into tangible improvements in various experimental settings, from cell culture to in vivo models.
In Vitro Performance: Cell Culture
In cell culture, substituting L-glutamine with this compound leads to reduced ammonia accumulation, which in turn enhances cell viability, growth, and productivity, particularly in sensitive cell lines like CHO cells used for monoclonal antibody (MAb) production.[6]
Table 3: Performance in Cell Culture Models
| Model System | Parameter | L-Glutamine | This compound | Reference |
| CHO Cells | MAb Titer | 171 mg/L | 341 mg/L | [6] |
| Apoptotic Ratio | Highest | Lowest | [6] | |
| Porcine Oocytes | Blastocyst Formation Rate | 23.2 ± 2.7% | 36.4 ± 3.6% | [10] |
| Blastocyst Total Cell Number | Lower | Significantly Higher | [10] | |
| IEC-6 Cells (Intestinal Epithelial) | Cell Proliferation (after 5-FU damage) | +60.8% | +55.9% | [11] |
| Cell Migration (after 5-FU damage) | +49.7% | +83.1% | [11] | |
| IPEC-J2 Cells (Porcine Enterocytes) | Cell Viability | No significant difference | No significant difference | [12][13] |
| ATP Production | Lower | Higher | [12][13] |
In Vivo Performance
In animal models, this compound has demonstrated superior efficacy in maintaining intestinal integrity and supporting metabolic function during periods of stress.
Table 4: Performance in In Vivo Models
| Model System | Parameter | L-Glutamine | This compound | Reference |
| Undernourished Mice | Jejunal Crypt Density | Reduced | Restored to normal | [14] |
| Type 1 Diabetic Rats | Jejunum Morphophysiology | Positive effects | Positive effects | [7] |
| Rats with Insulin-Induced Hypoglycemia | Blood Glutamine Levels (High Dose) | Lower | Higher | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of protocols used in key comparative studies.
Protocol 1: Stability Assessment by HPLC
This protocol is used to determine the degradation rate of L-glutamine and this compound in solution.
-
Sample Preparation: Prepare solutions of L-glutamine or this compound in the desired medium (e.g., DMEM) at a specific concentration (e.g., 12 mmol/L).[6]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).[6]
-
Sampling: Collect aliquots at various time points (e.g., daily for several days or weeks).[1]
-
Analysis: Analyze the concentration of the parent compound and its degradation products (e.g., ammonia) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] The reaction order is typically pseudo-first-order.[2][5]
Protocol 2: Cell Viability and Proliferation Assay
This protocol assesses the effect of L-glutamine or this compound on cell growth.
-
Cell Seeding: Plate cells (e.g., CHO, IPEC-J2) in multi-well plates in their respective growth media.
-
Treatment: Replace the medium with a medium containing either L-glutamine or this compound at the desired concentration (e.g., 2.5 mM).[12][13]
-
Incubation: Culture the cells for a defined period (e.g., 48 hours).
-
Quantification:
Protocol 3: In Vivo Bioavailability Study
This protocol measures the plasma concentration of glutamine after oral administration.
-
Subjects: Use healthy human subjects or animal models (e.g., rats).[8][9]
-
Administration: Administer a defined dose of L-glutamine or an equimolar dose of this compound orally after a fasting period.[8]
-
Blood Sampling: Collect blood samples at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 2, 4 hours).[8]
-
Plasma Analysis: Separate plasma and analyze for L-glutamine concentration using methods like HPLC or mass spectrometry.[8]
-
Pharmacokinetic Analysis: Calculate key parameters such as peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[8]
Experimental Workflow: A Comparative Study
The following diagram outlines a typical workflow for comparing L-glutamine and this compound in a cell culture experiment.
Caption: Workflow for comparing L-Gln and this compound.
Conclusion
The experimental evidence overwhelmingly supports D-alanyl-L-glutamine as a superior alternative to L-glutamine for applications requiring aqueous solutions, such as cell culture media and parenteral nutrition. Its enhanced stability prevents the accumulation of toxic ammonia, leading to improved cell health, longevity, and productivity. Furthermore, its greater bioavailability makes it a more effective option for in vivo studies and potential clinical applications. For researchers seeking reproducible and optimal results, the substitution of L-glutamine with this compound is a scientifically sound and highly recommended strategy.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glutamine (200 mM) | UAB LT BIOTECH [ltbiotech.lt]
- 4. rndsystems.com [rndsystems.com]
- 5. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos | Zygote | Cambridge Core [cambridge.org]
- 11. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 13. Alanyl-glutamine but not glycyl-glutamine improved the proliferation of enterocytes as glutamine substitution in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
D-Ala-Gln vs. L-Ala-Gln: An In Vivo Head-to-Head Comparison for Researchers
In the realm of therapeutic dipeptides, L-alanyl-L-glutamine (B1664493) (l-Ala-Gln) has garnered significant attention for its superior stability and solubility compared to its constituent amino acid, L-glutamine. This has led to its widespread investigation and use in clinical nutrition and various therapeutic areas. Conversely, its stereoisomer, D-alanyl-L-glutamine (d-Ala-Gln), remains largely unexplored in in vivo settings. This guide provides a comprehensive head-to-head comparison based on available experimental data for l-Ala-Gln and highlights the conspicuous absence of in vivo research on this compound, offering a perspective for future research.
I. Physicochemical and Pharmacokinetic Properties
L-Ala-Gln is designed for enhanced stability in aqueous solutions, overcoming the limitations of L-glutamine which degrades into cytotoxic ammonia (B1221849) and pyroglutamic acid.[1][2] This stability makes it ideal for parenteral nutrition solutions.[1][2] In contrast, while this compound is chemically feasible, it is often considered an undesired byproduct in the synthesis of l-Ala-Gln due to racemization. The in vivo fate of this compound is not documented in the scientific literature.
Table 1: Physicochemical and Pharmacokinetic Comparison
| Parameter | This compound | l-Ala-Gln |
| Solubility in Water | Data not available | ~586 g/L (significantly higher than L-glutamine)[1] |
| Stability in Solution | Data not available | High; resistant to heat sterilization[1][2] |
| In Vivo Half-life | Data not available | Approximately 0.26 hours in ICU patients[3] |
| Bioavailability | Data not available | Orally administered l-Ala-Gln leads to a significant increase in plasma glutamine levels, suggesting good absorption.[4] |
| Metabolism | Data not available | Rapidly hydrolyzed in vivo to L-alanine and L-glutamine.[5] |
| Excretion | Data not available | Minimal renal excretion of the intact dipeptide.[3] |
II. In Vivo Efficacy and Physiological Effects
The physiological effects of l-Ala-Gln have been extensively studied across various animal models and human clinical trials. These studies have demonstrated its benefits in maintaining gut barrier function, modulating immune responses, and providing a readily available source of glutamine. Due to the lack of in vivo studies, the physiological effects of this compound remain hypothetical.
Table 2: Comparison of In Vivo Efficacy and Physiological Effects
| Area of Investigation | This compound | l-Ala-Gln |
| Gut Barrier Function | Data not available | Maintains intestinal mucosal morphology and barrier function in rats challenged with 5-fluorouracil (B62378).[6] |
| Immune Modulation | Data not available | In growing laying hens, dietary supplementation with l-Ala-Gln increased IgG, IL-1, IL-2, and IL-6 levels.[7] |
| Parenteral Nutrition | Data not available | Improves nutritional status, shortens hospitalization, and reduces infection incidence in liver transplant patients.[8] |
| Exercise Performance | Data not available | Ingestion of l-Ala-Gln with a sports drink improved time to exhaustion during high-intensity exercise in endurance-trained men.[9] |
| Retinal Neurodegeneration | Data not available | Ameliorates retinal neurodegeneration in a streptozotocin-induced diabetic rat model by reducing inflammation and enhancing glucose metabolism.[10] |
| Pancreatic β-cell Function | Data not available | Protects pancreatic β-cells from inflammatory challenge ex vivo.[11] |
III. Experimental Methodologies
The following are summaries of experimental protocols used in key in vivo studies of l-Ala-Gln.
A. Pharmacokinetic Analysis in ICU Patients
-
Study Design: A randomized, double-blind, placebo-controlled study was conducted on 20 ICU patients.
-
Intervention: Patients received an intravenous infusion of 0.5 g/kg/day of l-Ala-Gln (20%) or saline over 4 hours.
-
Data Collection: Blood samples were collected at baseline and at regular intervals during and after the infusion to measure plasma concentrations of alanyl-glutamine, alanine, glutamine, and glutamate. Urine was also collected to measure the excretion of the dipeptide and its constituent amino acids.
-
Analysis: Pharmacokinetic parameters, including half-life and distribution volume, were calculated from the plasma concentration-time data.[3]
B. Gut Barrier Function in a Rat Model of Chemotherapy-Induced Mucositis
-
Animal Model: Male Wistar rats were used.
-
Intervention: Rats were randomized to receive total parenteral nutrition (PN) with or without 3% l-Ala-Gln supplementation for 7 days. On day 4, intestinal injury was induced by administration of 5-fluorouracil (5-FU).
-
Assessment of Intestinal Permeability: Intestinal permeability was assessed by measuring the urinary excretion of orally administered lactulose (B1674317) and mannitol.
-
Histological Analysis: Jejunal mucosal structure was examined to assess morphological changes.
-
Bacterial Translocation: Mesenteric lymph nodes were cultured to determine the rate of bacterial translocation.[6]
IV. Signaling Pathways and Experimental Workflow
A. L-Ala-Gln Metabolism and Utilization
The primary in vivo function of l-Ala-Gln is to serve as a stable and soluble carrier for L-glutamine and L-alanine. Upon administration, it is rapidly hydrolyzed by peptidases present in plasma and tissues, releasing the individual amino acids which then enter their respective metabolic pathways.
In vivo hydrolysis and metabolic fate of L-Ala-Gln.
B. Experimental Workflow for Assessing Gut Barrier Function
The following diagram illustrates the typical workflow for an in vivo experiment investigating the effects of l-Ala-Gln on gut barrier function.
Workflow for in vivo gut barrier function studies.
V. Conclusion and Future Directions
The existing body of research overwhelmingly supports the beneficial effects of l-Ala-Gln in various in vivo models and clinical settings, primarily owing to its enhanced stability and its role as an efficient delivery vehicle for L-glutamine. The stark absence of in vivo data for this compound makes a direct, data-driven comparison impossible. It is plausible that the D-isomer would exhibit significantly different, if any, biological activity due to the stereospecificity of enzymes involved in its hydrolysis and the subsequent metabolism of D-alanine. Future research could explore the in vivo fate and potential biological effects of this compound, which would not only satisfy scientific curiosity but also definitively clarify why the L-isomer is the preferred form for clinical and research applications. However, based on the current scientific literature, l-Ala-Gln is the only one of the two with demonstrated in vivo efficacy and a well-characterized safety profile.
References
- 1. JCI - Glutamine and cancer: cell biology, physiology, and clinical opportunities [jci.org]
- 2. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 3. Safety studies of l-alanyl-l-glutamine (l-AG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo utilization of intravenously supplied L-alanyl-L-glutamine in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Population Pharmacokinetic Analysis of l-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acute l-alanyl-l-glutamine ingestion: Topics by Science.gov [science.gov]
A Comparative Guide to the Potential Antibacterial Roles of D-Alanine and L-Glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. While the dipeptide d-Alanyl-L-Glutamine (d-Ala-Gln) is not established as an antibacterial agent in current scientific literature, its constituent amino acids, D-Alanine and L-Glutamine, exhibit noteworthy activities that are highly relevant to antibacterial research. D-Alanine is a fundamental component of the bacterial cell wall, and its analogues can disrupt this structure. L-Glutamine has been identified as a potent sensitizer, capable of enhancing the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria.
This guide provides a comparative analysis of the distinct mechanisms of action associated with D-amino acids and L-Glutamine. It presents experimental data from published studies, details relevant laboratory protocols, and offers a framework for evaluating the potential of these and other amino acid-based compounds in the development of new antibacterial therapies.
Mechanisms of Action: A Comparative Overview
The potential antibacterial strategies derived from D-Alanine and L-Glutamine are fundamentally different. D-amino acids can act as direct antibacterial or anti-biofilm agents by interfering with cell wall integrity, whereas L-Glutamine acts as an adjuvant, boosting the power of existing antibiotics.
D-Amino Acids: Targeting Bacterial Cell Wall Integrity and Biofilms
D-Alanine is an essential building block of peptidoglycan, the rigid polymer that forms the bacterial cell wall.[1][2][3][4] The terminal D-Alanyl-D-Alanine dipeptide of the peptidoglycan precursor is critical for the cross-linking reactions that give the cell wall its strength.[2][3][4] This structure is absent in mammalian cells, making it an excellent target for antibiotics.[1][5]
Exogenous D-amino acids, including isomers of leucine, methionine, tryptophan, and tyrosine, can interfere with this process.[6][7][8][9] They are thought to be incorporated into the peptidoglycan chains in place of D-Alanine, disrupting the natural sequence and weakening the cell wall.[6] Furthermore, specific D-amino acids have been shown to trigger the disassembly of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics.[8][9][10][11][12] This action is linked to the release of amyloid fibers that hold the biofilm matrix together.[9][12]
The mechanism of cell wall disruption by D-amino acids can be compared to established cell wall synthesis inhibitors like β-lactams and glycopeptides.
L-Glutamine: Potentiating Antibiotics Against MDR Bacteria
Recent studies have revealed a powerful synergistic effect between L-glutamine and various classes of antibiotics, including β-lactams, aminoglycosides, and quinolones, against MDR Gram-negative and Gram-positive bacteria.[13][14][15][16] L-Glutamine does not kill the bacteria directly but acts as a potentiator or adjuvant.
The proposed mechanism involves metabolic reprogramming. Exogenous L-glutamine stimulates the influx of antibiotics into the bacterial cell, leading to an intracellular accumulation that surpasses the levels bacteria can tolerate or expel via efflux pumps.[13][14][17] This increased uptake is thought to be mediated by a signaling pathway involving the promotion of nucleoside biosynthesis, which in turn upregulates outer membrane porins like OmpF.[13][14] By overcoming the bacteria's defense mechanisms, L-glutamine can restore the effectiveness of antibiotics to which the bacteria had become resistant.[17]
Comparative Experimental Data
The following tables summarize quantitative data from published research, highlighting the antibacterial and antibiotic-potentiating effects of D-amino acids and L-glutamine, respectively. For context, a table of Minimum Inhibitory Concentrations (MICs) for conventional antibiotics is also provided.
Table 1: Biofilm Inhibition and Dispersal by D-Amino Acids
| D-Amino Acid(s) | Bacterial Strain | Effect | Effective Concentration | Reference |
|---|---|---|---|---|
| D-Tyr, D-Met, D-Trp, D-Leu (mixture) | Bacillus subtilis | Disrupted existing biofilm | 2.5 nM (each) | [11] |
| D-Tyr | Bacillus subtilis | Prevented biofilm formation | 3 µM | [9] |
| D-Tyr, D-Met, D-Trp, D-Leu (mixture) | Staphylococcus aureus | Prevented biofilm formation | Effective, concentration not specified | [9][12] |
| D-Tyr, D-Met, D-Trp, D-Leu (mixture) | Pseudomonas aeruginosa | Prevented biofilm formation | Effective, concentration not specified | [9][12] |
| D-Pro, D-Phe, D-Tyr (mixture) | Staphylococcus aureus | Inhibited biofilm formation | 10 µM |[18] |
Table 2: L-Glutamine-Mediated Potentiation of Antibiotics
| Antibiotic | Bacterial Strain | L-Glutamine Conc. | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Ampicillin | Uropathogenic E. coli | 20 mM | Significant increase in killing | [13] |
| Gentamicin (B1671437) | MRSA (USA300) | 5 mM | Potentiated killing efficacy | [15][16] |
| Gentamicin | Listeria monocytogenes | 5 mM | Synergistic bactericidal effect | [16] |
| Gentamicin | Corynebacterium diphtheriae | 5 mM | Synergistic bactericidal effect | [16] |
| Rifampicin | Mycobacterium smegmatis (persisters) | 2-10 mM | Dose-dependent decrease in tolerance |[19] |
Table 3: Example MICs of Conventional Antibiotics for Quality Control Strains
| Antibiotic | Bacterial Strain | ATCC Number | Typical MIC Range (µg/mL) |
|---|---|---|---|
| Ampicillin | Escherichia coli | 25922 | 2 - 8 |
| Vancomycin | Staphylococcus aureus | 29213 | 0.5 - 2 |
| Gentamicin | Pseudomonas aeruginosa | 27853 | 0.5 - 4 |
| Oxacillin | Staphylococcus aureus | 29213 | 0.12 - 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antibacterial activity. Below are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and for assessing biofilm inhibition.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[20][21]
Materials:
-
96-well sterile flat-bottom microtiter plates
-
Test compound (e.g., D-amino acid) stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (logarithmic growth phase)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Workflow Diagram:
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[21] Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control and well 12 as the sterility control.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[21]
-
Result Interpretation: After incubation, visually determine the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). This concentration is the MIC.
Protocol 2: Biofilm Inhibition Assay by Crystal Violet Staining
This method quantifies the ability of a compound to prevent the formation of a biofilm on a plastic surface.
Materials:
-
96-well sterile flat-bottom microtiter plates (tissue-culture treated)
-
Test compound
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with glucose)
-
Bacterial culture
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or Acetic Acid (30%)
-
Plate reader (absorbance at ~570-595 nm)
Workflow Diagram:
Procedure:
-
Plate Setup: Add 100 µL of sterile growth medium to each well of a 96-well plate. Add 100 µL of the test compound at 2x the desired final concentration to the first column, then perform serial dilutions across the plate.
-
Inoculation: Prepare a bacterial inoculum from an overnight culture, diluted in fresh medium (e.g., to an OD₆₀₀ of 0.05). Add 100 µL of this inoculum to each well (except sterility controls).
-
Incubation: Cover the plate and incubate without shaking for 24 to 48 hours at 37°C.
-
Washing: Carefully discard the liquid content from the wells. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent (planktonic) cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength between 570 and 595 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.
Conclusion and Future Directions
While there is no direct evidence to validate the antibacterial activity of the dipeptide this compound, this comparative analysis demonstrates that its constituent parts are involved in significant antibacterial mechanisms. D-amino acids show promise as agents that can disrupt bacterial cell walls and, perhaps more importantly, disperse antibiotic-resistant biofilms. Concurrently, L-glutamine has been established as a powerful adjuvant that can restore the efficacy of existing antibiotics against MDR pathogens.
For researchers and drug development professionals, these findings open several avenues for investigation:
-
Direct Activity of this compound: The dipeptide itself should be synthesized and tested for direct antibacterial or anti-biofilm activity using the protocols outlined here. Its unique stereochemistry may confer novel properties.
-
Pro-drug Potential: this compound could be investigated as a pro-drug that, upon enzymatic cleavage, releases both D-Alanine to potentially disrupt biofilms and L-Glutamine to potentiate co-administered antibiotics.
-
Synergistic Combinations: The combination of D-amino acids and L-glutamine with conventional antibiotics could be explored for synergistic effects, potentially creating multi-pronged attacks against complex infections.
The exploration of amino acids and their derivatives represents a promising frontier in the ongoing battle against antimicrobial resistance. The distinct yet complementary mechanisms of D-amino acids and L-glutamine highlight the potential for developing both novel standalone therapies and powerful adjuvant strategies.
References
- 1. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 2. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. fiveable.me [fiveable.me]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino Acids Trigger Biofilm Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Amino Acids Enhance the Activity of Antimicrobials against Biofilms of Clinical Wound Isolates of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of D-Amino Acids as Biofilm Dispersing Agent in Dental Unit Waterlines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-amino acids trigger biofilm disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutamine promotes antibiotic uptake to kill multidrug-resistant uropathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. L-glutamine sensitizes Gram-positive-resistant bacteria to gentamicin killing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutamine promotes antibiotic uptake to kill MDR bacteria | BioWorld [bioworld.com]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. Frontiers | The Synergistic Effect of Exogenous Glutamine and Rifampicin Against Mycobacterium Persisters [frontiersin.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for D-Alanyl-L-Glutamine (d-Ala-Gln)
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dipeptides such as D-Alanyl-L-Glutamine (d-Ala-Gln) is critical for ensuring product quality, stability, and safety. The presence of stereoisomers necessitates the use of analytical methods capable of chiral separation and precise measurement. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The cross-validation of these methods is essential to guarantee the integrity and reproducibility of analytical data.
The Importance of Orthogonal Methods in Dipeptide Analysis
Cross-validation involves comparing the results from two or more distinct analytical methods, ideally based on different physicochemical principles (orthogonal methods), to analyze the same sample. This approach provides a higher degree of confidence in the analytical results. Consistent findings across different techniques strengthen the validity of the data, while discrepancies can highlight potential issues with a specific method or reveal unexpected sample characteristics.
Overview of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase: This is a widely used technique for separating enantiomers. Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the d- and l- forms of the dipeptide, leading to their separation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is particularly useful for identifying and quantifying impurities, including stereoisomers, at very low levels.[1]
Capillary Electrophoresis (CE): This high-resolution separation technique is well-suited for the analysis of charged molecules like dipeptides. By adding a chiral selector to the background electrolyte, enantiomeric separation of this compound can be achieved.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, routine quality control, or impurity profiling. The following tables summarize the key performance parameters for each technique based on published data for similar dipeptide stereoisomers.
Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis
| Parameter | Chiral HPLC | LC-MS/MS | Capillary Electrophoresis |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.5 ng/mL | ~15 µg/mL |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | Chiral HPLC | LC-MS/MS | Capillary Electrophoresis |
| Selectivity | High for stereoisomers | Very High | High |
| Sensitivity | Moderate | Very High | Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low to Moderate |
| Complexity | Moderate | High | Moderate |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of alanyl-glutamine stereoisomers and related dipeptides.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its l-Ala-Gln counterpart.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak QN-AX, 5 µm, 150 mm x 4.6 mm.[1]
-
Mobile Phase: A mixture of methanol (B129727) and acetonitrile (B52724) with additives such as acetic acid and triethylamine (B128534) to optimize separation. The exact ratio should be optimized for the specific column batch.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound and l-Ala-Gln and inject them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix.
-
Precision: Analyze replicate injections of a homogenous sample on the same day (intra-day precision) and on different days (inter-day precision).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound, especially at low concentrations.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: Chiralpak QN-AX, 5 µm, 150 mm x 4.6 mm, or a similar chiral column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve separation.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For the alanyl-glutamine epimers, a transition of m/z 218.1 -> 84.1 can be monitored.[1]
-
Sample Preparation: Similar to HPLC, with dilution to a lower concentration range (e.g., ng/mL) depending on the sensitivity of the instrument.
-
Validation Parameters: Follow ICH guidelines for validation, including specificity, linearity, accuracy, precision, LOD, and LOQ.
Capillary Electrophoresis (CE)
This technique provides an alternative high-resolution separation method.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 50 cm.
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5 containing a chiral selector such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin). The concentration of the chiral selector should be optimized.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the sample in the background electrolyte at a concentration of about 0.5 mg/mL.
-
Validation Parameters: Assess linearity, accuracy, and precision as described for the HPLC method.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and the general principle of a chiral HPLC separation.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Principle of chiral separation by HPLC.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data for this compound. Chiral HPLC, LC-MS/MS, and Capillary Electrophoresis each offer distinct advantages for the analysis of this dipeptide. Chiral HPLC provides a robust and cost-effective method for routine analysis. LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for trace-level impurity analysis and definitive identification. Capillary Electrophoresis presents a high-resolution alternative with low sample and reagent consumption. The choice of method will depend on the specific analytical requirements, and a thorough cross-validation will ensure that the generated data is accurate, reliable, and fit for its intended purpose in research and pharmaceutical development.
References
D-Alanyl-L-Glutamine vs. Free D-Alanine: A Comparative Guide to Their Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of D-Alanyl-L-Glutamine (d-Ala-Gln) and free d-alanine (B559566). Due to a scarcity of direct comparative studies on this compound, this document extrapolates potential metabolic pathways and effects based on established knowledge of L-alanyl-L-glutamine (B1664493), general dipeptide metabolism, and the known metabolic fate of free d-alanine. All quantitative data and experimental protocols are presented to facilitate further research in this area.
Introduction
D-amino acids, once thought to be rare in higher organisms, are now recognized for their physiological significance. D-alanine, in particular, has been identified in mammalian endocrine and nervous tissues, suggesting a role in physiological processes.[1] Its metabolic pathway is primarily governed by the enzyme D-amino acid oxidase (DAAO), which catabolizes d-alanine into pyruvate, ammonia, and hydrogen peroxide.[2][3] The dipeptide form, D-Alanyl-L-Glutamine, is proposed as a more stable and potentially more bioavailable source of d-alanine, drawing parallels from its L-isomer counterpart, L-alanyl-L-glutamine, which enhances the bioavailability of L-glutamine.[2][4] This guide explores the known metabolic effects of free d-alanine and the hypothesized metabolic advantages of this compound.
Quantitative Data Comparison
| Parameter | Free D-Alanine (Administered Orally) | D-Alanyl-L-Glutamine (Administered Orally) | Rationale for Hypothesized Difference |
| Plasma D-Alanine Peak Concentration (Cmax) | Lower | Higher | Dipeptide transport via the PepT1 transporter is often more efficient than individual amino acid transporters, leading to greater absorption of the constituent amino acid.[4][5] |
| Time to Peak Concentration (Tmax) | Shorter | Longer | Intact dipeptide absorption followed by hydrolysis would likely result in a slightly delayed but more sustained release of d-alanine into the bloodstream.[4] |
| Area Under the Curve (AUC) - Bioavailability | Lower | Higher | Increased stability in the gut and more efficient transport is expected to lead to greater overall bioavailability of d-alanine from the dipeptide form.[2][4] |
| Urinary Excretion | Higher | Lower | More efficient absorption and cellular utilization of d-alanine from the dipeptide would likely result in less free d-alanine being cleared by the kidneys. |
| Tissue Distribution (e.g., Liver, Kidney, Brain) | Standard uptake via amino acid transporters | Potentially enhanced uptake in tissues with high dipeptidase activity | Following hydrolysis, the liberated d-alanine would follow its usual distribution, but the initial dipeptide may have different tissue affinities. |
Metabolic Pathways and Signaling
The metabolic fate of free d-alanine is well-established. In mammals, it is primarily catabolized by D-amino acid oxidase (DAAO), an enzyme predominantly found in the liver and kidneys.[2][6] The proposed metabolic pathway for this compound involves its initial absorption as an intact dipeptide, followed by hydrolysis and subsequent metabolism of its constituent amino acids.
Signaling Pathways
dot
dot
Experimental Protocols
To empirically validate the hypothesized metabolic differences between this compound and free d-alanine, the following experimental protocols are proposed:
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To compare the plasma bioavailability of d-alanine following oral administration of this compound versus free d-alanine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Test Articles:
-
Group 1: Free d-alanine (e.g., 100 mg/kg body weight) in a water vehicle.
-
Group 2: this compound (at a dose equimolar in d-alanine to Group 1) in a water vehicle.
-
Group 3: Vehicle control (water).
-
-
Administration: Oral gavage.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose (0) and at 15, 30, 60, 90, 120, 180, and 240 minutes post-administration into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of d-alanine and this compound are quantified using a validated HPLC-MS/MS method. This involves protein precipitation, derivatization with a chiral reagent (e.g., Marfey's reagent) to separate D- and L-isomers, followed by chromatographic separation and mass spectrometric detection.[7][8]
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC are calculated for plasma d-alanine concentrations in each group.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Alanylglutamine? [synapse.patsnap.com]
- 3. amino acid dipeptide: Topics by Science.gov [science.gov]
- 4. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination kinetics of L-alanyl-L-glutamine in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Alanyl-L-Glutamine (d-Ala-Gln): A Procedural Guide
For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of D-Alanyl-L-Glutamine (d-Ala-Gln), a dipeptide used in various research applications. While specific data for the D-isoform is limited, information from its stereoisomer, L-Alanyl-L-Glutamine, offers a strong basis for safe handling and disposal protocols.
Core Safety and Handling
According to safety data sheets for the closely related L-Alanyl-L-Glutamine, the substance is not classified as hazardous.[1][2][3] However, adherence to standard laboratory safety protocols is essential. When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2][4]
In case of a spill, the area should be contained promptly. For solid this compound, the material should be carefully swept up to avoid generating dust.[4][5] For solutions, an inert absorbent material should be used.[4] Following the initial cleanup, the affected area should be thoroughly decontaminated.
Quantitative Data
For reference, the following quantitative data, primarily for L-Alanyl-L-Glutamine, is provided. Stereoisomers share the same molecular weight and formula.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃O₄ | [5] |
| Molecular Weight | 217.22 g/mol | [5] |
| Appearance | White Solid | [2] |
| Melting Point | 213 - 220 °C | [2] |
| Oral TDLO (Rat) | 12.5 mg/kg | [3] |
Disposal Procedure
The primary guideline for chemical disposal is to adhere to local, state, and federal regulations.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[4][6] Based on available data, this compound can be disposed of as non-hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound, including contaminated labware (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled chemical waste container.[6]
-
Labeling: Label the container with "Chemical Waste," the contents ("D-Alanyl-L-Glutamine"), and the accumulation start date.[6]
-
Storage: Store the waste container in a designated satellite accumulation area. Ensure the container is kept closed except when adding waste and is stored separately from incompatible materials, such as strong oxidizers.[1][7]
-
Pickup: Arrange for waste pickup through your institution's EHS office.[8]
What to Avoid:
-
Do not pour this compound waste down the drain unless explicitly authorized by your institution's EHS guidelines.[4][6]
-
Do not dispose of this compound in the regular trash.[6]
-
Do not mix with incompatible waste streams.
Experimental Workflow: Cell Culture Supplementation
Dipeptides like this compound are often used as stable sources of amino acids in cell culture media. The following diagram illustrates a typical workflow for supplementing cell culture media with this compound.
Caption: Workflow for supplementing cell culture media with this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajiaminoscience.eu [ajiaminoscience.eu]
- 6. cosmicpeptides.com [cosmicpeptides.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for D-Alanyl-L-Glutamine
This guide provides essential, immediate safety and logistical information for handling D-Alanyl-L-Glutamine (d-Ala-Gln) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.[1][2]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[3] A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[2][4] |
Handling and Storage
Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid inhalation of dust and contact with eyes, skin, and clothing.[4][5]
-
Minimize dust generation and accumulation.[5]
-
Wash hands thoroughly after handling the substance.[1]
-
Should be handled by trained personnel.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[4]
-
Store away from strong oxidizing agents.[6]
-
Recommended storage temperature is often -20°C.[1]
Accidental Release Measures
In the event of a spill:
-
Wear appropriate personal protective equipment, including chemical-resistant gloves.[1][4]
-
Avoid generating dust.[4][5] If it is a powder, you can wet the spill to prevent dust from becoming airborne.[6]
-
Absorb the spill or sweep it up and place it in a sealed container for disposal.[1][6]
-
Wash the spill area thoroughly after the material has been collected.[1][6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4][6] Remove contaminated clothing.[4]
-
Inhalation: Move the exposed person to fresh air.[4][6] If breathing is difficult, provide oxygen.[6] Seek medical attention if symptoms occur.[4]
-
Ingestion: Wash out the mouth with water.[1][4] Do not induce vomiting unless directed by medical personnel.[4] Seek medical attention if symptoms persist.[3]
Disposal Plan
Disposal of this compound should be in accordance with all applicable federal, state, and local regulations.[4][6] As a non-hazardous material, it can typically be disposed of with regular laboratory waste, but it is crucial to consult your institution's specific waste disposal protocols.[1][6] Waste should not be disposed of down the drain.
Experimental Workflow
Caption: A diagram illustrating the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
